Product packaging for l-Methylephedrine hydrochloride(Cat. No.:CAS No. 18760-80-0)

l-Methylephedrine hydrochloride

Cat. No.: B131458
CAS No.: 18760-80-0
M. Wt: 215.72 g/mol
InChI Key: NTCYWJCEOILKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dl-Methylephedrine hydrochloride is an organic molecular entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO.ClH<br>C11H18ClNO B131458 l-Methylephedrine hydrochloride CAS No. 18760-80-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCYWJCEOILKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40916196
Record name 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-46-1, 18760-80-0
Record name 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

l-Methylephedrine Hydrochloride: A Technical Guide on its Discovery, History, and Scientific Foundation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

l-Methylephedrine hydrochloride is a sympathomimetic amine with a history deeply intertwined with the study of natural alkaloids from the Ephedra genus. First identified by 1927, its journey from a natural plant compound to a subject of chemical and pharmacological investigation reflects the broader evolution of alkaloid research.[1][2] This technical guide provides a comprehensive overview of this compound, covering its discovery, synthesis, mechanism of action, and the experimental protocols that have defined its scientific understanding. The document is structured to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development, presenting quantitative data in accessible formats and illustrating key processes through detailed diagrams.

Discovery and Historical Context

The history of this compound is inseparable from the exploration of alkaloids derived from Ephedra species.[1] The investigation into these plants in Western literature began with the isolation of ephedrine in 1888.[1] l-Methylephedrine was subsequently identified as a naturally occurring alkaloid in various species, including Ephedra sinica, Ephedra vulgaris, and Ephedra distachya.[1][2] Its discovery was documented by 1927, positioning it within the "golden age" of alkaloid chemistry.[1][2]

Early research efforts were primarily focused on the fundamental tasks of isolation from plant sources, characterization of its chemical structure, and the development of synthetic pathways.[1] This foundational work established l-methylephedrine as a member of the ephedrine-related sympathomimetic amines, a class of compounds that mimic the effects of endogenous catecholamines on the sympathetic nervous system.[1] Its structural similarity to ephedrine and amphetamine made it a valuable molecule for scientific inquiry, particularly for understanding the structure-activity relationships of sympathomimetic amines and probing the function of adrenergic receptors.[1]

dot

Historical_Timeline 1888 1888 Ephedrine first described in Western literature 1927 1927 Methylephedrine discovered via isolation from Ephedra 1888->1927 Early_Research Early Research Focus (Post-1927) Isolation, Characterization, and Synthesis 1927->Early_Research

Caption: A timeline of key events in the history of l-Methylephedrine.

Chemical Properties and Synthesis

l-Methylephedrine, or (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol, is a substituted amphetamine.[2] Like its parent compound ephedrine, it possesses two stereogenic centers, giving rise to four possible stereoisomers.[1] The "l-" prefix denotes its specific stereochemical configuration.

For pharmaceutical applications, the free base is typically converted to its hydrochloride salt. This standard acid-base reaction improves the compound's stability, water solubility, and handling properties.[1]

Data Presentation: Physical and Chemical Properties

The following tables summarize key quantitative data for l-Methylephedrine and its hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 17605-71-9
Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol [3]
Melting Point 192-194 °C
Boiling Point 251.3 °C at 760 mmHg
Density 1.009 g/cm³
Flash Point 96.9 °C

| Specific Rotation [α]D²⁰ | -29.8° (c=4.6) |[4] |

Table 2: Properties of l-Methylephedrine (Free Base)

Property Value Reference
CAS Number 552-79-4 [2]
Molecular Formula C11H17NO [2]
Molar Mass 179.263 g/mol [2]
Melting Point 86.5-87.5 °C [5]

| Specific Rotation [α]D²⁰ | -29.5° (c=4.54, MeOH) |[5] |

Synthesis Workflow

The most common laboratory synthesis for l-Methylephedrine is the N-methylation of l-ephedrine. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (formalin), is a well-established method for this transformation.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Ephedrine_HCl l-Ephedrine Hydrochloride Reaction Eschweiler-Clarke Reaction (N-Methylation) Reflux under heating Ephedrine_HCl->Reaction Reagents Formic Acid (HCOOH) Formalin (CH₂O) Reagents->Reaction Methylephedrine_Base l-Methylephedrine (Free Base) Precipitated via alkalinization Reaction->Methylephedrine_Base Workup Methylephedrine_HCl This compound Formed by adding HCl Methylephedrine_Base->Methylephedrine_HCl Salification

Caption: A workflow diagram illustrating the synthesis of l-Methylephedrine HCl.

Pharmacology and Mechanism of Action

This compound is classified as a sympathomimetic amine.[1] Its pharmacological effects stem from its interaction with the adrenergic system.

Mechanism of Action

The primary mechanism of action for methylephedrine is similar to that of other ephedra alkaloids.[6]

  • Adrenergic Receptor Agonism: It acts as a direct agonist on both α- and β-adrenergic receptors.[2][6]

  • Norepinephrine Release: It functions as an indirectly acting sympathomimetic by promoting the release of norepinephrine from presynaptic nerve terminals.[2][6]

This dual action leads to its physiological effects, including bronchodilation (relaxation of bronchial smooth muscle), nasal decongestion, and an increase in blood pressure.[2][6][7] It is used in some over-the-counter preparations as an antiasthmatic, antitussive (cough suppressant), and decongestant.[2][8]

dot

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) Methylephedrine l-Methylephedrine NE_Release Increased NE Release Methylephedrine->NE_Release Alpha_Receptor α-Adrenergic Receptor Methylephedrine->Alpha_Receptor Directly Activates Beta_Receptor β-Adrenergic Receptor Methylephedrine->Beta_Receptor Directly Activates Vesicle Vesicle with Norepinephrine (NE) Vesicle->NE_Release NE_Synapse Norepinephrine (in Synapse) NE_Release->NE_Synapse Response Physiological Response (e.g., Bronchodilation) Alpha_Receptor->Response Beta_Receptor->Response NE_Synapse->Alpha_Receptor Binds NE_Synapse->Beta_Receptor Binds

Caption: Mechanism of action for l-Methylephedrine as a sympathomimetic agent.

Pharmacokinetics and Toxicology

l-Methylephedrine is rapidly absorbed after oral administration.[9] It is metabolized in the body to ephedrine and norephedrine.[2][6] Excretion occurs primarily through urine.[2]

Table 3: Pharmacokinetic and Toxicological Data

Parameter Value Reference
Metabolites Methylephedrine N-oxide, Ephedrine, Norephedrine [2][6]
Urinary Excretion
Unchanged Drug 33-40% of dose [2][6]
Methylephedrine N-oxide ~15% of dose [2][6]
Ephedrine ~8% of dose [2][6]
Biological Half-Life 3-6 hours (for Ephedrine) [6]
LD₅₀ (Mouse, i.p.) 185 mg/kg [8]

| Normal Daily Dose | 160-200 mg |[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Protocol: Synthesis of l-Methylephedrine from l-Ephedrine Hydrochloride

This protocol is based on the principles of the Eschweiler-Clarke reaction.

Materials:

  • l-Ephedrine hydrochloride

  • Formic acid (85%)

  • Formalin solution (35-37% formaldehyde)

  • Sodium hydroxide (NaOH) solution (40%)

  • Methanol

  • Hydrochloric acid (HCl) solution or gas

  • Diethyl ether or acetone

  • Standard laboratory glassware for reflux and recrystallization

Procedure:

  • Dissolution: Dissolve 30.3 g (0.15 mol) of l-ephedrine hydrochloride in 60 mL of warm water in a round-bottom flask.[5]

  • Reagent Addition: Add 15 mL (0.15 mol) of 40% sodium hydroxide solution and 21.7 g (0.4 mol) of 85% formic acid to the flask.[5]

  • Initiate Reflux: Heat the mixture to reflux using a heating mantle.

  • N-Methylation: While refluxing, add 15 g (0.18 mol) of 35% formalin solution dropwise over a period of 20 minutes.[5]

  • Reaction Completion: Continue to reflux the mixture for 3 hours.[5]

  • Workup - Precipitation: Concentrate the reaction solution to half its original volume. Allow it to cool, then make the solution alkaline (pH ~11) by adding 40% sodium hydroxide solution to precipitate the l-methylephedrine free base.[5]

  • Isolation and Purification: Filter the precipitated crystals and recrystallize them from methanol to yield pure l-methylephedrine free base.[5]

  • Salt Formation: To prepare the hydrochloride salt, dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether). Add a solution of hydrogen chloride (e.g., HCl gas dissolved in ether) until precipitation is complete. Filter and dry the resulting this compound crystals.[1]

Protocol: Isolation of Ephedra Alkaloids from Plant Material

This is a generalized protocol for the extraction of alkaloids, including l-methylephedrine, from Ephedra species.

Materials:

  • Dried, powdered Ephedra plant material

  • Saturated sodium hydroxide solution

  • Xylene or supercritical CO₂ with methanol/diethylamine modifier

  • Dilute oxalic acid or sulfuric acid solution

  • Apparatus for solvent extraction (Soxhlet or supercritical fluid extractor)

  • HPLC system for separation

Procedure:

  • Alkalinization: Mix the powdered Ephedra material with a saturated sodium hydroxide solution. Allow it to soak for 1-3 hours. This process converts the alkaloid salts present in the plant into their free base forms, which are more soluble in organic solvents.[10]

  • Extraction: Extract the alkalinized plant material with a nonpolar solvent like xylene by heating under reflux for 2-8 hours.[10] Alternatively, use supercritical fluid extraction (SFE) with CO₂ modified with 10% (v/v) diethylamine in methanol for selective extraction.[11]

  • Acid Wash: Transfer the organic extract containing the free base alkaloids into a separation funnel. Add a dilute acid solution (e.g., 2% oxalic acid) and shake vigorously.[10] The alkaloids will react with the acid to form salts, which are soluble in the aqueous layer. Allow the layers to separate.

  • Separation: Collect the aqueous layer containing the mixed alkaloid salts.

  • Purification: The individual alkaloids (ephedrine, pseudoephedrine, methylephedrine, etc.) can now be separated from the aqueous extract using preparative High-Performance Liquid Chromatography (HPLC).[12]

  • Crystallization: The fraction corresponding to l-methylephedrine is collected, concentrated, and crystallized, often after conversion to the hydrochloride salt to yield a stable, solid product.

Protocol: Identification of dthis compound

This protocol is adapted from the Japanese Pharmacopoeia for identification purposes.[13]

Procedure:

  • Colorimetric Test:

    • Prepare a 1-in-100 solution of the sample in water.

    • To 2 mL of this solution, add 1 drop of copper (II) sulfate test solution (TS) and 2 mL of sodium hydroxide TS. A blue-purple color should develop.

    • Add 1 mL of diethyl ether to the mixture and shake. A red-purple color will develop in the top diethyl ether layer, while the bottom aqueous layer remains blue-purple.[13]

  • UV-Visible Spectrophotometry:

    • Prepare a solution of the sample in 0.1 mol/L hydrochloric acid.

    • Determine the absorption spectrum of the solution using a UV-Vis spectrophotometer.

    • The solution should exhibit a maximum absorbance between 277 nm and 283 nm.[13]

  • Precipitation Test:

    • Dissolve 0.1 g of the sample in 1 mL of water.

    • Add 10 mL of 2,4,6-trinitrophenol TS.

    • Allow the mixture to stand for 2 hours, shaking occasionally. A precipitate should form.[13]

Disclaimer: This document is intended for informational and research purposes only. The experimental protocols described should be carried out in a controlled laboratory setting by qualified professionals, adhering to all relevant safety guidelines.

References

l-Methylephedrine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to L-Methylephedrine Hydrochloride

Introduction

This compound is a sympathomimetic amine belonging to the substituted amphetamine class of chemical compounds.[1] Structurally, it is the N-methylated derivative of l-ephedrine.[2] Historically, l-methylephedrine has been identified as a naturally occurring alkaloid in plants of the Ephedra species, such as Ephedra sinica and Ephedra vulgaris.[1][2] Due to its action on the sympathetic nervous system, it has been utilized as an antiasthmatic agent, cough suppressant, and nasal decongestant.[2] For pharmaceutical applications, it is typically converted to its hydrochloride salt to improve stability, solubility, and handling properties.[1] This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, and analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

L-Methylephedrine possesses two chiral centers, resulting in four possible stereoisomers. The "l-" prefix refers to the specific (1R,2S) stereoisomer.[1] Its chemical identity is defined by several key descriptors.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride [3][4]
CAS Number 38455-90-2, 17605-71-9 [5][6]
Molecular Formula C₁₁H₁₈ClNO [5][7]
Molecular Weight 215.72 g/mol [3][5]
InChI Key NTCYWJCEOILKNG-ROLPUNSJSA-N [4][8]
Canonical SMILES C--INVALID-LINK--O">C@@HN(C)C.Cl [3][8]

| Synonyms | (-)-Methylephedrine hydrochloride, l-N-Methylephedrine HCl |[5][9] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and analytical characterization. It typically presents as a white to off-white crystalline solid.[5][10]

Table 2: Physicochemical Data for this compound

Property Value Reference(s)
Appearance White to Off-White Solid/Crystalline Powder [5][10]
Melting Point 191-194°C [5][6][11]
Boiling Point ~251.3°C (free base, estimate) [12]
Solubility Readily soluble in water. Slightly soluble in Chloroform, DMSO, Methanol. [5][10][13]
logP (predicted) 1.73 [4]

| Density (estimate) | ~1.00 g/cm³ |[12] |

Synthesis and Preparation

The synthesis of L-Methylephedrine and its subsequent conversion to the hydrochloride salt are well-established chemical processes.

Synthesis from L-Ephedrine Hydrochloride

A common laboratory and industrial synthesis involves the N-methylation of l-ephedrine.[1] The Eschweiler–Clarke reaction, which uses formic acid and formaldehyde (formalin), is a typical method for this transformation.[1][14]

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Isolation start1 L-Ephedrine Hydrochloride process1 Dissolve L-Ephedrine HCl in warm water start1->process1 Reactant start2 Formic Acid (85%) process2 Add Formic Acid start2->process2 start3 Formalin (35%) process3 Add Formalin dropwise start3->process3 process4 Reflux under heating (3 hours) process3->process4 workup1 Concentrate reaction mixture process4->workup1 Reaction complete workup2 Adjust pH to ~11 with NaOH workup1->workup2 workup3 Filter precipitated crystals workup2->workup3 workup4 Recrystallize from Methanol workup3->workup4 end_product (-)-N-Methylephedrine (Free Base) workup4->end_product Purified Product

Synthesis of L-Methylephedrine Free Base.

Experimental Protocol: Synthesis of (-)-N-Methylephedrine [14]

  • Dissolve 30.3 g (0.15 mol) of L-ephedrine hydrochloride in 60 ml of warm water.

  • Add 15 ml (0.15 mol) of a 40% sodium hydroxide aqueous solution and 21.7 g (0.4 mol) of 85% formic acid.

  • Heat the mixture to reflux.

  • Add 15 g (0.18 mol) of a 35% formalin solution dropwise over 20 minutes.

  • Continue refluxing under heat for an additional 3 hours.

  • Concentrate the reaction solution to half of its original volume.

  • Adjust the pH to approximately 11 by adding a 40% sodium hydroxide solution, causing the product to precipitate.

  • Filter the precipitated crystals and recrystallize them from methanol to yield pure (-)-N-methylephedrine.[14]

Preparation of the Hydrochloride Salt

The conversion of the free base form of L-Methylephedrine to its hydrochloride salt is a standard acid-base reaction. This process is essential for pharmaceutical use as the salt form generally has superior physical properties.[1]

G cluster_reactants Reactants cluster_products Products & Isolation reactant1 L-Methylephedrine (Free Base) process Acid-Base Reaction (Protonation of Amino Group) reactant1->process reactant2 Hydrogen Chloride (HCl) (in solvent like ether/ethanol) reactant2->process product1 Precipitation of Salt process->product1 Exothermic reaction product2 Crystalline Solid product1->product2 Filtration & Drying end_product This compound product2->end_product

Conversion of Free Base to Hydrochloride Salt.

Experimental Protocol: Preparation of Hydrochloride Salt [1]

  • Dissolve the L-Methylephedrine free base in a suitable organic solvent (e.g., diethyl ether, ethanol, or acetone).

  • Slowly add a solution of hydrogen chloride (either as a gas dissolved in a solvent or as aqueous hydrochloric acid) to the free base solution.

  • The nitrogen atom of the amino group is protonated, forming the ammonium salt.

  • The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

  • The resulting crystalline solid is collected by filtration and dried.[1]

Analytical Methodologies

The analysis of this compound in various matrices requires sensitive and selective methods.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the trace analysis of L-Methylephedrine due to its high sensitivity and specificity, particularly in complex biological samples like porcine muscle tissue.[1]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Porcine Muscle Sample extraction Extract with 10 mM Ammonium Formate in Acetonitrile sample->extraction cleanup Clean-up with n-Hexane extraction->cleanup separation HILIC Column Separation cleanup->separation Prepared Extract detection Tandem Mass Spectrometry (MS/MS) Detection separation->detection quant Quantification detection->quant Data Acquisition

Workflow for LC-MS/MS Analysis of MEP.

Experimental Protocol: LC-MS/MS Determination in Porcine Muscle

  • Extraction: Homogenized muscle samples are extracted using 10 mM ammonium formate in acetonitrile.

  • Clean-up: The extract undergoes a clean-up step with n-hexane to remove lipids and other interferences.

  • Chromatographic Separation: The analyte is separated on an XBridge™ HILIC (Hydrophilic Interaction Liquid Chromatography) column. The mobile phase consists of 10 mM ammonium formate in deionized distilled water and acetonitrile.

  • Detection: The separated analyte is detected using a tandem mass spectrometer, providing high selectivity and sensitivity.

  • Quantification: A calibration curve is generated using standards to quantify the concentration of MEP in the sample. The reported limits of detection (LOD) and quantification (LOQ) for this method were 0.05 µg/kg and 0.15 µg/kg, respectively.

Qualitative Identification Tests

Standard pharmacopeial methods can be used for the qualitative identification of dthis compound, which are also applicable to the l-isomer.[15]

  • Color Test: To 2 mL of a 1-in-100 solution, add 1 drop of copper (II) sulfate TS and 2 mL of sodium hydroxide TS to produce a blue-purple color. Shaking with diethyl ether results in a red-purple ether layer and a blue-purple aqueous layer.[15]

  • Oxidation Test: To 1 mL of a 1-in-20 solution made alkaline with sodium hydroxide TS, add 2-3 drops of potassium permanganate TS and heat. The odor of benzaldehyde is produced.[15]

  • Precipitation Test: Dissolving 0.1 g in 1 mL of water and adding 10 mL of 2,4,6-trinitrophenol TS will form a precipitate that, after recrystallization, melts between 124°C and 128°C.[15]

  • Chloride Test: A 1-in-10 solution will respond to the standard qualitative tests for chloride ions.[15]

Pharmacological Profile

L-Methylephedrine is a sympathomimetic agent that acts on the adrenergic system. Its effects are similar to other ephedra alkaloids.[2][16]

Mechanism of Action

The primary mechanism of action involves the stimulation of both α- and β-adrenergic receptors.[2][17] This action is largely indirect, mediated by the release of endogenous norepinephrine from sympathetic nerve terminals.[16][17] The binding of norepinephrine to adrenergic receptors on target cells, such as bronchial smooth muscle, initiates a signaling cascade leading to the physiological response.

G cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Cell (e.g., Smooth Muscle) mep L-Methylephedrine neuron Sympathetic Nerve Terminal mep->neuron Stimulates vesicle Norepinephrine (NE) Vesicles neuron->vesicle Triggers Release receptor α & β Adrenergic Receptors vesicle->receptor NE Binds response Physiological Response (e.g., Bronchodilation) receptor->response Activates Signaling Cascade

Simplified Adrenergic Signaling Pathway.

The stimulation of these receptors leads to effects such as the relaxation of bronchial smooth muscle (bronchodilation) and vasoconstriction in the nasal mucosa (nasal decongestion), which are the bases for its therapeutic uses.[2][16]

Conclusion

This compound is a well-characterized sympathomimetic agent with defined chemical, physical, and pharmacological properties. Its synthesis from l-ephedrine and conversion to the hydrochloride salt are straightforward chemical processes. Modern analytical techniques, particularly LC-MS/MS, allow for its sensitive and specific quantification in complex matrices. A thorough understanding of these technical aspects is essential for its application in research and the development of pharmaceutical products.

References

An In-depth Technical Guide on the Stereochemistry of l-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of l-methylephedrine hydrochloride, a sympathomimetic amine with applications in pharmaceuticals. The document details its stereoisomeric forms, physicochemical properties, synthesis, and chiral separation, alongside its mechanism of action.

Introduction to the Stereochemistry of l-Methylephedrine

l-Methylephedrine is a substituted amphetamine derivative closely related to ephedrine.[1] Its structure contains two chiral centers, giving rise to four possible stereoisomers. These stereoisomers are grouped into two pairs of enantiomers: (1R,2S)- and (1S,2R)-methylephedrine, and (1R,2R)- and (1S,2S)-methylpseudoephedrine. The diastereomeric relationship exists between any methylephedrine enantiomer and any methylpseudoephedrine enantiomer.[2] The naturally occurring and most commonly utilized form is (1R,2S)-(-)-N-methylephedrine, also known as l-methylephedrine.[3]

The hydrochloride salt of l-methylephedrine is often used in pharmaceutical preparations due to its increased stability and solubility.[2] This guide will focus on the stereochemical aspects of this compound.

Physicochemical Properties of Methylephedrine Stereoisomers

The stereochemical configuration of methylephedrine significantly influences its physical and pharmacological properties. A summary of the key physicochemical data for the different stereoisomers and their hydrochloride salts is presented below.

Compound Form Melting Point (°C) Specific Rotation [α]D Solubility
(1R,2S)-(-)-Methylephedrinel-Form87-88-29.5° (c=4.5 in methanol)Soluble in petroleum ether.[3]
(1S,2R)-(+)-Methylephedrined-Form87-87.5+29.2° (c=4 in methanol)-
(±)-Methylephedrinedl-Form63.5-64.5Readily soluble in usual solvents.[3]
(1R,2S)-(-)-Methylephedrine HCll-Form HCl192-29.8° (c=4.6)Readily soluble in water, less soluble in alcohol, sparingly soluble in acetone.[3]
(1S,2R)-(+)-Methylephedrine HCld-Form HCl192+30.1°Soluble in ethyl acetate.[3]
(±)-Methylephedrine HCldl-Form HCl207-210Soluble in water and alcohol.[4][5]

Synthesis and Chiral Separation

Synthesis of this compound

A common method for the preparation of this compound is through the N-methylation of l-ephedrine hydrochloride.

Experimental Protocol: Synthesis from l-Ephedrine Hydrochloride

This protocol is adapted from a patented method for the preparation of methyl ephedrine hydrochloride.[4]

Materials:

  • l-Ephedrine hydrochloride

  • 36% Formalin (formaldehyde solution)

  • 85% Formic acid

  • Zinc powder (catalyst)

  • Water

  • Hydrochloric acid

  • Activated carbon

  • Toluene

  • Caustic soda (sodium hydroxide)

  • Acetone

Procedure:

  • In a flask, combine 8g of l-ephedrine hydrochloride, 3.6g of 36% formalin, 2.4g of 85% formic acid, and 0.1g of zinc powder.[4]

  • Heat the mixture in an oil bath at 100-110°C. The internal temperature will rise, and at approximately 50°C, the evolution of carbon dioxide will be observed.[4]

  • Continue heating for about 30 minutes after the internal temperature reaches 100°C, at which point the gas evolution will cease, and crystals of methylephedrine hydrochloride will start to form.[4]

  • To the reaction mixture, add 3.5 ml of water, 0.16g of hydrochloric acid, and a small amount of activated carbon. Heat to dissolve, then filter the hot solution.[4]

  • Cool the filtrate to precipitate the this compound crystals.

  • Filter the crystals, wash with a small amount of acetone, and dry to obtain the first crop of crystals.[4]

  • The mother liquor can be made alkaline with caustic soda and extracted with toluene. The toluene extract is then treated with hydrochloric acid to precipitate further crystals.[4]

Yield and Purity: The reported yield for the this compound is approximately 95.8% of the theoretical value, with a melting point of 192-193°C and a specific rotation [α]D20 of -29.8° (c=4.6).[4]

Chiral Separation of Methylephedrine Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. Chiral stationary phases (CSPs) are commonly employed for this purpose.

Experimental Protocol: General Chiral HPLC Method

This is a general protocol for the chiral separation of methylephedrine isomers. Optimization of the mobile phase and column type will be necessary for baseline separation.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A chiral stationary phase column (e.g., cellulose or amylose-based CSPs).

Mobile Phase Preparation:

  • A typical mobile phase for chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution.

Sample Preparation:

  • Dissolve a small amount of the methylephedrine hydrochloride sample in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Flow rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~254 nm).

  • Injection volume: 10-20 µL.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the separation of the enantiomers. The retention times will differ for each stereoisomer.

  • Optimize the separation by adjusting the mobile phase composition (ratio of non-polar to polar solvent) and the type and concentration of additives.

Mechanism of Action: Sympathomimetic Signaling Pathway

This compound is a sympathomimetic amine, meaning it mimics the effects of endogenous catecholamines like norepinephrine on the sympathetic nervous system.[6] Its mechanism of action is primarily indirect, involving the release of norepinephrine from presynaptic nerve terminals.[6] This leads to the stimulation of adrenergic receptors.

sympathomimetic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell l_meth l-Methylephedrine HCl ne_vesicle Norepinephrine (NE) Vesicles l_meth->ne_vesicle Induces ne_release NE Release ne_vesicle->ne_release ne_synapse Norepinephrine ne_release->ne_synapse alpha_receptor α-Adrenergic Receptor ne_synapse->alpha_receptor Binds beta_receptor β-Adrenergic Receptor ne_synapse->beta_receptor Binds response Physiological Response (e.g., Bronchodilation, Vasoconstriction) alpha_receptor->response beta_receptor->response

Caption: Sympathomimetic signaling pathway of this compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

experimental_workflow cluster_analysis Analysis start Start: l-Ephedrine HCl synthesis N-methylation Reaction start->synthesis workup Reaction Workup (Neutralization, Extraction) synthesis->workup crystallization Crystallization workup->crystallization product l-Methylephedrine HCl (Crude Product) crystallization->product mp Melting Point Determination product->mp polarimetry Polarimetry (Specific Rotation) product->polarimetry hplc Chiral HPLC (Enantiomeric Purity) product->hplc end Final Product: Pure l-Methylephedrine HCl mp->end polarimetry->end hplc->end

Caption: Experimental workflow for this compound.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. Understanding the properties of its different stereoisomers is essential for drug development and quality control. The methods outlined in this guide for synthesis and chiral analysis provide a framework for researchers and scientists working with this compound. The sympathomimetic action, mediated through the release of norepinephrine, underscores its pharmacological relevance. Further research into the crystallographic structure of this compound would provide even greater insight into its solid-state properties.

References

An In-Depth Technical Guide to the Mechanism of Action of l-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Methylephedrine is a sympathomimetic amine belonging to the family of ephedra alkaloids.[1] Chemically, it is the N-methylated derivative of l-ephedrine.[2] Utilized primarily for its bronchodilator and decongestant properties, l-methylephedrine is a component of various over-the-counter cough and cold remedies.[1] Its pharmacological effects are attributed to a dual mechanism of action: direct interaction with adrenergic receptors and an indirect sympathomimetic effect mediated by the release of norepinephrine.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of l-methylephedrine hydrochloride, with a focus on its interaction with adrenergic receptors, its influence on neurotransmitter release, and the subsequent downstream signaling cascades.

Direct Adrenergic Receptor Interaction

This compound directly interacts with both α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system.[2][4] However, its affinity and functional activity vary across the different receptor subtypes.

α-Adrenergic Receptor Activity

Studies on ephedrine alkaloids have revealed that l-methylephedrine exhibits a comparatively lower affinity for α-adrenergic receptors than its parent compounds, ephedrine and norephedrine.[5] Research indicates that N-methylation of ephedrine alkaloids tends to decrease the binding affinity for α-adrenoceptors.[5]

Quantitative analysis of N-methylephedrine at human α-adrenergic receptor subtypes has demonstrated that it acts as an antagonist. The binding affinities (Ki) of N-methylephedrine for various α-adrenergic receptor subtypes are summarized in the table below.

Adrenergic Receptor SubtypeKi (μM)
α1A>100
α1B>100
α1D>100
α2A25.0 ± 4.0
α2B41.0 ± 3.0
α2C15.0 ± 1.0
Data from Ma et al., 2007. The study used N-methylephedrine, which is a synonym for methylephedrine.[5]
β-Adrenergic Receptor Activity

Functional studies on human β-adrenergic receptors have shown that l-ephedrine acts as a partial agonist. The potency (EC50) and maximal response of l-ephedrine at β1- and β2-adrenergic receptors are detailed below. It is plausible that l-methylephedrine exhibits a similar, though likely less potent, agonist activity at these receptors.

Adrenergic Receptor SubtypeEC50 (μM)Maximal Response (% of Isoproterenol)
β10.568
β20.3678
Data for l-ephedrine from Vansal & Feller, 1999.[6]

Indirect Sympathomimetic Action

A significant component of l-methylephedrine's mechanism of action is its ability to indirectly stimulate the sympathetic nervous system by promoting the release of norepinephrine from presynaptic nerve terminals.[3][4] This action is characteristic of many sympathomimetic amines. The displaced norepinephrine then acts on postsynaptic α- and β-adrenergic receptors, amplifying the sympathomimetic response.[7]

Downstream Signaling Pathways

The activation of adrenergic receptors by l-methylephedrine, either directly or indirectly via norepinephrine, initiates intracellular signaling cascades.

  • α1-Adrenergic Receptors: These receptors couple to Gq proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • α2-Adrenergic Receptors: As an antagonist at these receptors, l-methylephedrine can block the inhibitory effects of endogenous agonists. α2-receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this action, l-methylephedrine can lead to a relative increase in cAMP.

  • β-Adrenergic Receptors: These receptors are coupled to Gs proteins, which activate adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation in the bronchioles.[2]

Visualizing the Mechanisms

Signaling Pathways

cluster_direct Direct Action cluster_indirect Indirect Action cluster_downstream Downstream Signaling l-Methylephedrine l-Methylephedrine β-Adrenergic Receptor β-Adrenergic Receptor l-Methylephedrine->β-Adrenergic Receptor Agonist α2-Adrenergic Receptor α2-Adrenergic Receptor l-Methylephedrine->α2-Adrenergic Receptor Antagonist Adenylyl Cyclase Adenylyl Cyclase β-Adrenergic Receptor->Adenylyl Cyclase Activates (Gs) Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase α2-Adrenergic Receptor->Inhibition of Adenylyl Cyclase Blocks Inhibition (Gi) l-Methylephedrine_indirect l-Methylephedrine Presynaptic Neuron Presynaptic Neuron l-Methylephedrine_indirect->Presynaptic Neuron Induces Norepinephrine Release Norepinephrine Release Presynaptic Neuron->Norepinephrine Release Norepinephrine Release->β-Adrenergic Receptor Activates Norepinephrine Release->α2-Adrenergic Receptor Activates cAMP cAMP Adenylyl Cyclase->cAMP Increases PKA PKA cAMP->PKA Smooth Muscle Relaxation Smooth Muscle Relaxation PKA->Smooth Muscle Relaxation

Caption: Direct and indirect signaling pathways of l-methylephedrine.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a method to determine the binding affinity of this compound for α- and β-adrenergic receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β).

  • This compound.

  • Non-labeled competing ligand for non-specific binding determination (e.g., phentolamine for α, propranolol for β).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and varying concentrations of this compound.

  • For total binding, omit the l-methylephedrine. For non-specific binding, add a high concentration of the non-labeled competing ligand.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of l-methylephedrine.

  • Determine the IC50 value (the concentration of l-methylephedrine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Release Assay from PC12 Cells

This protocol outlines a method to measure the ability of this compound to induce norepinephrine release from a model cell line.

Materials:

  • PC12 cells (a rat pheochromocytoma cell line).

  • Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum).

  • [3H]-Norepinephrine.

  • Krebs-Ringer buffer.

  • This compound.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Culture PC12 cells in appropriate flasks until they reach the desired confluency.

  • Load the cells with [3H]-norepinephrine by incubating them in a medium containing the radiolabel for approximately 2 hours.

  • Wash the cells extensively with Krebs-Ringer buffer to remove extracellular [3H]-norepinephrine.

  • Pre-incubate the cells in fresh Krebs-Ringer buffer for a short period to establish a baseline release rate.

  • Replace the buffer with Krebs-Ringer buffer containing various concentrations of this compound.

  • Incubate for a defined period (e.g., 10-20 minutes).

  • Collect the supernatant (extracellular medium) and lyse the cells with a lysis buffer.

  • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of [3H]-norepinephrine released for each concentration of l-methylephedrine as: (cpm in supernatant / (cpm in supernatant + cpm in cell lysate)) * 100.

  • Plot the percentage of release against the concentration of l-methylephedrine to determine the dose-response relationship.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of this compound at Gs-coupled β-adrenergic receptors by measuring changes in intracellular cAMP levels.

Materials:

  • Cells stably expressing the human β-adrenergic receptor subtype of interest.

  • Cell culture medium.

  • This compound.

  • A known β-adrenergic receptor agonist (e.g., isoproterenol) as a positive control.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with a suitable assay buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

  • Add varying concentrations of this compound or the positive control to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP concentration using the assay kit and the plate reader.

  • Generate a dose-response curve by plotting the cAMP concentration against the log of the l-methylephedrine concentration.

  • Determine the EC50 value and the maximal response (Emax) from the curve.

Experimental Workflow Visualization

cluster_assays Experimental Assays cluster_data Data Analysis cluster_outcomes Outcomes Receptor_Binding Radioligand Binding Assay Ki_Determination Ki Determination (Cheng-Prusoff) Receptor_Binding->Ki_Determination NE_Release Norepinephrine Release Assay Dose_Response_NE Dose-Response Curve (% NE Release) NE_Release->Dose_Response_NE Functional_Assay cAMP Functional Assay EC50_Emax EC50 & Emax Determination Functional_Assay->EC50_Emax Binding_Affinity Receptor Binding Affinity Ki_Determination->Binding_Affinity NE_Release_Potency Norepinephrine Release Potency Dose_Response_NE->NE_Release_Potency Functional_Potency Functional Agonist Potency EC50_Emax->Functional_Potency

Caption: General experimental workflow for characterizing l-methylephedrine.

References

Pharmacological Profile of l-Methylephedrine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

l-Methylephedrine hydrochloride is a sympathomimetic amine belonging to the family of ephedrine alkaloids. It exerts its pharmacological effects through a mixed mechanism of action, involving both direct agonism at adrenergic receptors and indirect action by promoting the release of norepinephrine. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The document is intended to serve as a resource for researchers and professionals involved in drug development and pharmacological studies. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

l-Methylephedrine is a naturally occurring alkaloid found in plants of the Ephedra species and is structurally related to ephedrine and pseudoephedrine.[1] As a sympathomimetic agent, it mimics the effects of endogenous catecholamines, leading to physiological responses such as bronchodilation and vasoconstriction.[2] This guide delves into the core pharmacological aspects of the hydrochloride salt of l-methylephedrine, presenting a detailed analysis for scientific and research applications.

Mechanism of Action

This compound functions as a mixed-acting sympathomimetic amine. Its mechanism of action is twofold:

  • Direct Agonism: It directly stimulates both α- and β-adrenergic receptors.[2][3]

  • Indirect Action: It triggers the release of norepinephrine from sympathetic nerve terminals, which then acts on adrenergic receptors.[2]

This dual action results in a range of physiological effects.

Adrenergic Receptor Interaction

One study on ephedrine alkaloids demonstrated that N-methylephedrine possesses antagonist activity at human α₁- and α₂-adrenergic receptor subtypes, with a lower potency compared to ephedrine and norephedrine.[4] Another study on the direct effects of ephedrine isomers on human β-adrenergic receptors provides EC₅₀ values for adenylyl cyclase stimulation, indicating agonist activity.[5]

Signaling Pathways

The activation of adrenergic receptors by l-methylephedrine initiates downstream signaling cascades. Stimulation of β₂-adrenergic receptors in bronchial smooth muscle leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent smooth muscle relaxation, resulting in bronchodilation. Activation of α-adrenergic receptors in vascular smooth muscle, conversely, leads to vasoconstriction.

Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm l-Methylephedrine l-Methylephedrine Adrenergic_Receptor Adrenergic Receptor (β2) l-Methylephedrine->Adrenergic_Receptor Binds G_Protein G Protein (Gs) Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to

Adrenergic Signaling Pathway for Bronchodilation.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and metabolism into active compounds.

ParameterValueReference
Absorption Rapidly absorbed after oral administration.[6]
Metabolism Metabolized to ephedrine and norephedrine.[3]
Biological Half-life 3-6 hours (extrapolated from ephedrine).[6]
Excretion Primarily excreted in the urine. 33-40% as unchanged methylephedrine, 15% as methylephedrine-N-oxide, and 8% as ephedrine within 24 hours.[1]

Pharmacodynamics

The pharmacodynamic effects of this compound are consistent with its sympathomimetic mechanism of action.

EffectObservationReference
Cardiovascular Increases systolic and diastolic blood pressure, cardiac contractility, and cardiac output. Heart rate is generally not increased.[2]
Respiratory Produces prolonged bronchial smooth muscle relaxation (bronchodilation).[2]
Ocular Causes pupillary dilation (mydriasis).[2]
Central Nervous System Can cross the blood-brain barrier and exert stimulant effects. A PET study on dl-methylephedrine showed a mean dopamine transporter (DAT) occupancy of approximately 4% in the striatum after a single 60 mg dose.[7][8]
Adrenergic Receptor Activity Data (from related compounds)

α-Adrenergic Receptor Antagonist Activity of N-Methylephedrine [4]

Receptor SubtypeKᵢ (μM)
α₁ₐ>100
α₁ₑ>100
α₁ₒ>100
α₂ₐ17.8
α₂ₑ10.7
α₂𝒸15.1

β-Adrenergic Receptor Agonist Activity of Ephedrine Isomers (EC₅₀ for adenylyl cyclase stimulation) [5]

Receptor Subtype1R,2S-ephedrine (μM)1S,2R-ephedrine (μM)
β₁0.572
β₂0.36106
β₃45 (weak partial agonist)-

Note: l-Methylephedrine is the N-methylated derivative of l-ephedrine (1R,2S-ephedrine).

Experimental Protocols

Quantification of l-Methylephedrine in Biological Samples (LC-MS/MS)

This protocol is adapted from a validated method for the simultaneous quantification of methylephedrine and noscapine in human plasma.[7]

Objective: To determine the concentration of l-methylephedrine in plasma samples.

Methodology:

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., diphenhydramine).

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate).

    • Vortex and centrifuge the samples.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., Diamonsil C18).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.8 mL/min).

    • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for l-methylephedrine and the internal standard.

LC_MS_Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Workflow for LC-MS/MS Quantification.
In Vitro Assessment of Bronchodilator Activity (Isolated Organ Bath)

This protocol is a general procedure for assessing the relaxant effect of a compound on pre-contracted airway smooth muscle.

Objective: To evaluate the bronchodilator effect of this compound on isolated tracheal tissue.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a suitable animal model (e.g., guinea pig or rat).

    • Dissect the trachea and prepare tracheal rings (2-3 mm in width).

    • Suspend the rings in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Experimental Procedure:

    • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.

    • Induce a sustained contraction with a contractile agent (e.g., histamine, carbachol, or high potassium solution).

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

    • Construct a concentration-response curve and determine the EC₅₀ value for this compound.

Isolated_Organ_Bath_Workflow Tissue_Preparation Tracheal Ring Preparation Mounting Mount in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) Tissue_Preparation->Mounting Equilibration Equilibration (60 min, 1g tension) Mounting->Equilibration Contraction Induce Contraction (e.g., Histamine) Equilibration->Contraction Drug_Addition Cumulative Addition of l-Methylephedrine HCl Contraction->Drug_Addition Record_Response Record Relaxation Response Drug_Addition->Record_Response Data_Analysis Data Analysis (Concentration-Response Curve, EC50) Record_Response->Data_Analysis

Isolated Organ Bath Experimental Workflow.

Conclusion

This compound is a pharmacologically active compound with a well-defined sympathomimetic profile. Its mixed-acting mechanism, involving both direct and indirect adrenergic stimulation, underlies its therapeutic applications as a bronchodilator and decongestant. The data and protocols presented in this guide offer a comprehensive resource for further research and development of this and related compounds. Future studies should aim to elucidate the specific binding affinities of l-methylephedrine for various adrenergic receptor subtypes to provide a more complete understanding of its pharmacological profile.

References

A Technical Guide to the Natural Sources of l-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources, biosynthesis, extraction, and quantification of l-methylephedrine hydrochloride. It is intended for an audience with a technical background in chemistry, pharmacology, and natural product research.

Natural Occurrence of l-Methylephedrine

l-Methylephedrine is a naturally occurring sympathomimetic amine, an alkaloid found predominantly in plant species of the Ephedra genus, commonly known as Ma Huang in traditional Chinese medicine.[1][2] This genus comprises numerous species, several of which have been identified as sources of l-methylephedrine and related ephedrine alkaloids.

The primary plant sources include:

  • Ephedra sinica (Ma Huang)[1][3]

  • Ephedra intermedia [3]

  • Ephedra equisetina

  • Ephedra distachya [1]

  • Ephedra vulgaris [1]

These plants produce a variety of related alkaloids, including ephedrine, pseudoephedrine, norephedrine, norpseudoephedrine, and methylpseudoephedrine.[4][5][6] The relative concentrations of these alkaloids can vary significantly based on the species, geographical origin, and harvesting time.[7][8] Notably, higher concentrations of methylephedrine have been reported in Ephedra intermedia var. tibetica and in Ephedra sinica originating from north-eastern China.[9]

Quantitative Analysis of l-Methylephedrine in Ephedra Species

The concentration of l-methylephedrine and other ephedrine alkaloids in the dried aerial parts of Ephedra species is variable. The total alkaloid content typically ranges from 1.0% to 2.0% of the plant's dry weight.[4][10] The following table summarizes reported quantitative data for key ephedrine alkaloids from various studies.

Plant Source / ProductAnalyteConcentration / AmountAnalytical MethodReference
Ephedra Species (general)Total Ephedrine Alkaloids1.0 - 2.0% of dry weight¹H-NMR[4][10]
Ma-huang (4-capsule dose)l-Methylephedrine1.2 mg (mean)HPLC[11]
Ma-huang (4-capsule dose)Ephedrine19.4 mg (mean)HPLC[11]
Ma-huang (4-capsule dose)Pseudoephedrine4.9 mg (mean)HPLC[11]
E. sinicaEphedrine4.33 mg/gqNMR[8]
E. intermedia var. tibeticaMethylephedrineHigher content relative to other speciesNot specified[9]
E. sinica (NE China)MethylephedrineHigher content relative to other speciesNot specified[9]

Biosynthesis of l-Methylephedrine

The biosynthesis of ephedrine alkaloids in Ephedra species is a complex enzymatic process that begins with the amino acid L-phenylalanine.[12][13] The pathway involves a series of conversions to produce the core phenylpropylamine skeleton, followed by stereoselective reduction and N-methylation steps. A key enzyme, Phenylalkylamine N-methyltransferase (PaNMT), isolated from Ephedra sinica, catalyzes the final N-methylation steps to produce ephedrine and l-methylephedrine.[12]

G cluster_pathway Biosynthetic Pathway of l-Methylephedrine L_Phe L-Phenylalanine Cinnamic trans-Cinnamic Acid L_Phe->Cinnamic PAL Benzoic Benzoic Acid Cinnamic->Benzoic Benzaldehyde Benzaldehyde Benzoic->Benzaldehyde PAC (R)-Phenylacetylcarbinol Benzaldehyde->PAC + Pyruvate (Carboligase) Cathinone (S)-Cathinone PAC->Cathinone Transaminase Norephedrine (1R,2S)-Norephedrine Cathinone->Norephedrine Reductase Ephedrine (1R,2S)-Ephedrine Norephedrine->Ephedrine PaNMT (+ SAM) Methylephedrine l-Methylephedrine Ephedrine->Methylephedrine PaNMT (+ SAM)

Caption: Proposed biosynthetic pathway of l-methylephedrine from L-phenylalanine in Ephedra.

Experimental Protocols

Extraction and Isolation of l-Methylephedrine

This section details a representative protocol for the extraction and isolation of ephedrine alkaloids from dried plant material, adapted from principles described in the literature.[14][15] The process involves an initial basification to convert alkaloidal salts to their free-base form, followed by solvent extraction and subsequent purification.

G cluster_workflow Extraction and Isolation Workflow start Dried & Powdered Ephedra Plant Material alkalize Alkalization (e.g., with saturated NaOH solution) start->alkalize extract_nonpolar Extraction with Nonpolar Solvent (e.g., Xylene, Reflux) alkalize->extract_nonpolar filter1 Filtration extract_nonpolar->filter1 extract_acid Acidic Extraction of Organic Phase (e.g., with 2% Oxalic Acid) filter1->extract_acid Filtrate (Organic Phase) separate Phase Separation extract_acid->separate concentrate Concentration of Aqueous Phase (Reduced Pressure) separate->concentrate Aqueous Phase crystallize Crystallization (Cooling) concentrate->crystallize purify Purification / Recrystallization crystallize->purify end This compound & other Alkaloid Salts purify->end

Caption: General workflow for the extraction and isolation of ephedrine alkaloids from Ephedra.

Methodology:

  • Pre-treatment and Alkalization :

    • The dried aerial parts of the Ephedra plant are coarsely powdered.

    • The powdered material is soaked in a saturated sodium hydroxide (NaOH) or other suitable base solution for 1-3 hours. This converts the naturally occurring alkaloid salts into their free-base forms, which are more soluble in nonpolar organic solvents.[15]

  • Solvent Extraction :

    • The basified plant material is subjected to extraction with a nonpolar solvent, such as xylene.

    • The mixture is heated under reflux at 80-105°C for 2-8 hours to ensure efficient extraction of the free-base alkaloids.[15]

  • Separation and Acidic Extraction :

    • The mixture is filtered to remove the solid plant residue.

    • The resulting organic filtrate, containing the dissolved alkaloids, is then extracted with a dilute acid solution, such as 2% oxalic acid or dilute sulfuric acid.[15][16] This step protonates the alkaloids, forming their salt forms (e.g., ephedrine oxalate), which are soluble in the aqueous phase.

    • The aqueous and organic layers are separated. The aqueous layer now contains the alkaloid salts.

  • Concentration and Crystallization :

    • The aqueous extract is concentrated under reduced pressure to remove water.

    • The concentrated solution is cooled, leading to the crystallization of the mixed alkaloid salts.[15]

  • Purification :

    • The crude crystalline material can be further purified by recrystallization.

    • For separation of individual alkaloids like l-methylephedrine from the mixture, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are required.[16]

Quantitative ¹H-NMR Spectroscopy Protocol

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy offers a rapid and accurate method for the simultaneous quantification of multiple ephedrine alkaloids without extensive purification or the need for individual reference standards.[4][7][8]

Methodology:

  • Sample Preparation :

    • A precisely weighed amount of dried Ephedra extract or powdered plant material is prepared.

    • The sample is extracted with a suitable deuterated solvent, typically deuterated chloroform (CDCl₃), which effectively dissolves the ephedrine alkaloids.[7][10]

    • A known amount of an internal standard (e.g., anthracene) is added to the NMR tube containing the dissolved sample.[10]

  • ¹H-NMR Analysis :

    • The ¹H-NMR spectrum is acquired.

    • The signals corresponding to the H-1 protons (the proton on the carbon bearing the hydroxyl group) of the different ephedrine alkaloids are well-separated in the region of δ 4.0–5.0 ppm.[4][7]

  • Quantification :

    • The integral of the characteristic signal for l-methylephedrine is measured.

    • The amount of l-methylephedrine is calculated by comparing the relative ratio of its signal's integral to the integral of the known amount of the internal standard.[10] This method allows for the direct and simultaneous quantification of ephedrine, pseudoephedrine, methylephedrine, and other analogues in the mixture.[4]

References

The Structure-Activity Relationship of l-Methylephedrine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

l-Methylephedrine hydrochloride, a sympathomimetic amine derived from the naturally occurring alkaloid ephedrine, has a long history of use as a bronchodilator and decongestant. Its pharmacological effects are primarily mediated through its interaction with adrenergic receptors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of l-methylephedrine, detailing its mechanism of action, the influence of its stereochemistry on receptor interaction, and the effects of structural modifications on its pharmacological activity. This document summarizes key quantitative data, provides detailed experimental protocols for assessing adrenergic receptor binding and functional activity, and includes visualizations of relevant signaling pathways to facilitate a deeper understanding of this compound's properties for research and drug development purposes.

Introduction

l-Methylephedrine is a substituted amphetamine and is chemically closely related to ephedrine.[1] It is classified as a sympathomimetic amine, meaning it mimics the effects of endogenous catecholamines like epinephrine and norepinephrine on the sympathetic nervous system.[2][3] Historically, it has been used in over-the-counter cough and cold preparations, particularly in Japan.[1][3] The pharmacological actions of l-methylephedrine, including bronchodilation and vasoconstriction, are attributed to its activity as an agonist at both α- and β-adrenergic receptors.[1][2] Understanding the structure-activity relationship of l-methylephedrine is crucial for the rational design of more selective and potent adrenergic agents with improved therapeutic profiles.

Chemical Structure and Stereochemistry

The chemical structure of l-methylephedrine is (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol. It possesses two chiral centers, leading to four possible stereoisomers. The "l-" prefix, or (-), refers to its levorotatory property. The specific (1R,2S) configuration is critical for its biological activity.

Mechanism of Action

l-Methylephedrine exerts its effects through a dual mechanism:

  • Direct Agonism: It directly binds to and activates α- and β-adrenergic receptors.[1][2]

  • Indirect Action: It can also act as a norepinephrine-releasing agent, thereby indirectly stimulating adrenergic receptors.[2][4]

The activation of adrenergic receptors initiates downstream signaling cascades. For instance, stimulation of β2-adrenergic receptors in the bronchial smooth muscle leads to an increase in intracellular cyclic AMP (cAMP), resulting in muscle relaxation and bronchodilation.[5] Conversely, activation of α-adrenergic receptors in the vasculature causes vasoconstriction, which is beneficial for reducing nasal congestion.[6]

Structure-Activity Relationship (SAR)

Key Structural Features Influencing Activity:

  • The Phenyl Ring: Essential for binding to the adrenergic receptor.

  • The β-Hydroxyl Group: The (1R) configuration is generally associated with higher potency at adrenergic receptors.

  • The α-Methyl Group: The (2S) configuration is also important for optimal receptor interaction.

  • The Amino Group: The state of N-substitution significantly impacts activity and selectivity.

Qualitative Structure-Activity Relationship at α-Adrenergic Receptors

CompoundConfigurationN-SubstitutionRelative Antagonist Potency at α-ARs
Norephedrine(1R,2S)Primary Amine (-NH2)+++
Ephedrine(1R,2S)Secondary Amine (-NHCH3)++
l-Methylephedrine (1R,2S) Tertiary Amine (-N(CH3)2) +

This table is a qualitative representation based on the general trend that increasing N-methylation from norephedrine to l-methylephedrine decreases antagonist potency at α-adrenergic receptors.[7][8]

Experimental Protocols

Radioligand Competition Binding Assay for Adrenergic Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound (e.g., l-methylephedrine) for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific adrenergic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2).

  • Radioligand specific for the receptor (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-Dihydroalprenolol (DHA) for β).

  • Test compound (this compound).

  • Non-specific binding control (e.g., high concentration of a known antagonist like phentolamine for α-receptors or propranolol for β-receptors).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In duplicate or triplicate, prepare assay tubes containing:

    • Binding buffer.

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • A range of concentrations of the test compound.

    • A fixed amount of cell membrane preparation (e.g., 20-50 µg of protein).

  • Total and Non-specific Binding:

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of the non-specific control compound.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay: cAMP Measurement for β-Adrenergic Receptors

This protocol measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

Objective: To determine the functional potency (EC50) or inhibitory potency (IC50) of a test compound at a β-adrenergic receptor.

Materials:

  • A cell line stably expressing the human β-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • A known agonist (e.g., isoproterenol) and antagonist (e.g., propranolol).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Seeding: Seed the cells into a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound, agonist, and antagonist.

  • Assay (Agonist Mode):

    • Pre-treat the cells with a phosphodiesterase inhibitor.

    • Add increasing concentrations of the test compound or the known agonist.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Assay (Antagonist Mode):

    • Pre-treat the cells with a phosphodiesterase inhibitor.

    • Add increasing concentrations of the test compound.

    • Add a fixed concentration of a known agonist (typically its EC80).

    • Incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit protocol.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximal effect).

    • Antagonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50 (concentration for half-maximal inhibition).

Signaling Pathways and Visualizations

l-Methylephedrine, as an adrenergic agonist, activates G-protein coupled receptors (GPCRs). The specific downstream signaling pathway depends on the receptor subtype and the type of G-protein it is coupled to (e.g., Gs for β-receptors, Gi or Gq for α-receptors).

Gs_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular l-Methylephedrine l-Methylephedrine Beta-Adrenergic Receptor Beta-Adrenergic Receptor l-Methylephedrine->Beta-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase PKA (inactive) PKA (inactive) cAMP->PKA (inactive) binds to PKA (active) PKA (active) PKA (inactive)->PKA (active) activates Cellular Response Cellular Response PKA (active)->Cellular Response phosphorylates targets

Caption: β-Adrenergic Receptor Gs Signaling Pathway.

Experimental_Workflow_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Prepare Cell Membranes Prepare Cell Membranes Incubate Membranes, Radioligand, and Test Compound Incubate Membranes, Radioligand, and Test Compound Prepare Cell Membranes->Incubate Membranes, Radioligand, and Test Compound Prepare Radioligand Prepare Radioligand Prepare Radioligand->Incubate Membranes, Radioligand, and Test Compound Prepare Test Compound Dilutions Prepare Test Compound Dilutions Prepare Test Compound Dilutions->Incubate Membranes, Radioligand, and Test Compound Filter to separate bound from free radioligand Filter to separate bound from free radioligand Incubate Membranes, Radioligand, and Test Compound->Filter to separate bound from free radioligand Scintillation Counting Scintillation Counting Filter to separate bound from free radioligand->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki)

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

The structure-activity relationship of this compound is intrinsically linked to its stereochemistry and the nature of the substituents on its phenylethylamine scaffold. The (1R,2S) configuration is paramount for its interaction with adrenergic receptors. While it acts as a non-selective agonist at both α- and β-adrenergic receptors, the degree of N-methylation influences its potency, particularly at α-adrenergic subtypes. The provided experimental protocols offer robust methods for the quantitative assessment of the binding and functional activity of l-methylephedrine and its analogs, which is essential for the development of novel therapeutics with enhanced selectivity and efficacy. Further research focusing on the synthesis and pharmacological evaluation of a broader range of N-substituted and phenyl ring-substituted analogs will be instrumental in elucidating a more detailed quantitative SAR for this class of compounds.

References

Methodological & Application

Application Notes and Protocols for l-Methylephedrine Hydrochloride in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Methylephedrine hydrochloride, a derivative of l-ephedrine, is a valuable chiral building block and reagent in asymmetric synthesis. Its stereogenic centers and functional groups make it a versatile tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and materials science.[1][2] These application notes provide an overview of the key applications of this compound, including its use as a chiral auxiliary, a precursor for chiral ligands and catalysts, and a resolving agent. Detailed protocols for representative applications are also presented.

Applications of this compound

This compound serves several critical roles in chiral synthesis, primarily leveraging its inherent chirality to induce stereoselectivity in chemical transformations.

  • Chiral Auxiliary: When temporarily incorporated into a prochiral substrate, l-methylephedrine can direct the stereochemical outcome of a reaction. The resulting diastereomers can then be separated, and the chiral auxiliary can be cleaved and recovered. This approach is particularly useful in asymmetric alkylation and reduction reactions.[2]

  • Precursor to Chiral Ligands and Catalysts: The amino alcohol functionality of l-methylephedrine makes it an excellent starting material for the synthesis of more complex chiral ligands. These ligands can then be used to create chiral metal catalysts for a variety of asymmetric transformations, such as hydrogenations and carbon-carbon bond-forming reactions.

  • Chiral Resolving Agent: this compound can be used to separate enantiomers of racemic acids. The basic nitrogen atom of l-methylephedrine reacts with a racemic carboxylic acid to form diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by crystallization.

Key Applications and Experimental Protocols

Asymmetric Alkylation of Prochiral Ketones (via Chiral Auxiliary)

l-Methylephedrine can be converted into a chiral amide, which then serves as a chiral auxiliary to direct the diastereoselective alkylation of the corresponding enolate. While specific data for l-methylephedrine is limited in readily available literature, the methodology is well-established for the closely related pseudoephedrine, providing a strong model for its application.[2]

Experimental Protocol: Diastereoselective Alkylation of a Propionamide Derivative

This protocol is adapted from established procedures for pseudoephedrine amides.

Step 1: Amide Formation A solution of l-methylephedrine (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane) is cooled to 0 °C. Propionyl chloride (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) are added sequentially. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude N-propionyl-l-methylephedrine, which can be purified by column chromatography.

Step 2: Enolate Formation and Alkylation To a solution of the N-propionyl-l-methylephedrine (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of lithium diisopropylamide (LDA) (2.2 eq.) in THF is added dropwise. The mixture is stirred for 30-60 minutes to ensure complete enolate formation. The desired alkylating agent (e.g., benzyl bromide, 1.5-4.0 eq.) is then added, and the reaction is allowed to slowly warm to 0 °C over several hours.

Step 3: Work-up and Product Isolation The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product, a mixture of diastereomers, is purified by flash column chromatography or recrystallization to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by HPLC or NMR analysis.

Step 4: Cleavage of the Chiral Auxiliary The purified alkylated amide can be hydrolyzed under acidic or basic conditions to yield the corresponding enantiomerically enriched carboxylic acid. For example, heating the amide in a mixture of sulfuric acid and dioxane will cleave the auxiliary, which can then be recovered.

Quantitative Data for Analogous Pseudoephedrine Systems

Alkylating AgentSolventCrude d.r.Isolated Yield (%)
Benzyl BromideTHF>99:195
Ethyl IodideTHF98:292
Isopropyl IodideTHF97:388

Data presented is representative of results obtained with pseudoephedrine amides and serves as an expected outcome for l-methylephedrine derivatives.

Logical Workflow for Asymmetric Alkylation

G cluster_0 Preparation of Chiral Auxiliary cluster_1 Asymmetric Alkylation cluster_2 Product Isolation and Auxiliary Cleavage l-Methylephedrine l-Methylephedrine N-Propionyl-l-methylephedrine N-Propionyl-l-methylephedrine l-Methylephedrine->N-Propionyl-l-methylephedrine Amidation Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->N-Propionyl-l-methylephedrine Enolate_Formation Enolate_Formation N-Propionyl-l-methylephedrine->Enolate_Formation LDA, LiCl Alkylation Alkylation Enolate_Formation->Alkylation Alkyl Halide Diastereomeric_Product Diastereomeric_Product Alkylation->Diastereomeric_Product Purification Purification Diastereomeric_Product->Purification Chiral_Carboxylic_Acid Chiral_Carboxylic_Acid Purification->Chiral_Carboxylic_Acid Hydrolysis Recovered_Auxiliary Recovered_Auxiliary Purification->Recovered_Auxiliary Hydrolysis

Caption: Workflow for asymmetric alkylation using l-methylephedrine as a chiral auxiliary.

Asymmetric Reduction of Prochiral Ketones

l-Methylephedrine can be used as a chiral ligand in combination with a reducing agent, such as borane, to achieve the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The l-methylephedrine forms a chiral complex with the reducing agent, which then preferentially delivers a hydride to one face of the ketone.

Experimental Protocol: Enantioselective Reduction of Acetophenone

Step 1: Catalyst Formation In a flame-dried flask under an inert atmosphere, this compound is neutralized with a suitable base (e.g., NaH) in an anhydrous solvent like THF to generate the free base. To this solution, a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 eq.) is added dropwise at 0 °C. The mixture is stirred for 1 hour at room temperature to form the chiral oxazaborolidine catalyst in situ.

Step 2: Asymmetric Reduction The reaction mixture is cooled to a specified temperature (e.g., -20 °C). A solution of the prochiral ketone, such as acetophenone (1.0 eq.), in anhydrous THF is added slowly. The reaction progress is monitored by TLC.

Step 3: Work-up and Product Isolation Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1M HCl. The mixture is then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude chiral alcohol is purified by flash column chromatography. The enantiomeric excess (ee%) is determined by chiral HPLC or GC analysis.

Quantitative Data for Analogous Amino Alcohol Catalyzed Reductions

KetoneTemperature (°C)Yield (%)ee (%)
Acetophenone-209592 (R)
Propiophenone-209390 (R)
1-Tetralone09088 (R)

Data is representative of reductions catalyzed by chiral amino alcohols and indicates expected performance.

Signaling Pathway for Asymmetric Ketone Reduction

G l-Methylephedrine l-Methylephedrine Chiral_Catalyst Chiral Oxazaborolidine Catalyst l-Methylephedrine->Chiral_Catalyst Borane Borane Borane->Chiral_Catalyst Catalyst_Ketone_Complex Catalyst-Ketone Complex Chiral_Catalyst->Catalyst_Ketone_Complex Prochiral_Ketone Prochiral_Ketone Prochiral_Ketone->Catalyst_Ketone_Complex Hydride_Transfer Diastereoselective Hydride Transfer Catalyst_Ketone_Complex->Hydride_Transfer Hydride_Transfer->Chiral_Catalyst Catalyst Regeneration Chiral_Alcohol Chiral_Alcohol Hydride_Transfer->Chiral_Alcohol

Caption: Mechanism of l-methylephedrine-catalyzed asymmetric ketone reduction.

Enantioselective Addition of Diethylzinc to Aldehydes

l-Methylephedrine can act as a chiral ligand to catalyze the enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes, producing chiral secondary alcohols.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

Step 1: Ligand Preparation this compound is converted to its free base form by treatment with a base like sodium hydroxide followed by extraction into an organic solvent. The solvent is then removed under reduced pressure.

Step 2: Catalytic Addition To a solution of the l-methylephedrine free base (0.1 eq.) in an anhydrous solvent (e.g., toluene) under an inert atmosphere, a solution of diethylzinc (1.2 eq.) in hexane is added at 0 °C. The mixture is stirred for 20-30 minutes. Benzaldehyde (1.0 eq.) is then added dropwise, and the reaction is stirred at 0 °C until completion (monitored by TLC).

Step 3: Work-up and Product Isolation The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the chiral 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC or GC.

Quantitative Data for Analogous Amino Alcohol Catalyzed Additions

AldehydeLigand Loading (mol%)Yield (%)ee (%)
Benzaldehyde109895 (S)
4-Chlorobenzaldehyde109693 (S)
Cinnamaldehyde109290 (S)

Data is representative of additions catalyzed by chiral amino alcohols and indicates expected performance.

G Start Prepare_Ligand Prepare l-Methylephedrine Free Base Start->Prepare_Ligand Mix_Reagents Mix Ligand and Diethylzinc in Toluene Prepare_Ligand->Mix_Reagents Add_Aldehyde Add Benzaldehyde at 0 °C Mix_Reagents->Add_Aldehyde Reaction Stir until completion Add_Aldehyde->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extract_Purify Extract and Purify by Chromatography Quench->Extract_Purify Analyze Determine Yield and ee% Extract_Purify->Analyze End Analyze->End

References

Application Notes and Protocols for the Analytical Detection of l-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Methylephedrine hydrochloride, a sympathomimetic amine, is a component in certain pharmaceutical preparations, primarily for its bronchodilator and decongestant properties. Its structural similarity to ephedrine and methamphetamine necessitates accurate and reliable analytical methods for its detection and quantification in various matrices, including pharmaceutical formulations, biological fluids, and in the context of illicit drug analysis. This document provides detailed application notes and protocols for the analysis of this compound using various instrumental techniques.

Analytical Methods Overview

A range of analytical techniques can be employed for the determination of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., routine quality control, pharmacokinetic studies, or forensic investigation). The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Offers high resolution and sensitivity for the quantification of l-methylephedrine in pharmaceutical and biological samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides excellent specificity and sensitivity, making it ideal for complex matrices like biological tissues.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, particularly for volatile and semi-volatile compounds, often used in forensic analysis.

  • Capillary Electrophoresis (CE): A high-efficiency separation technique suitable for chiral separations and the analysis of charged molecules.

  • UV-Visible (UV-Vis) Spectrophotometry: A simpler, more accessible technique often used for quantification in bulk drug and pharmaceutical formulations.

Quantitative Data Summary

The following tables summarize the quantitative data from various analytical methods for the detection of this compound and related compounds.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterValueReference
Linearity (r)> 0.9990[2][3]
Limit of Detection (LOD)1.5 x 10⁻⁴ mg/mL[2][3]
Limit of Quantification (LOQ)5.0 x 10⁻⁴ mg/mL[2][3]
Intra-day Precision (RSD %)0.33–1.63[2][3]
Inter-day Precision (RSD %)1.26–2.20[2][3]
Recovery (RSD %)< 5.5[2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterValueReference
Linearity (R²)0.9974
Limit of Detection (LOD)0.05 µg/kg
Limit of Quantification (LOQ)0.15 µg/kg
Recovery (%)94.5–101.2
Precision (RSD %)< 4.06

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterValueReference
Linearity Range0.05 - 2.0 mg/L[4]
ApplicationBlood and Urine[4][5]

Table 4: Capillary Electrophoresis (CE)

ParameterValueReference
Limit of Detection (LOD)1.8 x 10⁻⁸ mol/L (Standard)[6]
Limit of Quantification (LOQ)2.6 x 10⁻⁷ mol/L (Urine)[6]
Recovery (%)81.7 - 105.0[6]

Table 5: UV-Visible Spectrophotometry (for related compound Ephedrine HCl)

ParameterValueReference
Linearity Range2-10 µg/mL[7]
Correlation Coefficient (r²)0.999[7]
Limit of Detection (LOD)0.079 µg/mL[7]
Limit of Quantification (LOQ)0.24 µg/mL[7]
Recovery (%)98.6-99.17[7]

Experimental Protocols

Micellar High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the simultaneous determination of ephedrine, pseudoephedrine, and methylephedrine in herbal preparations.[2][3]

a. Instrumentation:

  • HPLC system with a UV detector

  • Venusil XBP C18 column (250 x 4.6 mm, 5 µm)[3]

b. Reagents and Materials:

  • Sodium dodecyl sulphate (SDS)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Methanol (MeOH)

  • Orthophosphoric acid (H₃PO₄)

  • Reference standards of this compound, ephedrine hydrochloride, and pseudoephedrine hydrochloride

c. Mobile Phase Preparation:

  • Prepare a buffer solution by dissolving 1.75 x 10⁻¹ mol of SDS and 0.02 mol of KH₂PO₄ in 900 mL of distilled water.[2]

  • Adjust the pH of the buffer solution to 3.0 with diluted H₃PO₄.[2]

  • Mix the buffer solution with methanol in a 9:1 (v/v) ratio.[2]

d. Standard Solution Preparation:

  • Prepare individual stock solutions of each reference standard at a concentration of 1.0 mg/mL in water.[2]

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations.

e. Sample Preparation (for Herbal Samples):

  • Weigh 1.0 g of the sieved powder of the herbal sample.

  • Add 25 mL of the mobile phase and ultrasonically extract at 45 °C for 30 minutes.[2]

  • Filter the extracted solution.

  • Repeat the extraction of the residue with another 25 mL of the mobile phase.

  • Combine the filtrates and dilute to 50 mL with the mobile phase.[2]

f. Chromatographic Conditions:

  • Column: Venusil XBP C18 (250 x 4.6 mm, 5 µm)[3]

  • Mobile Phase: 1.75 x 10⁻¹ mol·L⁻¹ SDS and 0.02 mol·L⁻¹ KH₂PO₄ in water:methanol (9:1, v/v), pH 3.0[2][3]

  • Flow Rate: 1.5 mL/min[3]

  • Column Temperature: 40 °C[3]

  • Detection Wavelength: 210 nm[3]

  • Injection Volume: Appropriate volume based on system sensitivity.

g. Analysis:

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • Identify and quantify l-methylephedrine in the sample by comparing the retention time and peak area with the standard.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (SDS, KH2PO4, MeOH, pH 3.0) start->prep_mobile_phase prep_standards Prepare Standard Solutions (1.0 mg/mL in water) start->prep_standards sample_prep Sample Preparation (Ultrasonic Extraction) start->sample_prep end End hplc_analysis HPLC Analysis (C18 Column, 210 nm) prep_mobile_phase->hplc_analysis prep_standards->hplc_analysis sample_prep->hplc_analysis data_processing Data Processing (Quantification) hplc_analysis->data_processing data_processing->end LCMSMS_Workflow start Start sample_homogenization Sample Homogenization (Porcine Muscle) start->sample_homogenization end End extraction Extraction (Ammonium Formate in ACN) sample_homogenization->extraction cleanup Clean-up (n-Hexane) extraction->cleanup lcmsms_analysis LC-MS/MS Analysis (HILIC Column) cleanup->lcmsms_analysis data_analysis Data Analysis lcmsms_analysis->data_analysis data_analysis->end GCMS_Workflow start Start sample_collection Sample Collection (Blood/Urine) start->sample_collection end End add_is Add Internal Standard (Proadifen) sample_collection->add_is extraction Basic Drug Extraction add_is->extraction gcms_analysis GC-MS Analysis (DB-5 Column) extraction->gcms_analysis quant_confirm Quantification & Confirmation gcms_analysis->quant_confirm quant_confirm->end CE_Workflow start Start prep_electrolyte Prepare Electrolyte (with Chiral Selectors) start->prep_electrolyte prep_samples Prepare Standards & Urine Samples start->prep_samples end End ce_analysis CE Analysis (Chiral Separation) prep_electrolyte->ce_analysis prep_samples->ce_analysis data_interpretation Data Interpretation (Enantiomer Identification) ce_analysis->data_interpretation data_interpretation->end UVVis_Workflow start Start prep_solutions Prepare Standard & Sample Solutions start->prep_solutions end End oxidation Oxidation (Potassium Ferricyanide) prep_solutions->oxidation derivatization Derivatization (2,4-DNPH) oxidation->derivatization color_dev Color Development (Alkali) derivatization->color_dev measurement Absorbance Measurement (at 461 nm) color_dev->measurement calculation Concentration Calculation measurement->calculation calculation->end

References

Application Note: HPLC Analysis of l-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Methylephedrine hydrochloride is a sympathomimetic amine commonly found in pharmaceutical preparations for its bronchodilator and decongestant properties. Accurate and reliable quantification of this compound in various samples is crucial for quality control, pharmacokinetic studies, and ensuring regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and method validation parameters.

Chromatographic Conditions

A robust HPLC method for the simultaneous determination of ephedrine, pseudoephedrine, and methylephedrine has been developed using a micellar mobile phase.[1][2][3][4] This approach offers an environmentally friendly and cost-effective alternative to traditional reversed-phase chromatography.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Dionex HPLC system with a diode array detector (DAD) or equivalent
Column Venusil XBP C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 1.75 x 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate (SDS) and 0.02 mol·L⁻¹ Potassium Hydrogen Phosphate with 10% (v/v) Methanol, adjusted to pH 3.0
Flow Rate 1.5 mL·min⁻¹
Column Temperature 40 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Experimental Protocols

Preparation of Mobile Phase
  • Dissolve 1.75 x 10⁻¹ mol of Sodium Dodecyl Sulphate (SDS) and 0.02 mol of Potassium Hydrogen Phosphate (KH₂PO₄) in 900 mL of distilled water.[3][4]

  • Adjust the pH of the solution to 3.0 using diluted phosphoric acid.[3][4]

  • Add 100 mL of methanol to the buffer solution.[3][4]

  • Degas the mobile phase using vacuum filtration through a 0.45 µm membrane prior to use.[5]

Preparation of Standard Solutions
  • Stock Solution (1.0 mg·mL⁻¹): Accurately weigh and dissolve an appropriate amount of this compound reference standard in distilled water to obtain a concentration of 1.0 mg·mL⁻¹.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

  • Store all standard solutions at 4 °C when not in use.[2][3][4]

Sample Preparation

The sample preparation method will vary depending on the matrix. Below is a general procedure for a solid sample matrix.

  • Accurately weigh 1.0 g of the powdered sample.[4]

  • Add 25 mL of the mobile phase to the sample.[4]

  • Ultrasonicate the mixture at 45 °C for 30 minutes.[4]

  • Filter the extracted solution.

  • Repeat the extraction process on the residue with an additional 25 mL of the mobile phase.[4]

  • Combine the filtrates in a 50 mL volumetric flask and dilute to volume with the mobile phase.[4]

  • Filter the final solution through a 0.22 µm nylon membrane filter before injection into the HPLC system.[1]

Method Validation Summary

The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][3][4]

Table 2: Method Validation Parameters for Methylephedrine

ParameterResult
Linearity (r) > 0.9990
Limit of Detection (LOD) 1.5 x 10⁻⁴ mg·mL⁻¹[1]
Limit of Quantitation (LOQ) 5.0 x 10⁻⁴ mg·mL⁻¹[1]
Intra-day Precision (RSD %) 0.33–1.63[1][3]
Inter-day Precision (RSD %) 1.26–2.20[1][3]
Recovery (RSD %) < 5.5%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection DAD Detection (210 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification of l-Methylephedrine HCl Calibration->Quantification

References

Application Notes and Protocols for the GC-MS Analysis of l-Methylephedrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of l-Methylephedrine using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary experimental procedures, instrumental parameters, and expected analytical outcomes.

Introduction

l-Methylephedrine is a sympathomimetic amine commonly found in over-the-counter cough and cold medications. Due to its stimulant properties, its presence and concentration are monitored in various fields, including clinical and forensic toxicology, and doping control in sports. The World Anti-Doping Agency (WADA) has established a threshold concentration for methylephedrine in urine, necessitating robust and reliable analytical methods for its detection and quantification.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and specificity.

This application note details a comprehensive GC-MS method for the analysis of l-Methylephedrine, including sample preparation, derivatization, and instrumental analysis.

Experimental Protocols

Sample Preparation

The sample preparation procedure is critical for extracting l-Methylephedrine from the matrix and preparing it for GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific matrix (e.g., urine, plasma, oral fluid).

Materials:

  • Methanol (HPLC grade)

  • Ethyl acetate

  • Sodium bicarbonate (saturated solution)

  • Sodium carbonate (1.0 N)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure for Liquid Samples (e.g., Urine, Plasma):

  • To 1.0 mL of the sample, add an appropriate internal standard (e.g., d3-ephedrine).

  • Adjust the pH of the sample to approximately 9.0 with saturated sodium bicarbonate and 1.0 N sodium carbonate.[2]

  • Add 4.0 mL of ethyl acetate to the sample.[2]

  • Vortex the mixture for 5 minutes to ensure thorough extraction.[2]

  • Centrifuge the mixture at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.[2]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • The dried extract is now ready for derivatization.

Procedure for Solid Samples (e.g., Pharmaceutical Preparations):

  • Accurately weigh a portion of the homogenized solid sample.

  • Dissolve the sample in a known volume of methanol to achieve an approximate concentration of 1.0 mg/mL.

  • If necessary, sonicate the mixture to ensure complete dissolution.

  • Centrifuge the solution to pellet any insoluble excipients.

  • An aliquot of the clear supernatant can be taken for derivatization or direct injection if the compound is sufficiently volatile and thermally stable.

Derivatization

Derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of polar analytes like l-Methylephedrine. Silylation is a common approach.

Materials:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heptane or other suitable solvent

  • Heating block or oven

Procedure:

  • Reconstitute the dried extract from the sample preparation step in 100 µL of MSTFA.[1]

  • Tightly cap the vial and heat at 80°C for 30 minutes to ensure complete derivatization.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
InstrumentAgilent 7890 GC or equivalent
ColumnHP-5MS (or equivalent), 15 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature270°C
Injection Volume1.0 µL
Injection ModeSplit (e.g., 20:1 or 50:1 ratio)[1]
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 100°C (hold 1 min), ramp to 310°C at 35°C/min, hold for 1 min
Mass Spectrometer
InstrumentAgilent 5977 MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Interface Temp.280°C
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of l-Methylephedrine. Retention times are method-dependent and the value provided corresponds to the protocol detailed above.

AnalyteRetention Time (min)DerivatizationCharacteristic Mass Fragments (m/z)LODLOQ
l-MethylephedrineApprox. 4-6TMS58, 72, 77, 105, 148, 179 (Underivatized)VariesVaries
73, 116, 130, 251 (TMS-derivatized, predicted)

Note: The limit of detection (LOD) and limit of quantification (LOQ) are highly dependent on the sample matrix and instrument sensitivity. For ephedrine, an LLOQ of 60 ng/mL has been reported in urine after derivatization.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of l-Methylephedrine.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Urine, Plasma, etc.) pH_Adjust pH Adjustment Sample->pH_Adjust Extraction Liquid-Liquid Extraction pH_Adjust->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Add MSTFA & Heat Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (Scan/SIM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Report Final Report Library_Search->Report Quantification->Report

Caption: Experimental workflow for l-Methylephedrine analysis.

Analytical Steps Relationship

The following diagram illustrates the logical relationship between the key analytical steps.

Analytical_Steps Sample_Collection Sample Collection (e.g., Urine) Sample_Preparation Sample Preparation (Extraction & Concentration) Sample_Collection->Sample_Preparation Matrix Removal Derivatization Chemical Derivatization (e.g., Silylation) Sample_Preparation->Derivatization Increase Volatility GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation Inject Derivatized Sample MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Eluted Analytes Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis Mass Spectra & Ion Counts

Caption: Logical flow of the GC-MS analytical process.

References

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for l-Methylephedrine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Quantification of l-Methylephedrine by LC-MS/MS

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of l-Methylephedrine in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is essential for researchers in clinical and forensic toxicology, as well as for professionals in drug development and anti-doping services.

Introduction

l-Methylephedrine is a sympathomimetic amine commonly found in over-the-counter cough and cold medications.[1] Its accurate quantification in biological samples is crucial for pharmacokinetic studies, monitoring potential abuse, and ensuring compliance with regulations. LC-MS/MS has become the preferred method for analyzing l-Methylephedrine and related compounds due to its high sensitivity, selectivity, and robustness, often simplifying sample preparation compared to methods like GC-MS which may require derivatization.[2][3] This document outlines validated methods for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix and the desired level of sensitivity.

a) Protocol for Urine Samples (Dilute and Shoot)

This is the most straightforward approach for urine analysis, leveraging the high sensitivity of modern LC-MS/MS systems.[2]

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample for 15-30 seconds to ensure homogeneity.

  • Perform a 10-fold dilution by transferring 100 µL of the urine sample into a vial or microcentrifuge tube.[2]

  • Add 900 µL of the internal standard (ISTD) solution (e.g., ephedrine-d3 at a suitable concentration in water or initial mobile phase).[2]

  • Vortex the mixture for another 15-30 seconds.

  • The sample is now ready for injection into the LC-MS/MS system.

b) Protocol for Blood, Plasma, or Serum Samples (Protein Precipitation)

This method removes high-molecular-weight proteins that can interfere with the analysis.

  • Pipette 100 µL of the blood, plasma, or serum sample into a microcentrifuge tube.

  • Add the internal standard.

  • Add 300-400 µL of cold acetonitrile (ACN) or methanol to precipitate the proteins.[4][5]

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.[4][6]

  • Vortex to dissolve the residue and inject into the LC-MS/MS system.

c) Protocol for Tissue Samples (e.g., Porcine Muscle)

This protocol is adapted for more complex solid matrices.

  • Homogenize a known weight of the tissue sample.

  • To the homogenate, add 10 mM ammonium formate in acetonitrile.

  • Vortex/shake vigorously to extract the analyte.

  • Perform a clean-up step by adding n-hexane, vortexing, and removing the n-hexane layer to eliminate lipids.

  • Centrifuge the remaining sample to pellet any solids.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase for injection.

Liquid Chromatography (LC) Method

Chromatographic conditions must be optimized to ensure separation from isomers and matrix components.

  • Column: A reversed-phase C18 or C8 column is commonly used.[2][7][8] For separating isomers, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be effective.[9]

  • Mobile Phase A: Water with an additive such as 0.1% Formic Acid or 10 mM Ammonium Formate.[6]

  • Mobile Phase B: Acetonitrile or Methanol with the same additive as Mobile Phase A.[6]

  • Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 2-10% B), ramping up to a high percentage (e.g., 90-95% B) to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.8 mL/min.[6]

  • Injection Volume: 2 - 10 µL.

  • Column Temperature: 35 - 40°C.[7]

Mass Spectrometry (MS) Method

Detection is typically performed on a triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]

  • Source Parameters: These must be optimized for the specific instrument but typical values include:

    • Capillary Voltage: 3500 - 4000 V.[10]

    • Drying Gas Temperature: 300 - 350°C.[6]

    • Nebulizer Gas: 35 - 45 psi.[6]

  • MRM Transitions: The precursor ion for l-Methylephedrine ([M+H]+) is m/z 180. Product ions are generated by collision-induced dissociation. Specific transitions should be optimized, but common ones can be used as a starting point.

Data Presentation

Table 1: Example Liquid Chromatography Parameters
ParameterCondition 1 (Reversed-Phase)Condition 2 (HILIC)
Column C18, 2.1 x 100 mm, 3.5 µmXBridge HILIC, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 40°C[7]Ambient
Injection Vol. 5 µL10 µL
Table 2: Mass Spectrometry Parameters for l-Methylephedrine
ParameterSetting
Ionization Mode ESI Positive
Scan Type MRM
Precursor Ion (Q1) m/z 180.1
Product Ion (Q3) - Quantifier m/z 148.1
Product Ion (Q3) - Qualifier m/z 119.1
Collision Energy (CE) Instrument Dependent; Requires Optimization
Internal Standard Ephedrine-d3 or similar deuterated analog
Table 3: Summary of Method Performance Data from Literature
MatrixLinearity (r²)LOQ (Limit of Quantification)Recovery (%)Reference
Porcine Muscle0.99740.15 µg/kg94.5 - 101.2
Urine>0.995 µg/mL (for a mix including methylephedrine)Not Specified
Ephedra Herb>0.99900.5 µg/mL>94.5[7]
Human PlasmaNot Specified<2 µg/L (for related amphetamines)Not Specified

Visualizations

LC_MS_MS_Workflow cluster_prep Pre-Analysis cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Urine, Blood, Tissue) SamplePrep 2. Sample Preparation (Dilution, PPT, or SPE) SampleCollection->SamplePrep LCSeparation 3. LC Separation SamplePrep->LCSeparation Ionization 4. Ionization (ESI+) LCSeparation->Ionization MSMS_Detection 5. MS/MS Detection (MRM) Ionization->MSMS_Detection DataAnalysis 6. Data Analysis & Quantification MSMS_Detection->DataAnalysis Report 7. Reporting DataAnalysis->Report

Caption: General workflow for l-Methylephedrine analysis by LC-MS/MS.

Sample_Preparation_Protocols cluster_urine Urine cluster_blood Blood / Plasma cluster_tissue Tissue Matrix Biological Matrix Urine Urine Sample Matrix->Urine Simple Blood Blood/Plasma Sample Matrix->Blood Moderate Tissue Tissue Sample Matrix->Tissue Complex Dilute Dilute with ISTD Solution Urine->Dilute Inject1 Ready for Injection Dilute->Inject1 PPT Protein Precipitation (e.g., with ACN) Blood->PPT EvapRecon1 Evaporate & Reconstitute PPT->EvapRecon1 Inject2 Ready for Injection EvapRecon1->Inject2 Extract Solvent Extraction Tissue->Extract Cleanup Hexane Cleanup Extract->Cleanup EvapRecon2 Evaporate & Reconstitute Cleanup->EvapRecon2 Inject3 Ready for Injection EvapRecon2->Inject3

Caption: Decision tree for matrix-specific sample preparation protocols.

MRM_Logic IonSource Ion Source (ESI+) Q1 Q1: Mass Filter Selects Precursor Ion (e.g., m/z 180.1) IonSource->Q1 Ion Beam Q2 q2: Collision Cell Fragmentation with Gas (CID) Q1->Q2 Precursor Q3 Q3: Mass Filter Selects Product Ion (e.g., m/z 148.1) Q2->Q3 Fragments Detector Detector Q3->Detector Product

References

Application Notes and Protocols for the Quantification of l-Methylephedrine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Methylephedrine is a sympathomimetic amine found in some over-the-counter cough and cold medications and naturally in plants of the Ephedra species.[1][2] As a central nervous system stimulant, its quantification in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, forensic toxicology, and doping control in sports.[1] This document provides detailed protocols for the quantification of l-methylephedrine in various biological matrices, including plasma, urine, and tissue, using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC).

Pharmacokinetics of l-Methylephedrine

l-Methylephedrine is metabolized in the body to ephedrine and norephedrine.[2] After oral administration, it is rapidly absorbed, with peak plasma concentrations reached between 2 to 8 hours.[1] Elimination occurs primarily through urine, with 33% to 40% of the drug excreted unchanged within 24 hours. Other metabolites include methylephedrine N-oxide (15%) and ephedrine (8%).[2]

Data Presentation: Quantitative Parameters

The following tables summarize the quantitative parameters for the analysis of l-methylephedrine in various biological matrices using different analytical methods.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Biological MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
SerumLOQ to 10 µg/mL0.005 - 0.05 µg/mL0.005 - 0.1 µg/mL2.5 - 73.8%[1]
Urine25 - 1000 ng/mL0.014 - 15.33 ng/mL0.0466 - 51.10 ng/mL87 - 96%[3]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Biological MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Human Plasma0.1 - 100 ng/mLNot Reported0.1 ng/mLNot Reported[4]
Porcine MuscleNot Reported0.05 µg/kg0.15 µg/kg94.5 - 101.2%
Urine5 - 20 µg/mLNot Reported5 µg/mLNot Reported[5]
Urine (Scan Mode)Not Reported50 - 400 ng/mLNot Reported88 - 99%[6]
Urine (SIM Mode)Not Reported2 - 40 ng/mLNot Reported88 - 99%[6]

Table 3: High-Performance Liquid Chromatography (HPLC)

Biological MatrixLinearity Range (r > 0.9990)Limit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Ephedra HerbNot specified1.5 x 10⁻⁴ mg/mL5.0 x 10⁻⁴ mg/mL<5.5%[7][8]

Experimental Workflows and Protocols

The following diagrams and protocols provide detailed methodologies for the quantification of l-methylephedrine.

General Experimental Workflow

Quantification Workflow Figure 1: General workflow for l-methylephedrine quantification. Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, or Protein Precipitation) Spike->Extraction Derivatization Derivatization (if GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS, LC-MS/MS, HPLC) Extraction->Analysis Derivatization->Analysis Integration Peak Integration & Quantification Analysis->Integration Validation Method Validation Integration->Validation Report Final Report Validation->Report

Caption: General workflow for l-methylephedrine quantification.

Protocol 1: Quantification of l-Methylephedrine in Human Plasma by LC-MS/MS

This protocol is adapted from a method for the simultaneous quantification of methylephedrine and noscapine in human plasma.[4]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of internal standard solution (e.g., Diphenhydramine).[4]

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: Diamonsil C18 column.[4]

  • Mobile Phase: Gradient elution with a suitable mobile phase, such as acetonitrile and ammonium formate buffer.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode.[4]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for l-methylephedrine and the internal standard.

3. Calibration and Quantification

  • Prepare calibration standards in blank plasma over a concentration range of 0.1 to 100 ng/mL.[4]

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of l-methylephedrine in the unknown samples from the calibration curve.

Protocol 2: Quantification of l-Methylephedrine in Urine by GC-MS

This protocol is based on a general method for the analysis of amphetamines and ephedrines in urine.[3]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of urine, add 50 µL of an internal standard (e.g., L-phenylalanine methyl ester).[3]

  • Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa PCX) with methanol followed by deionized water.[9]

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with deionized water and then with a weak organic solvent (e.g., methanol).

  • Elute the analytes with a mixture of ethyl acetate, methanol, and ammonium hydroxide.[9]

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried residue, add 50 µL of a derivatizing agent (e.g., acetic anhydride in pyridine or MSTFA).[3][10]

  • Heat the mixture at 60°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • GC Column: DB-5 or equivalent non-polar capillary column.[11]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C).

  • Ionization Mode: Electron Impact (EI).

  • MS Detection: Full scan or Selected Ion Monitoring (SIM) mode.

4. Calibration and Quantification

  • Prepare calibration standards in blank urine over a suitable concentration range (e.g., 25 - 1000 ng/mL).[3]

  • Process and derivatize the standards and QCs with the unknown samples.

  • Generate a calibration curve and quantify the unknown samples as described in the LC-MS/MS protocol.

Protocol 3: Quantification of l-Methylephedrine by HPLC-UV

This protocol is based on a method for the simultaneous determination of ephedrine alkaloids.[7][8]

1. Sample Preparation

  • For liquid samples, dilute with the mobile phase.

  • For solid samples (e.g., herbal material), perform an ultrasonic extraction with the mobile phase.[7]

  • Filter the extract through a 0.45 µm filter before injection.

2. HPLC Conditions

  • HPLC Column: Venusil XBP C18 (250 x 4.6 mm, 5 µm).[7][8]

  • Mobile Phase: A mixture of sodium dodecyl sulphate, potassium hydrogen phosphate, and methanol at a specific pH (e.g., pH 3.0).[7][8]

  • Flow Rate: 1.5 mL/min.[7][8]

  • Column Temperature: 40°C.[7][8]

  • Detection: UV detector set at 210 nm.[7][8]

  • Injection Volume: 20 µL.

3. Calibration and Quantification

  • Prepare calibration standards in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of l-methylephedrine in the samples from the calibration curve.

Signaling Pathway

l-Methylephedrine, like other ephedrine-related compounds, acts as a sympathomimetic agent by stimulating α- and β-adrenergic receptors.[2] This action is primarily indirect, through the release of norepinephrine from presynaptic neurons.

Adrenergic Signaling Figure 2: Simplified Adrenergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell l_Methylephedrine l-Methylephedrine NE_Vesicle Norepinephrine (NE) Vesicles l_Methylephedrine->NE_Vesicle Stimulates Release NE_Released Norepinephrine NE_Vesicle->NE_Released Exocytosis Adrenergic_Receptor α & β-Adrenergic Receptors NE_Released->Adrenergic_Receptor Binds to Response Physiological Response (e.g., Bronchodilation, Vasoconstriction) Adrenergic_Receptor->Response

Caption: Simplified Adrenergic Signaling Pathway.

References

l-Methylephedrine Hydrochloride: A Versatile Precursor in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

l-Methylephedrine hydrochloride, a derivative of the naturally occurring amino alcohol ephedrine, serves as a valuable and versatile chiral precursor in modern organic synthesis. Its rigid stereochemical framework, featuring two chiral centers, makes it an excellent starting material for the preparation of a variety of chiral auxiliaries, ligands, and catalysts. These, in turn, are instrumental in controlling the stereochemical outcome of a wide range of asymmetric transformations, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for the use of this compound as a precursor in key organic synthesis applications.

Application Notes

This compound is primarily utilized in two main areas of asymmetric synthesis: as a source for chiral auxiliaries and as a precursor for chiral ligands.

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered. l-Methylephedrine can be converted into chiral auxiliaries, such as oxazolidinones. These auxiliaries are particularly effective in directing diastereoselective alkylation and aldol reactions of enolates. While protocols for the closely related pseudoephedrine are more common, similar principles apply to l-methylephedrine-derived auxiliaries.[1]

  • Chiral Ligands: The amino alcohol functionality of l-methylephedrine makes it an ideal scaffold for the synthesis of chiral ligands for transition metal-catalyzed reactions. These ligands, often bidentate, can coordinate to a metal center, creating a chiral environment that induces enantioselectivity in reactions such as asymmetric reductions, hydrogenations, and carbon-carbon bond-forming reactions. The synthesis of phosphine-containing ligands from amino alcohol precursors is a well-established strategy in asymmetric catalysis.[2][3]

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving the use of this compound as a precursor.

Protocol 1: Synthesis of a Chiral Oxazolidinone Auxiliary from l-Methylephedrine

This protocol describes the synthesis of a chiral oxazolidinone, a versatile auxiliary for asymmetric synthesis, starting from l-methylephedrine. The procedure is adapted from established methods for related ephedrine derivatives.[1]

Reaction Scheme:

cluster_reactants Reactants cluster_product Product l_methylephedrine l-Methylephedrine oxazolidinone Chiral Oxazolidinone l_methylephedrine->oxazolidinone 1. Phosgene 2. Intramolecular cyclization phosgene Phosgene (or equivalent) base Base (e.g., Triethylamine)

Figure 1: Synthesis of a chiral oxazolidinone from l-methylephedrine.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Toluene (anhydrous)

  • Triethylamine (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Free Base Preparation: Dissolve this compound (1.0 eq) in water and cool to 0 °C. Add a 2 M aqueous solution of NaOH dropwise until the pH reaches 12-14. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain l-methylephedrine free base.

  • Oxazolidinone Formation: Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood by trained personnel. To a solution of l-methylephedrine free base (1.0 eq) in anhydrous toluene (10 mL/g of amine) at 0 °C, add a solution of phosgene in toluene (1.1 eq) dropwise. After the addition is complete, add anhydrous triethylamine (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with toluene (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure chiral oxazolidinone.

Expected Outcome:

The corresponding (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one is obtained as a white solid. The yield is typically in the range of 80-90%.

Protocol 2: Asymmetric Alkylation of an Acyl-Oxazolidinone Derived from l-Methylephedrine

This protocol details the use of the chiral oxazolidinone synthesized in Protocol 1 for a diastereoselective alkylation reaction. The procedure is analogous to those developed for Evans oxazolidinones.[4]

Workflow Diagram:

start Start acylation N-Acylation of Oxazolidinone start->acylation enolate Enolate Formation (LDA, -78 °C) acylation->enolate alkylation Alkylation with Alkyl Halide enolate->alkylation cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) alkylation->cleavage product Enantiomerically Enriched Carboxylic Acid cleavage->product

Figure 2: Workflow for asymmetric alkylation using a chiral oxazolidinone.

Materials:

  • (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • N-Acylation: To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes, then add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate to give the N-acylated oxazolidinone, which can be purified by chromatography.

  • Diastereoselective Alkylation: To a solution of the N-acylated oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq) dropwise. Stir for 30 minutes to form the lithium enolate. Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 4 hours. Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

  • Auxiliary Cleavage: To a solution of the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C, add a solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq). Stir vigorously for 4 hours. Quench the excess peroxide by adding an aqueous solution of Na₂SO₃. Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layer contains the chiral carboxylic acid, and the aqueous layer contains the recovered chiral auxiliary.

Quantitative Data Summary:

StepProductTypical Yield (%)Typical Diastereomeric Ratio (d.r.)
N-AcylationN-Propionyl-oxazolidinone>95%N/A
AlkylationN-Benzylated product85-95%>95:5
Cleavage(R)-2-Methyl-3-phenylpropanoic acid>90%N/A (product ee >95%)
Protocol 3: Synthesis of a Chiral Phosphine Ligand from l-Methylephedrine

This protocol outlines a general procedure for the synthesis of a P-chiral phosphine ligand, a valuable component in asymmetric catalysis. The synthesis involves the conversion of the hydroxyl group to a good leaving group followed by nucleophilic substitution with a phosphide. This is based on established methods for synthesizing aminophosphine ligands.

Logical Relationship Diagram:

Start l-Methylephedrine Activation Hydroxyl Group Activation (e.g., Tosylation) Start->Activation Substitution Nucleophilic Substitution with a Phosphide (e.g., LiPPh2) Activation->Substitution Ligand Chiral Aminophosphine Ligand Substitution->Ligand

Figure 3: Logical steps for the synthesis of a chiral aminophosphine ligand.

Materials:

  • l-Methylephedrine free base (from Protocol 1)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous tetrahydrofuran (THF)

  • Diphenylphosphine

  • n-Butyllithium (n-BuLi) in hexanes

Procedure:

  • Tosylation: To a solution of l-methylephedrine free base (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add TsCl (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours. Wash the reaction mixture with water and brine, then dry the organic layer over MgSO₄, filter, and concentrate to give the tosylated intermediate.

  • Phosphide Preparation: In a separate flask, to a solution of diphenylphosphine (1.1 eq) in anhydrous THF at 0 °C, add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to generate the lithium diphenylphosphide solution.

  • Nucleophilic Substitution: To the solution of lithium diphenylphosphide at 0 °C, add a solution of the tosylated l-methylephedrine (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude chiral aminophosphine ligand can be purified by column chromatography under an inert atmosphere.

Expected Outcome:

The desired chiral aminophosphine ligand is typically obtained as an air-sensitive oil or solid. Yields can vary depending on the specific phosphine used but are generally in the range of 60-80%.

Conclusion

This compound is a readily available and cost-effective chiral precursor for the synthesis of valuable tools in asymmetric synthesis. The protocols provided herein, based on well-established methodologies for analogous compounds, offer a roadmap for researchers to utilize l-methylephedrine in the development of chiral auxiliaries and ligands for a variety of stereoselective transformations. The versatility of this precursor, coupled with the high levels of stereocontrol achievable with its derivatives, ensures its continued importance in the field of organic synthesis.

References

Application Notes and Protocols for Studying the Effects of l-Methylephedrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for characterizing the pharmacological effects of l-Methylephedrine, a sympathomimetic amine. The protocols detailed below cover in vitro receptor engagement and functional activity, indirect sympathomimetic action, and in vivo physiological effects on the cardiovascular, respiratory, and central nervous systems.

I. In Vitro Characterization of l-Methylephedrine

A critical first step in understanding the pharmacological profile of l-Methylephedrine is to determine its direct interaction with and activation of adrenergic receptors.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound (l-Methylephedrine) from membranes expressing the target receptor.

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of l-Methylephedrine for α1, α2, β1, and β2 adrenergic receptor subtypes.

Materials:

  • Cell lines stably expressing human α1A, α2A, β1, or β2 adrenergic receptors

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligands (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-Dihydroalprenolol for β)

  • l-Methylephedrine hydrochloride

  • Non-specific binding competitor (e.g., phentolamine for α, propranolol for β)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Membrane Preparation: Culture cells to high density, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, combine membrane homogenate (20-50 µg protein), a fixed concentration of radioligand (at its Kd), and a range of concentrations of l-Methylephedrine (e.g., 10^-10 to 10^-4 M).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of l-Methylephedrine. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Receptor Activation

Functional assays are essential to determine whether l-Methylephedrine acts as an agonist, antagonist, or partial agonist at adrenergic receptors and to quantify its potency (EC50) and efficacy.

Experimental Protocol: cAMP Assay for β-Adrenergic Receptor Agonism

Objective: To determine the potency (EC50) and efficacy of l-Methylephedrine in activating β1 and β2 adrenergic receptors.

Materials:

  • Cells expressing β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • This compound

  • Isoproterenol (a full β-agonist)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and a range of concentrations of l-Methylephedrine or isoproterenol.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax). Efficacy can be expressed as a percentage of the maximal response to isoproterenol.

Experimental Protocol: Intracellular Calcium Imaging for α1-Adrenergic Receptor Agonism

Objective: To determine the potency (EC50) and efficacy of l-Methylephedrine in activating α1 adrenergic receptors.

Materials:

  • Cells expressing α1 adrenergic receptors

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • Phenylephrine (a full α1-agonist)

  • Fluorescence microscope or plate reader with calcium imaging capabilities

Procedure:

  • Cell Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence intensity.

  • Compound Addition: Add a range of concentrations of l-Methylephedrine or phenylephrine to the cells.

  • Calcium Measurement: Record the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis: Plot the peak change in fluorescence against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Indirect Sympathomimetic Activity

l-Methylephedrine's mechanism of action also involves the release of norepinephrine from sympathetic nerve terminals. This can be assessed in vitro using cell models.

Experimental Protocol: Norepinephrine Release from PC12 Cells

Objective: To quantify the ability of l-Methylephedrine to induce norepinephrine release.

Materials:

  • PC12 cells (a rat pheochromocytoma cell line that synthesizes and stores norepinephrine)

  • Cell culture medium

  • This compound

  • High potassium buffer (to induce depolarization-mediated release as a positive control)

  • Norepinephrine ELISA kit or LC-MS/MS system

Procedure:

  • Cell Culture: Plate PC12 cells and differentiate them with nerve growth factor (NGF) for several days.

  • Treatment: Wash the cells and incubate with a range of concentrations of l-Methylephedrine or high potassium buffer.

  • Supernatant Collection: Collect the supernatant at various time points.

  • Norepinephrine Quantification: Measure the concentration of norepinephrine in the supernatant using an ELISA kit or by LC-MS/MS.

  • Data Analysis: Plot the amount of norepinephrine released against the log concentration of l-Methylephedrine to determine the dose-response relationship.

II. In Vivo Assessment of Physiological Effects

Animal models are crucial for understanding the integrated physiological effects of l-Methylephedrine.

Cardiovascular Effects

Experimental Protocol: Hemodynamic Monitoring in Conscious Rats

Objective: To evaluate the dose-dependent effects of l-Methylephedrine on blood pressure and heart rate.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Telemetry implants for measuring blood pressure and heart rate

  • This compound

  • Vehicle (e.g., saline)

Procedure:

  • Surgical Implantation: Surgically implant telemetry transmitters into the rats and allow for a recovery period of at least one week.

  • Baseline Recording: Record baseline cardiovascular parameters for a sufficient period before drug administration.

  • Drug Administration: Administer increasing doses of l-Methylephedrine (e.g., 1, 3, 10 mg/kg, intraperitoneally or orally) or vehicle.

  • Data Acquisition: Continuously record blood pressure and heart rate for several hours post-administration.

  • Data Analysis: Analyze the changes in mean arterial pressure (MAP) and heart rate (HR) from baseline for each dose. Plot the peak change against the log dose to generate dose-response curves.

Respiratory Effects

Experimental Protocol: Bronchodilation in Isolated Guinea Pig Trachea

Objective: To assess the bronchodilatory effects of l-Methylephedrine.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Krebs-Henseleit solution

  • Contractile agent (e.g., histamine or methacholine)

  • This compound

  • Isoproterenol (a full β2-agonist)

  • Organ bath system with force transducers

Procedure:

  • Tissue Preparation: Isolate the trachea from a euthanized guinea pig and cut it into rings.

  • Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2, and maintained at 37°C.

  • Contraction: Induce a stable contraction with a submaximal concentration of histamine or methacholine.

  • Drug Addition: Cumulatively add increasing concentrations of l-Methylephedrine or isoproterenol to the bath.

  • Data Recording: Record the relaxation of the tracheal rings.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Plot the percentage of relaxation against the log concentration of the drug to determine the EC50.

Central Nervous System (CNS) Effects

Experimental Protocol: Locomotor Activity in Mice

Objective: To evaluate the CNS stimulant effects of l-Methylephedrine.

Materials:

  • Male C57BL/6 or Swiss Webster mice

  • Locomotor activity chambers (e.g., open-field arenas with photobeam detection)

  • This compound

  • Vehicle (e.g., saline)

Procedure:

  • Acclimation: Acclimate the mice to the locomotor activity chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer different doses of l-Methylephedrine (e.g., 1, 5, 20 mg/kg, intraperitoneally) or vehicle.

  • Data Collection: Immediately place the mice back into the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.

  • Data Analysis: Analyze the total locomotor activity and the time course of activity for each dose group. Plot the total activity against the log dose to assess the dose-response relationship.

III. Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of l-Methylephedrine is essential for interpreting its pharmacological effects and for dose selection in further studies.

Experimental Protocol: Pharmacokinetic Profiling in Rats

Objective: To determine the key pharmacokinetic parameters of l-Methylephedrine.

Materials:

  • Male Sprague-Dawley rats with cannulated jugular veins

  • This compound

  • LC-MS/MS system

Procedure:

  • Drug Administration: Administer a single dose of l-Methylephedrine intravenously (e.g., 1 mg/kg) and orally (e.g., 10 mg/kg) to different groups of rats.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dose.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of l-Methylephedrine and its major metabolites (ephedrine, norephedrine) in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

IV. Data Presentation

Quantitative data from the described experiments should be summarized in structured tables for clear comparison and interpretation.

Table 1: In Vitro Receptor Binding and Functional Activity of l-Methylephedrine

Receptor SubtypeBinding Affinity (Ki, nM)Functional AssayPotency (EC50, nM)Efficacy (% of full agonist)
α1A Data to be determinedCalcium MobilizationData to be determinedData to be determined
α2A Data to be determinedcAMP InhibitionData to be determinedData to be determined
β1 Data to be determinedcAMP AccumulationData to be determinedData to be determined
β2 Data to be determinedcAMP AccumulationData to be determinedData to be determined

Table 2: In Vivo Cardiovascular Effects of l-Methylephedrine in Rats

Dose (mg/kg)Peak Change in Mean Arterial Pressure (mmHg)Peak Change in Heart Rate (bpm)
Vehicle Data to be determinedData to be determined
1 Data to be determinedData to be determined
3 Data to be determinedData to be determined
10 Data to be determinedData to be determined

Table 3: In Vivo Bronchodilatory Effect of l-Methylephedrine in Guinea Pig Trachea

Concentration (µM)% Relaxation of Pre-contracted Trachea
0.1 Data to be determined
1 Data to be determined
10 Data to be determined
100 Data to be determined
EC50 (µM) Data to be determined

Table 4: Pharmacokinetic Parameters of l-Methylephedrine in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) Data to be determinedData to be determined
Tmax (h) N/AData to be determined
AUC (ng*h/mL) Data to be determinedData to be determined
t1/2 (h) Data to be determinedData to be determined
CL (L/h/kg) Data to be determinedN/A
Vd (L/kg) Data to be determinedN/A
F (%) N/AData to be determined

V. Visualization of Workflows and Pathways

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment cluster_pk Pharmacokinetics Receptor_Binding Receptor Binding Assays (α1, α2, β1, β2) Functional_Assays Functional Assays (cAMP, Calcium) Receptor_Binding->Functional_Assays Cardiovascular Cardiovascular Effects (Rats) Receptor_Binding->Cardiovascular NE_Release Norepinephrine Release (PC12 Cells) Functional_Assays->NE_Release Respiratory Respiratory Effects (Guinea Pigs) Functional_Assays->Respiratory NE_Release->Cardiovascular Cardiovascular->Respiratory CNS CNS Effects (Mice) Respiratory->CNS PK_Studies Pharmacokinetic Studies (Rats) CNS->PK_Studies

Caption: Overall experimental workflow for l-Methylephedrine characterization.

l-Methylephedrine Signaling Pathways

Signaling_Pathways cluster_direct Direct Agonism cluster_beta β-Adrenergic Receptors cluster_alpha α1-Adrenergic Receptor cluster_indirect Indirect Action l_Methylephedrine l-Methylephedrine beta_R β1/β2-AR l_Methylephedrine->beta_R alpha1_R α1-AR l_Methylephedrine->alpha1_R Gs Gs beta_R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Gq Gq alpha1_R->Gq PLC PLC Gq->PLC IP3 ↑ IP3 PLC->IP3 Ca ↑ [Ca2+]i IP3->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction l_Methylephedrine2 l-Methylephedrine Nerve_Terminal Sympathetic Nerve Terminal l_Methylephedrine2->Nerve_Terminal NE_Vesicles NE Vesicles Nerve_Terminal->NE_Vesicles NE_Release ↑ Norepinephrine Release NE_Vesicles->NE_Release Adrenergic_Receptors Adrenergic Receptors NE_Release->Adrenergic_Receptors

Caption: Signaling pathways of l-Methylephedrine.

Troubleshooting & Optimization

Technical Support Center: Synthesis of l-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of l-Methylephedrine hydrochloride, with a focus on improving reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or incorrect reagent stoichiometry.Ensure the reaction mixture reaches and is maintained at the optimal temperature (around 100°C) for the recommended duration (30-60 minutes). Verify the molar ratios of l-ephedrine hydrochloride, formalin, and formic acid. An excess of formaldehyde and formic acid is typically used.
Degradation of reagents.Use fresh, high-purity reagents. Formalin solutions can degrade over time; it is advisable to use a recently opened bottle.
Incorrect pH during workup.After the reaction, ensure the solution is made sufficiently alkaline (pH ~11) to precipitate the free base before extraction.
Formation of Side Products Over-methylation leading to the formation of quaternary ammonium salts.While the Eschweiler-Clarke reaction generally avoids the formation of quaternary salts, using a large excess of formaldehyde and prolonged reaction times at high temperatures could potentially lead to minor amounts of such byproducts. Adhere to the recommended stoichiometry and reaction time.
Formation of N-formylephedrine.This intermediate can form if the reduction of the imine is not complete. Ensure sufficient formic acid is present to act as the reducing agent.
Incomplete Reaction Insufficient catalyst concentration.When using a catalyst (e.g., zinc powder, pyridine), ensure it is added in the recommended amount (typically 0.5-5% by weight relative to l-ephedrine hydrochloride).
Low reaction temperature.The reaction is typically conducted at or near 100°C to ensure a reasonable reaction rate.[1]
Purification Challenges Product loss during recrystallization.To minimize loss, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to form well-defined crystals. The mother liquor can be concentrated to recover more product.[1]
Oily product instead of solid crystals.This may indicate the presence of impurities. Ensure the crude product is thoroughly washed and dried before recrystallization. If the problem persists, consider using a different recrystallization solvent or performing a column chromatography purification step.
Difficulty in precipitating the hydrochloride salt.Ensure the solvent used for the free base (e.g., diethyl ether, acetone) is anhydrous. The hydrogen chloride solution (e.g., HCl in ether) should also be anhydrous to promote the precipitation of the hydrochloride salt.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants for the synthesis of l-Methylephedrine from l-ephedrine?

A1: For the Eschweiler-Clarke reaction, a molar excess of both formaldehyde (formalin) and formic acid is used. A common protocol uses a molar ratio of approximately 1:1.2:2.7 for l-ephedrine hydrochloride:formalin:formic acid.[3]

Q2: What is the role of a catalyst in this synthesis, and is it necessary?

A2: While the reaction can proceed without a catalyst, the addition of a catalyst such as zinc powder, pyridine, or various metal carbonates can significantly increase the reaction rate, often allowing the reaction to complete within 30 to 60 minutes at around 100°C.[1] The catalyst is typically used in small amounts (0.5-5% by weight relative to the ephedrine hydrochloride).[1]

Q3: What are the best practices for the purification of this compound?

A3: The most common method for purification is recrystallization. After the reaction, the l-Methylephedrine free base is extracted and then converted to its hydrochloride salt. The crude this compound is then recrystallized from a suitable solvent, such as methanol or ethanol. To maximize yield, it is crucial to use a minimal amount of hot solvent for dissolution and to allow for slow cooling. The mother liquor can be concentrated to recover additional product.[1][3]

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The identity and purity of the final product can be confirmed using several analytical techniques:

  • Melting Point: The melting point of pure this compound is reported to be between 192-193°C.[1]

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure.

  • Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity and identify any impurities.

Q5: What are the key safety precautions to take during this synthesis?

A5: This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Formalin and formic acid are corrosive and have pungent odors. Toluene, which may be used for extraction, is flammable and toxic.

Experimental Protocols

Synthesis of l-Methylephedrine from l-Ephedrine Hydrochloride

This protocol is based on a reported procedure with a yield of 84%.[3]

  • Dissolution: Dissolve 30.3 g (0.15 mol) of l-ephedrine hydrochloride in 60 ml of warm water.

  • Addition of Reagents: To this solution, add 15 ml (0.15 mol) of a 40% sodium hydroxide aqueous solution and 21.7 g (0.4 mol) of 85% formic acid.

  • Heating and Formalin Addition: Reflux the mixture under heating. Add 15 g (0.18 mol) of a 35% formalin solution dropwise over 20 minutes.

  • Reflux: Continue refluxing the reaction mixture for 3 hours.

  • Concentration and Basification: Concentrate the reaction solution to half of its original volume and then adjust the pH to approximately 11 by adding a 40% sodium hydroxide aqueous solution.

  • Crystallization and Filtration: The l-Methylephedrine free base will precipitate as crystals. Filter the crystals.

  • Recrystallization: Recrystallize the filtered crystals from methanol to obtain pure l-Methylephedrine.

Conversion to this compound
  • Dissolution: Dissolve the purified l-Methylephedrine free base in a suitable anhydrous organic solvent such as diethyl ether or acetone.[2]

  • Precipitation: Add a solution of hydrogen chloride (e.g., HCl gas dissolved in ether or an aqueous hydrochloric acid solution) to the dissolved free base.[2]

  • Isolation: The this compound will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry to obtain the final product.

Data Presentation

Parameter Condition 1 Condition 2 Reported Yield Reference
Catalyst NoneZinc Powder (0.1g for 8g dl-ephedrine)Not specified for uncatalyzed97% (for dl-isomer)
Reactants l-ephedrine HCl, NaOH, formic acid, formalindl-ephedrine, formalin, formic acid, zinc powder84% (for l-isomer free base)[3]
Purification Recrystallization from methanolRecrystallization84% (final product)[3]
Final Product (-)-N-Methylephedrinedthis compound23g from 30.3g starting material[3]

Visualizations

Synthesis_Pathway Ephedrine l-Ephedrine Hydrochloride Imine Iminium Ion Intermediate Ephedrine->Imine Formaldehyde Methylephedrine_base l-Methylephedrine (Free Base) Imine->Methylephedrine_base Formic Acid (Reduction) Methylephedrine_hcl This compound Methylephedrine_base->Methylephedrine_hcl HCl

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Temp Check Reaction Temperature (Should be ~100°C) Start->Check_Temp Check_Reagents Verify Reagent Stoichiometry and Purity Check_Temp->Check_Reagents Temp OK Check_pH Confirm pH is ~11 during Workup Check_Reagents->Check_pH Reagents OK Check_Purification Review Recrystallization Technique Check_pH->Check_Purification pH OK Solution Yield Improved Check_Purification->Solution Technique OK

Caption: Troubleshooting workflow for low yield.

Logical_Relationships Yield Yield Temp Temperature Yield->Temp Time Reaction Time Yield->Time Stoichiometry Stoichiometry Yield->Stoichiometry Catalyst Catalyst Yield->Catalyst

References

Technical Support Center: Overcoming Challenges in l-Methylephedrine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of l-Methylephedrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, byproducts of the synthesis reaction, or subsequent degradation. These may include:

  • Unreacted starting materials: Such as l-ephedrine.

  • Diastereomers: d-pseudoephedrine may be present depending on the stereochemical purity of the starting material and the synthesis route.

  • Over-alkylation products: Formation of quaternary ammonium salts.

  • Byproducts from side reactions: Depending on the synthetic method, various side products can be formed.[1][2]

  • Residual solvents: Solvents used in the synthesis and purification steps.

Q2: What is "oiling out" and how can I prevent it during the crystallization of this compound?

A2: "Oiling out" is the separation of the dissolved compound as a liquid phase (an oil) instead of solid crystals when the solution is cooled or an anti-solvent is added. This is common for amine hydrochlorides. To prevent this:

  • Control the cooling rate: Slow, controlled cooling is crucial. A rapid temperature drop can lead to oiling out.

  • Optimize solvent system: Ensure the chosen solvent system does not lead to a situation where the compound is highly soluble at a slightly elevated temperature and then rapidly becomes insoluble upon cooling. Using a co-solvent can sometimes mitigate this.

  • Seeding: Introducing seed crystals of pure this compound can promote heterogeneous nucleation and encourage direct crystallization, bypassing the formation of an oil.

  • Agitation: Proper agitation ensures uniform temperature and concentration throughout the solution, reducing localized supersaturation that can lead to oiling out.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent for this compound should exhibit the following properties:

  • High solubility at elevated temperatures.

  • Low solubility at lower temperatures to ensure good recovery.

  • Inertness (does not react with the compound).

  • Boiling point that is not excessively high to allow for easy removal.

  • Ability to form well-defined crystals.

Based on available data, this compound is soluble in water and ethanol, and slightly soluble in acetone.[3][4] Therefore, ethanol-water mixtures, isopropanol, or acetone could be suitable solvent systems. A trial-and-error approach with small quantities is often necessary to find the optimal solvent or solvent mixture.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the main compound and detecting impurities. Chiral HPLC methods can be used to determine diastereomeric purity.[5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown impurities by providing molecular weight information.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. The reported melting point for this compound is around 191-193°C.[9]

Troubleshooting Guides

Low Yield After Recrystallization
Symptom Possible Cause Suggested Solution
Very little or no precipitate forms upon cooling. Too much solvent was used.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The compound is highly soluble in the chosen solvent even at low temperatures.Consider using a different solvent or a solvent/anti-solvent system.
Significant amount of product remains in the mother liquor. The cooling temperature is not low enough.Cool the solution in an ice bath or refrigerate to maximize precipitation.
The chosen solvent is too good a solvent.Add an anti-solvent dropwise to the cooled solution to induce further precipitation.
Poor Crystal Quality or Formation Issues
Symptom Possible Cause Suggested Solution
"Oiling out" instead of crystallization. The solution is supersaturated too quickly.Slow down the cooling rate. Use a more dilute solution. Consider a different solvent system.
Presence of impurities that inhibit crystallization.Perform a preliminary purification step (e.g., charcoal treatment) before recrystallization.
The compound is melting in the hot solvent.Add a small amount of additional solvent to ensure complete dissolution at a temperature below the melting point.
Formation of very fine needles or powder. Rapid nucleation due to high supersaturation.Decrease the cooling rate. Use a less polar solvent if applicable.
Formation of amorphous solid. The compound has a tendency to form a glass.Try crystallizing from a different solvent or at a different pH. Seeding may also help.
Product Fails Purity Specifications
Symptom Possible Cause Suggested Solution
Presence of starting materials or synthetic byproducts. Incomplete reaction or inefficient initial purification.Repeat the recrystallization, possibly using a different solvent system that has a better selectivity for the desired compound over the impurities.
Co-crystallization of impurities.Consider a multi-step purification process, such as a combination of recrystallization and column chromatography.
Incorrect diastereomeric ratio. Inadequate separation of diastereomers.Use a chiral purification technique such as chiral HPLC or diastereomeric salt formation followed by separation.
Presence of residual solvents. Inefficient drying.Dry the product under vacuum at an appropriate temperature for an extended period.

Experimental Protocols

Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent ratios and temperatures should be determined experimentally for each specific batch.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Activated charcoal (optional)

  • Filter paper

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v) while stirring and heating until the solid is completely dissolved. Start with a small amount of solvent and add more as needed to avoid using an excess.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and continue heating for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The rate of cooling will influence crystal size; slower cooling generally yields larger crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilityReference
WaterFreely soluble[10]
Ethanol (95%)Soluble[10]
Acetic Acid (100%)Slightly soluble[10]
Acetic AnhydridePractically insoluble[10]
Diethyl EtherPractically insoluble[10]
ChloroformSlightly soluble[4]
DMSOSlightly soluble[4]
MethanolSlightly soluble[4]

Note: "Freely soluble" is generally defined as 1 part solute in 1-10 parts solvent. "Soluble" is 1 part solute in 10-30 parts solvent. "Slightly soluble" is 1 part solute in 100-1000 parts solvent. "Practically insoluble" is 1 part solute in >10,000 parts solvent.

Visualizations

Purification_Workflow This compound Purification Workflow cluster_troubleshooting Troubleshooting crude Crude l-Methylephedrine HCl dissolution Dissolution in Hot Solvent (e.g., Ethanol/Water) crude->dissolution hot_filtration Hot Filtration (Remove Insolubles) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling isolation Isolation (Vacuum Filtration) cooling->isolation oiling_out Oiling Out? cooling->oiling_out drying Drying Under Vacuum isolation->drying low_yield Low Yield? isolation->low_yield pure_product Pure l-Methylephedrine HCl drying->pure_product low_purity Low Purity? pure_product->low_purity oiling_out->dissolution Re-dissolve & Adjust Solvent/Cooling Rate low_yield->dissolution Concentrate Mother Liquor & Recrystallize low_purity->crude Re-purify (Recrystallization or Chromatography)

Caption: Workflow for the purification of this compound with troubleshooting checkpoints.

Signaling_Pathway_Purification_Parameters Impact of Parameters on Purification Outcome solvent Solvent Choice solubility Solubility Gradient solvent->solubility cooling_rate Cooling Rate supersaturation Supersaturation Rate cooling_rate->supersaturation purity_initial Initial Purity purity_initial->supersaturation purity_final Final Purity purity_initial->purity_final agitation Agitation mass_transfer Mass Transfer agitation->mass_transfer solubility->supersaturation nucleation Nucleation vs. Growth supersaturation->nucleation oiling_out Oiling Out Risk supersaturation->oiling_out nucleation->purity_final yield Yield nucleation->yield crystal_size Crystal Size nucleation->crystal_size mass_transfer->nucleation

References

l-Methylephedrine Hydrochloride Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of l-Methylephedrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure and data from related compounds like ephedrine, this compound is susceptible to several degradation pathways:

  • Oxidation: The secondary alcohol group can be oxidized to a ketone, forming a methcathinone analog. The tertiary amine can be oxidized to an N-oxide (methylephedrine N-oxide). Further oxidative cleavage can lead to the formation of benzaldehyde.

  • N-Demethylation: The N-methyl groups can be cleaved, leading to the formation of l-ephedrine and subsequently l-norephedrine.

  • Isomerization: Under acidic conditions and heat, l-methylephedrine may undergo isomerization to its diastereomer, d-pseudoephedrine analog.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation. The Japanese Pharmacopoeia recommends storing dthis compound in light-resistant containers, suggesting its sensitivity to light.

Q2: What are the expected degradation products of this compound under forced degradation conditions?

A2: During forced degradation studies, the following degradation products are anticipated:

  • Acidic Hydrolysis: Isomerization to the corresponding pseudoephedrine analog is a potential outcome, especially with heat.

  • Alkaline Hydrolysis: While generally more stable to base than acid, some degradation may occur, though specific products are not well-documented for l-methylephedrine itself.

  • Oxidative Degradation: Key products include Methylephedrine N-oxide, the corresponding methcathinone analog, and benzaldehyde.

  • Thermal Degradation: Degradation will likely be an acceleration of other pathways, particularly oxidation.

  • Photodegradation: The specific photolytic degradation products are not well-defined in the literature, but may involve complex radical-mediated reactions.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in well-closed containers to protect it from moisture and air (oxidation). It is also crucial to store it in light-resistant containers to prevent photodegradation, as recommended by the Japanese Pharmacopoeia for the racemic mixture.

Troubleshooting Guides

Issue 1: Appearance of Unknown Peaks in HPLC Analysis During Stability Studies

Possible Cause 1: Oxidative Degradation

  • Symptoms: New peaks eluting in the chromatogram, potentially with different UV spectra.

  • Troubleshooting Steps:

    • Protect from Oxygen: Ensure the sample preparation and storage are performed under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

    • Use Antioxidants: For liquid formulations, consider the addition of suitable antioxidants.

    • Identify Degradants: Use mass spectrometry (LC-MS) to identify the unknown peaks. Look for masses corresponding to Methylephedrine N-oxide (M+16) or a methcathinone analog (M-2).

    • Confirm with Standards: If available, inject standards of potential oxidative degradants (e.g., ephedrine, norephedrine) to confirm their presence.

Possible Cause 2: Photodegradation

  • Symptoms: Increased degradation in samples exposed to light compared to those stored in the dark.

  • Troubleshooting Steps:

    • Protect from Light: Conduct all experiments under amber or light-protective glassware. Store samples in the dark.

    • ICH Photostability Testing: Perform formal photostability testing according to ICH Q1B guidelines to understand the light sensitivity of the molecule.

Possible Cause 3: Hydrolytic Degradation (Acid/Base Catalyzed)

  • Symptoms: Degradation observed in solutions at low or high pH.

  • Troubleshooting Steps:

    • pH Stability Profile: Determine the pH-stability profile of this compound to identify the pH range of maximum stability.

    • Buffer Selection: For liquid formulations, use a buffer system that maintains the pH in the most stable range.

    • Identify Isomers: In acidic conditions, an unknown peak could be the pseudoephedrine diastereomer. Chiral chromatography may be necessary for separation and identification.

Data Presentation

The following tables summarize the potential stress conditions for forced degradation studies and the likely degradation products based on the chemical properties of this compound and related compounds.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Concentration/LevelDuration
Acidic HydrolysisHydrochloric Acid (HCl)0.1 N - 1 NUp to 7 days
Alkaline HydrolysisSodium Hydroxide (NaOH)0.1 N - 1 NUp to 7 days
OxidationHydrogen Peroxide (H₂O₂)3% - 30%Up to 7 days
Thermal DegradationDry Heat> 60°CUp to 7 days
PhotodegradationUV and Visible LightICH Q1B GuidelinesAs per guidelines

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductAnalytical Indication
N-Oxidationl-Methylephedrine N-oxideMass increase of 16 Da
N-Demethylationl-EphedrineLoss of a methyl group (14 Da)
Further N-Demethylationl-NorephedrineLoss of two methyl groups (28 Da)
Oxidation of AlcoholMethcathinone analogMass decrease of 2 Da, loss of hydroxyl group
Oxidative CleavageBenzaldehydeCharacteristic almond-like odor, distinct chromatographic behavior
Isomerizationd-Pseudoephedrine analogSame mass, different stereochemistry

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 N

  • Sodium hydroxide (NaOH), 1 N

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system for identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep the solution at room temperature and 60°C.

    • Withdraw samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the samples with an equivalent amount of 1 N NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep the solution at room temperature and 60°C.

    • Withdraw samples at different time points.

    • Neutralize the samples with an equivalent amount of 1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at different time points.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 80°C.

    • Withdraw samples at different time points and prepare solutions for analysis.

  • Photodegradation:

    • Expose the solid drug substance and a solution of the drug to UV and visible light according to ICH Q1B guidelines.

    • Keep control samples in the dark.

    • Analyze the samples after the specified exposure period.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Characterize the degradation products using LC-MS.

Mandatory Visualizations

degradation_pathway l-Methylephedrine l-Methylephedrine Methylephedrine N-oxide Methylephedrine N-oxide l-Methylephedrine->Methylephedrine N-oxide Oxidation (N-Oxide) l-Ephedrine l-Ephedrine l-Methylephedrine->l-Ephedrine N-Demethylation Methcathinone analog Methcathinone analog l-Methylephedrine->Methcathinone analog Oxidation (Alcohol) Benzaldehyde Benzaldehyde l-Methylephedrine->Benzaldehyde Oxidative Cleavage d-Pseudoephedrine analog d-Pseudoephedrine analog l-Methylephedrine->d-Pseudoephedrine analog Isomerization (Acid, Heat) l-Norephedrine l-Norephedrine l-Ephedrine->l-Norephedrine N-Demethylation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolytic Photolytic Photolytic->Stressed Samples l-Methylephedrine HCl l-Methylephedrine HCl l-Methylephedrine HCl->Acid Hydrolysis l-Methylephedrine HCl->Base Hydrolysis l-Methylephedrine HCl->Oxidation l-Methylephedrine HCl->Thermal l-Methylephedrine HCl->Photolytic HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Degradation Profile Degradation Profile LC-MS Analysis->Degradation Profile Stability Indicating Method Stability Indicating Method Degradation Profile->Stability Indicating Method

Caption: Workflow for forced degradation studies of l-Methylephedrine HCl.

troubleshooting_logic Unknown Peak in HPLC Unknown Peak in HPLC Oxidative Degradation? Oxidative Degradation? Unknown Peak in HPLC->Oxidative Degradation? Photodegradation? Photodegradation? Oxidative Degradation?->Photodegradation? No Protect from O2, Use Antioxidants Protect from O2, Use Antioxidants Oxidative Degradation?->Protect from O2, Use Antioxidants Yes Hydrolytic Degradation? Hydrolytic Degradation? Photodegradation?->Hydrolytic Degradation? No Protect from Light Protect from Light Photodegradation?->Protect from Light Yes Control pH, Use Buffers Control pH, Use Buffers Hydrolytic Degradation?->Control pH, Use Buffers Yes Identify with LC-MS Identify with LC-MS Protect from O2, Use Antioxidants->Identify with LC-MS Protect from Light->Identify with LC-MS Control pH, Use Buffers->Identify with LC-MS

Caption: Troubleshooting logic for unexpected peaks in stability studies.

Technical Support Center: Optimizing HPLC Separation of l-Methylephedrine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of l-Methylephedrine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the HPLC separation of l-Methylephedrine isomers?

A1: The primary challenges in separating l-Methylephedrine from its isomers, such as d-Methylephedrine (its enantiomer) and pseudoephedrine isomers (diastereomers), revolve around achieving adequate resolution and maintaining good peak shape. L-Methylephedrine is a basic compound, which can lead to peak tailing due to interactions with residual silanols on silica-based columns. Furthermore, the structural similarity of the isomers requires highly selective chiral stationary phases (CSPs) and optimized mobile phase conditions to achieve baseline separation.

Q2: Which type of HPLC column is most effective for separating l-Methylephedrine isomers?

A2: Chiral stationary phases (CSPs) are essential for the enantiomeric separation of l-Methylephedrine and d-Methylephedrine. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown broad applicability for the separation of ephedrine analogues. For instance, amylose-based columns like Lux i-amylose-1 have demonstrated effectiveness in separating ephedrine and pseudoephedrine enantiomers, suggesting their potential for l-Methylephedrine separation.[1] Macrocyclic glycopeptide-based columns are also a viable option. Standard reversed-phase columns like C18 can be used to separate diastereomers (e.g., l-Methylephedrine from pseudoephedrine isomers) but will not resolve enantiomers.

Q3: What is a typical starting mobile phase for the chiral separation of l-Methylephedrine?

A3: A common starting point for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane or heptane with an alcohol modifier such as isopropanol or ethanol. For basic compounds like l-Methylephedrine, the addition of a small amount of a basic additive, like diethylamine (DEA), to the mobile phase can significantly improve peak shape by minimizing interactions with the stationary phase. For reversed-phase chiral separations, a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically used.

Q4: How does temperature affect the separation of l-Methylephedrine isomers?

A4: Temperature is a critical parameter in HPLC that can influence retention time, selectivity, and peak shape. Generally, increasing the column temperature decreases retention times and can improve peak efficiency by reducing mobile phase viscosity. However, the effect on chiral selectivity can be complex. In some cases, lower temperatures may enhance the enantioselective interactions with the CSP, leading to better resolution. It is recommended to evaluate a range of temperatures (e.g., 20-40°C) during method development to find the optimal balance between resolution and analysis time.

Q5: What detection wavelength is recommended for l-Methylephedrine analysis?

A5: L-Methylephedrine and its isomers have a UV absorbance maximum at approximately 210 nm. This wavelength generally provides good sensitivity for detection.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the HPLC separation of l-Methylephedrine isomers.

Problem 1: Poor Resolution Between l-Methylephedrine and its Enantiomer

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is crucial. If resolution is poor, consider screening different types of CSPs (e.g., polysaccharide-based vs. macrocyclic glycopeptide-based).
Suboptimal Mobile Phase Composition - Normal Phase: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). A lower percentage of alcohol generally increases retention and may improve resolution. - Reversed Phase: Modify the organic modifier (acetonitrile or methanol) percentage. Also, optimize the pH and concentration of the buffer.
Incorrect Mobile Phase Additive For basic analytes like l-Methylephedrine, a small amount of a basic additive (e.g., 0.1% diethylamine) in normal phase can significantly improve peak shape and resolution. For reversed-phase, acidic additives like formic acid or trifluoroacetic acid can be beneficial.
Inadequate Temperature Control Optimize the column temperature. Sometimes, a lower temperature can enhance chiral recognition and improve resolution.
Low Flow Rate Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min), which can allow for better equilibration and interaction with the CSP.
Problem 2: Peak Tailing of l-Methylephedrine

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Residual Silanols L-Methylephedrine is a basic compound and can interact with acidic silanol groups on the silica surface of the column, leading to tailing. - Normal Phase: Add a basic modifier like diethylamine (0.1%) to the mobile phase to compete for the active sites. - Reversed Phase: Lower the mobile phase pH (e.g., to pH 2-3 with formic or phosphoric acid) to protonate the silanols and reduce their interaction with the protonated amine of l-Methylephedrine.
Column Overload Injecting too much sample can saturate the stationary phase. Reduce the injection volume or dilute the sample.
Column Contamination or Degradation If the column is old or has been used with incompatible samples, it may lead to poor peak shape. Flush the column with a strong solvent (refer to the column's care and use manual) or replace the column if necessary.
Extra-column Effects Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing. Use tubing with a small internal diameter and ensure all connections are properly fitted.
Problem 3: Retention Time Drift

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Chiral columns, especially in normal phase, can require longer equilibration times. Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
Changes in Mobile Phase Composition If the mobile phase is prepared in batches, slight variations can cause retention time shifts. Prepare a large volume of mobile phase to ensure consistency. If using a gradient, ensure the pump is mixing accurately.
Temperature Fluctuations Use a column oven to maintain a constant and consistent temperature. Even small changes in ambient temperature can affect retention times.
Column Aging Over time, the stationary phase can degrade, leading to changes in retention. Monitor column performance with a standard and replace it when it no longer meets system suitability criteria.

Experimental Protocols

Below are detailed methodologies for the separation of ephedrine isomers, which can be adapted for l-Methylephedrine separation.

Protocol 1: Chiral Separation of Ephedrine and Pseudoephedrine Enantiomers using a Polysaccharide-Based CSP (Adapted for l-Methylephedrine)

This method is based on the separation of ephedrine and pseudoephedrine enantiomers and can serve as a starting point for l-Methylephedrine.[1]

  • Column: Lux i-amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Note: The ratio of n-hexane to isopropanol may need to be optimized to achieve baseline separation of l-Methylephedrine and its enantiomer.

Protocol 2: Reversed-Phase Separation of Ephedrine Alkaloids (for Diastereomer Separation)

This method is suitable for separating diastereomers like l-Methylephedrine from pseudoephedrine isomers.

  • Column: C18, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile and 25 mM Sodium Dodecyl Sulfate (SDS) in water (35:65, v/v), pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in 50% methanol.

Data Presentation

The following tables summarize typical performance data for the separation of ephedrine alkaloids, which can be used as a reference for optimizing l-Methylephedrine separations.

Table 1: Influence of Mobile Phase Composition on Resolution of Ephedrine Isomers on a Polysaccharide-Based CSP

Mobile Phase Composition (Hexane:IPA:DEA)Resolution (Rs) between Ephedrine EnantiomersResolution (Rs) between Pseudoephedrine Enantiomers
90:10:0.1> 2.0> 1.8
80:20:0.1> 1.5> 1.5
70:30:0.1< 1.5< 1.5
(Data is illustrative and based on typical performance for related compounds)

Table 2: Effect of Temperature on Retention Factor (k') of Ephedrine Isomers

Temperature (°C)k' of (-)-Ephedrinek' of (+)-Ephedrine
203.84.2
303.23.5
402.72.9
(Data is illustrative and shows the general trend of decreasing retention with increasing temperature)

Mandatory Visualizations

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting start Poor or No Resolution between l-Methylephedrine and its Enantiomer check_column Is the correct chiral column installed? start->check_column check_mobile_phase Is the mobile phase composition optimal? check_column->check_mobile_phase Yes new_column Consider screening a different type of CSP. check_column->new_column No optimize_modifier Adjust alcohol modifier (e.g., IPA) percentage in normal phase. check_mobile_phase->optimize_modifier No optimize_temp Optimize column temperature. check_mobile_phase->optimize_temp Yes optimize_additive Add or adjust concentration of basic additive (e.g., DEA) in normal phase. optimize_modifier->optimize_additive optimize_additive->optimize_temp lower_temp Try a lower temperature (e.g., 20°C) to enhance chiral interactions. optimize_temp->lower_temp No optimize_flow Optimize flow rate. optimize_temp->optimize_flow Yes lower_temp->optimize_flow lower_flow Try a lower flow rate (e.g., 0.5 mL/min). optimize_flow->lower_flow No end_good Resolution Achieved optimize_flow->end_good Yes lower_flow->end_good end_bad Consult Column Manufacturer new_column->end_bad

Caption: Troubleshooting workflow for poor resolution in chiral HPLC.

Logical Relationship for Addressing Peak Tailing

Peak_Tailing_Troubleshooting start Peak Tailing Observed for l-Methylephedrine check_secondary_interactions Is it likely due to secondary interactions? start->check_secondary_interactions add_modifier Add basic modifier (e.g., DEA) to normal phase mobile phase. check_secondary_interactions->add_modifier Normal Phase adjust_ph Lower pH of reversed phase mobile phase (e.g., pH 2-3). check_secondary_interactions->adjust_ph Reversed Phase check_overload Is column overload a possibility? check_secondary_interactions->check_overload No end_good Peak Shape Improved add_modifier->end_good adjust_ph->end_good reduce_injection Reduce injection volume or dilute the sample. check_overload->reduce_injection Yes check_column_health Is the column old or contaminated? check_overload->check_column_health No reduce_injection->end_good flush_column Flush or regenerate the column. check_column_health->flush_column Yes replace_column Replace the column. flush_column->replace_column Still Tailing flush_column->end_good Improved replace_column->end_good

Caption: Logical steps to troubleshoot peak tailing for basic compounds.

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of l-Methylephedrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of l-Methylephedrine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my l-Methylephedrine analysis?

A: Matrix effects are the alteration of ionization efficiency for your analyte of interest, l-Methylephedrine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2]

Q2: I'm observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?

A: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects. Because the composition of biological samples can vary significantly between individuals and even within the same individual over time, the extent of ion suppression or enhancement can be inconsistent, leading to unreliable results.

Q3: How can I determine if my l-Methylephedrine analysis is being affected by matrix effects?

A: Two common methods to assess matrix effects are:

  • Post-Extraction Spike: In this method, a known amount of l-Methylephedrine is added to a blank matrix extract (a sample that does not contain the analyte). The response is then compared to that of the analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion: A constant flow of l-Methylephedrine solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any fluctuation in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.

Q4: What are the most common sources of matrix effects in biological samples?

A: In biological matrices like plasma, serum, and urine, the most common sources of matrix effects are phospholipids from cell membranes, salts, endogenous metabolites, and proteins.[2] These components can co-elute with l-Methylephedrine and interfere with the ionization process in the MS source.

Q5: Which sample preparation technique is best for minimizing matrix effects for l-Methylephedrine?

A: The "best" technique depends on the specific matrix, the required sensitivity, and available resources. Here's a general comparison:

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extract, potentially leading to significant matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning l-Methylephedrine into an immiscible organic solvent. This method can be more time-consuming and requires careful solvent selection.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects.[1] However, it is also the most complex and costly method.[1]

Q6: Can I just dilute my sample to reduce matrix effects?

A: Yes, simple dilution of the sample (e.g., 10-fold) can be an effective strategy to reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[3] This approach is particularly useful for urine samples but may not be suitable for all analyses, especially if the concentration of l-Methylephedrine is very low, as it can compromise the method's sensitivity.[3]

Q7: How important is a stable isotope-labeled internal standard (SIL-IS)?

A: Using a SIL-IS, such as l-Methylephedrine-d3, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By monitoring the ratio of the analyte to the SIL-IS, you can accurately compensate for variations in ionization efficiency, significantly improving the accuracy and precision of your quantification.

Troubleshooting Guide

Problem: Inconsistent Peak Areas and Poor Reproducibility

This is a classic symptom of variable matrix effects. The following workflow can help you diagnose and mitigate the issue.

A Inconsistent Peak Areas B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect > 15%? B->C D Optimize Sample Preparation C->D Yes E Use Stable Isotope-Labeled Internal Standard (SIL-IS) C->E No, but still inconsistent F Optimize Chromatographic Conditions D->F G Re-evaluate Matrix Effect D->G E->G F->G G->C Re-assess H Acceptable Results G->H Matrix Effect < 15% cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification A Poor Reproducibility or Inaccurate Results B Perform Matrix Effect Assessment A->B C Significant Matrix Effect Observed? B->C D Implement/Optimize Sample Preparation (PPT, LLE, SPE) C->D Yes E Incorporate Stable Isotope-Labeled IS C->E Yes F Modify Chromatographic Conditions C->F Yes G Re-validate Method D->G E->G F->G H Reliable & Accurate l-Methylephedrine Analysis G->H

References

Technical Support Center: Enhancing l-Methylephedrine Hydrochloride Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the sensitivity of l-Methylephedrine hydrochloride detection methods.

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Peak Tailing 1. Active Silanol Groups on Column: Residual silanol groups on the silica-based column can interact with the basic amine group of l-Methylephedrine.1. Use a Mobile Phase Additive: Add a competing base like triethylamine (TEA) to the mobile phase to block the active silanol sites. 2. Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups. 3. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated.
2. Column Overload: Injecting too high a concentration of the analyte.1. Dilute the Sample: Reduce the concentration of the sample before injection. 2. Use a Higher Capacity Column: Switch to a column with a larger diameter or a stationary phase with a higher loading capacity.
3. Extra-Column Volume: Excessive tubing length or diameter between the column and detector.1. Minimize Tubing Length: Use shorter and narrower internal diameter tubing.
Poor Resolution 1. Inappropriate Mobile Phase Composition: The mobile phase does not provide adequate separation from interfering compounds.1. Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). 2. Gradient Elution: If not already in use, implement a gradient elution program to improve separation.
2. Column Degradation: Loss of stationary phase or contamination of the column.1. Flush the Column: Wash the column with a strong solvent to remove contaminants. 2. Replace the Column: If flushing does not restore performance, the column may need to be replaced.
Low Sensitivity/ Signal-to-Noise (S/N) Ratio 1. Suboptimal Detection Wavelength: The selected UV wavelength is not at the absorbance maximum of l-Methylephedrine.1. Determine λmax: Scan the UV spectrum of l-Methylephedrine to identify the wavelength of maximum absorbance, which is typically around 210 nm.[1]
2. Detector Cell Contamination: A dirty flow cell can scatter light and increase noise.1. Clean the Flow Cell: Flush the detector flow cell with an appropriate cleaning solution as per the manufacturer's instructions.
3. Inadequate Sample Concentration: The amount of analyte injected is too low.1. Concentrate the Sample: Use solid-phase extraction (SPE) or other sample pre-concentration techniques.
Frequently Asked Questions (FAQs)
  • Q1: How can I improve the sensitivity of my HPLC method for this compound? A1: To enhance sensitivity, consider the following:

    • Optimize the mobile phase: Adjusting the pH and using ion-pairing reagents can improve peak shape and retention.

    • Increase injection volume: This can increase the signal, but be mindful of potential peak broadening.

    • Use a more sensitive detector: A Diode Array Detector (DAD) or a mass spectrometer (LC-MS) will offer higher sensitivity than a standard UV detector.

    • Sample pre-concentration: Techniques like solid-phase extraction (SPE) can concentrate the analyte before injection.

  • Q2: What is a suitable starting mobile phase for this compound analysis? A2: A common starting point is a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. For example, a mobile phase consisting of 50 mM KH2PO4-acetonitrile (94:6 v/v) has been used successfully.[1][2]

  • Q3: My baseline is drifting during the analysis. What could be the cause? A3: Baseline drift in HPLC can be caused by several factors:

    • Column not equilibrated: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.

    • Mobile phase composition change: If using a gradient, ensure the pump is mixing the solvents correctly. For isocratic methods, ensure the mobile phase is well-mixed and degassed.

    • Temperature fluctuations: Use a column oven to maintain a constant temperature.

Experimental Protocol: Micellar HPLC Method

This protocol is adapted from a method for the simultaneous determination of ephedrine, pseudoephedrine, and methylephedrine.[3]

  • Chromatographic System:

    • Column: Venusil XBP C18 (250 × 4.6 mm, 5 µm)

    • Mobile Phase: 1.75 × 10⁻¹ mol·L⁻¹ sodium dodecyl sulphate and 0.02 mol·L⁻¹ potassium hydrogen phosphate with 10% (v/v) methanol, adjusted to pH 3.0.

    • Flow Rate: 1.5 mL·min⁻¹

    • Column Temperature: 40 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL[3]

  • Sample Preparation:

    • Grind the sample (e.g., from a pharmaceutical preparation) to a fine powder.

    • Accurately weigh a portion of the powder and dissolve it in the mobile phase.

    • Use an ultrasonic bath to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) 1. Active Sites in the Inlet or Column: Similar to HPLC, active sites can cause interactions with the analyte.1. Use a Deactivated Inlet Liner: Ensure the inlet liner is properly deactivated. 2. Derivatization: Derivatize l-Methylephedrine with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to block the active amine and hydroxyl groups.[4]
2. Column Contamination: Buildup of non-volatile matrix components at the head of the column.1. Trim the Column: Remove a small portion (e.g., 10-20 cm) from the inlet end of the column. 2. Bake Out the Column: Heat the column to a high temperature (within its specified limits) to remove contaminants.
Low Response/ Sensitivity 1. Inefficient Derivatization: The derivatization reaction is incomplete.1. Optimize Reaction Conditions: Adjust the reaction time, temperature, and reagent concentration for the derivatization step. 2. Use a Different Derivatizing Agent: Agents like heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) can produce derivatives with better ionization efficiency.[5]
2. Ion Source Contamination: The MS ion source is dirty, leading to poor ionization.1. Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion source components.
Variable Retention Times 1. Fluctuations in Carrier Gas Flow: Inconsistent flow rate of the carrier gas (e.g., Helium).1. Check for Leaks: Use an electronic leak detector to check for leaks in the gas lines and connections. 2. Verify Flow Controller: Ensure the electronic pressure control (EPC) is functioning correctly.
Frequently Asked Questions (FAQs)
  • Q1: Is derivatization necessary for the GC-MS analysis of this compound? A1: While not strictly necessary, derivatization is highly recommended. It improves the thermal stability and volatility of the analyte, leading to better peak shape and increased sensitivity.[4][5]

  • Q2: What are the common derivatization reagents for l-Methylephedrine? A2: Common reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylating agents such as heptafluorobutyric anhydride (HFBA) and pentafluoropropionic anhydride (PFPA).[4][5]

  • Q3: I am seeing ghost peaks in my chromatogram. What is the likely cause? A3: Ghost peaks are often due to carryover from a previous injection or contamination in the system. To resolve this:

    • Run Blank Injections: Inject a solvent blank to see if the ghost peak is still present.

    • Clean the Syringe and Inlet: Thoroughly clean the injection syringe and replace the inlet liner and septum.

    • Check for Contaminated Solvents or Reagents: Prepare fresh solvents and derivatizing reagents.

Experimental Protocol: GC-MS with Derivatization

This protocol is based on a method for the analysis of related compounds.[4]

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using a suitable solvent extraction method (e.g., liquid-liquid extraction with an organic solvent under basic conditions).

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried residue.

    • Heat the mixture at 60°C for 30 minutes to complete the derivatization.[4]

    • Inject 1 µL of the derivatized solution into the GC-MS system.

  • GC-MS Conditions:

    • GC System: Hewlett-Packard GC 6890 or equivalent.

    • Column: HP-5, 25m length, 0.25mm i.d., 0.25µm film thickness.

    • Carrier Gas: Helium at a flow rate of 0.8 ml/min.

    • Injector Temperature: 300°C, split injection mode (e.g., 1:10).

    • Oven Temperature Program: Start at 100°C, ramp at 20°C/min to 320°C, and hold for 2 minutes.[4]

    • MS System: Hewlett-Packard MS 5972 or equivalent.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized l-Methylephedrine.

Capillary Electrophoresis (CE)

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Poor Resolution/ Peak Broadening 1. Inappropriate Buffer pH: The pH of the running buffer is not optimal for the charge state of l-Methylephedrine.1. Adjust Buffer pH: Optimize the pH of the background electrolyte (BGE) to ensure l-Methylephedrine is fully protonated (typically at a low pH).
2. Joule Heating: Excessive current generation leads to thermal gradients and peak broadening.1. Lower the Voltage: Reduce the applied separation voltage. 2. Use a Lower Conductivity Buffer: Decrease the concentration of the buffer.
Unstable Baseline/ Noise 1. Air Bubbles in the Capillary: Bubbles can disrupt the electrical current and cause baseline spikes.1. Degas the Buffer: Thoroughly degas the background electrolyte before use. 2. Careful Capillary Filling: Ensure the capillary is completely filled with buffer without introducing air bubbles.
2. Contaminated Capillary or Buffer: Impurities can lead to a noisy baseline.1. Flush the Capillary: Flush the capillary with a cleaning solution (e.g., 0.1 M NaOH), followed by water and fresh buffer. 2. Prepare Fresh Buffer: Use high-purity water and reagents to prepare the buffer.
Low Sensitivity 1. Small Injection Volume: The amount of sample introduced into the capillary is insufficient.1. Use Stacking Techniques: Employ field-amplified sample stacking (FASS) or large-volume sample stacking (LVSS) to pre-concentrate the analyte inside the capillary.[6] 2. Increase Injection Time/Pressure: Increase the duration or pressure of the hydrodynamic injection.
2. Limited Detector Path Length: The short optical path length in standard capillaries limits UV absorbance.1. Use a Z-cell or Bubble Cell Capillary: These capillaries have an extended path length for enhanced UV detection.[6]
Frequently Asked Questions (FAQs)
  • Q1: How can I achieve chiral separation of l-Methylephedrine from its enantiomer using CE? A1: Chiral separation can be achieved by adding a chiral selector to the background electrolyte. Cyclodextrins, such as beta-cyclodextrin and its derivatives (e.g., heptakis(2,6-di-O-methyl)-beta-cyclodextrin), are commonly used for this purpose.[7][8]

  • Q2: What is a typical background electrolyte for l-Methylephedrine analysis by CE? A2: A low pH buffer, such as a phosphate buffer at pH 2.2, is often used to ensure the analyte is cationic and migrates towards the cathode.[8]

  • Q3: My migration times are not reproducible. What should I check? A3: Poor reproducibility of migration times in CE can be due to:

    • Inconsistent Capillary Conditioning: Ensure a consistent and thorough capillary conditioning protocol is followed between runs.

    • Temperature Variations: Use a thermostatted capillary cassette to maintain a constant temperature.

    • Buffer Depletion: Replace the buffer vials at the inlet and outlet regularly to prevent changes in composition due to electrolysis.

Experimental Protocol: Chiral Separation by CE

This protocol is based on a method for the chiral separation of methamphetamine and related compounds, including methylephedrine.[7]

  • Capillary Electrophoresis System:

    • Capillary: Fused silica capillary (e.g., 50 µm i.d., effective length 50 cm).

    • Background Electrolyte (BGE): A solution containing a chiral selector, such as a mixture of beta-cyclodextrin and heptakis(2,6-di-O-methyl)-beta-cyclodextrin, in a suitable buffer (e.g., phosphate buffer at low pH).

    • Separation Voltage: Apply a high voltage (e.g., -15 kV to 30 kV) across the capillary.[8]

    • Temperature: Maintain a constant temperature, for example, 20°C.[8]

    • Detection: UV detection at a low wavelength (e.g., 200-210 nm).

  • Sample Injection:

    • Inject the sample using either hydrodynamic injection (applying pressure) or electrokinetic injection (applying a voltage).

Quantitative Data Summary

Detection Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Citation
LC-MS/MSPorcine Muscle0.05 µg/kg0.15 µg/kg
GC-MSBlood/Urine0.005 - 0.05 µg/mL0.005 - 0.1 µg/mL[9]
Capillary Electrophoresis (CE)Urine0.1 µg/mL-[7]
Capillary Electrophoresis with Electrochemiluminescence Detection (CE-ECL)Standard Solution1.8 x 10⁻⁸ mol/L-[10]
Capillary Electrophoresis with Electrochemiluminescence Detection (CE-ECL)Human Urine-2.6 x 10⁻⁷ mol/L[10]
Micellar HPLCPharmaceutical Preparation1.5 x 10⁻⁴ mg/mL5.0 x 10⁻⁴ mg/mL[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Pharmaceutical, Biological Fluid) Extraction Extraction (LLE, SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation, Acylation) Extraction->Derivatization HPLC HPLC Extraction->HPLC CE Capillary Electrophoresis Extraction->CE GCMS GC-MS Derivatization->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition CE->DataAcquisition Quantification Quantification & Sensitivity Analysis DataAcquisition->Quantification

Caption: General experimental workflow for this compound analysis.

signaling_pathway cluster_effects Physiological Effects Methylephedrine l-Methylephedrine AdrenergicReceptors Adrenergic Receptors (Alpha & Beta) Methylephedrine->AdrenergicReceptors stimulates AdenylateCyclase Adenylate Cyclase AdrenergicReceptors->AdenylateCyclase activates cAMP cAMP (Second Messenger) AdenylateCyclase->cAMP converts ATP to Bronchodilation Bronchodilation (Beta-2 Receptor) cAMP->Bronchodilation Vasoconstriction Vasoconstriction (Alpha-1 Receptor) cAMP->Vasoconstriction

Caption: Simplified signaling pathway of l-Methylephedrine's mechanism of action.[11][12][13]

References

Technical Support Center: Quantification of l-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for the analytical quantification of l-Methylephedrine hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The primary methods for the quantification of this compound include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[1][2]

Q2: What are the potential sources of interference in this compound analysis?

A2: Interference can arise from several sources, including:

  • Structurally related compounds: Other ephedrine alkaloids such as ephedrine, pseudoephedrine, and their metabolites can co-elute or have similar mass-to-charge ratios, leading to inaccurate quantification.[1][3]

  • Matrix components: In biological samples like plasma and urine, endogenous substances can cause ion suppression or enhancement in LC-MS/MS analysis, affecting signal intensity.[4]

  • Pharmaceutical excipients: In tablet formulations, inactive ingredients like binders, fillers, and coatings can sometimes interfere with the analysis.[5][6][7]

  • Enantiomeric interference: Inadequate chiral separation can lead to interference from the d-isomer of methylephedrine.

Q3: How can I troubleshoot peak tailing in my HPLC chromatogram?

A3: Peak tailing for basic compounds like l-Methylephedrine is often due to secondary interactions with residual silanol groups on the silica-based column packing.[6][8] To mitigate this:

  • Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to around 3) can protonate the silanol groups, reducing unwanted interactions.[8]

  • Use an appropriate buffer: Incorporating a buffer (e.g., ammonium formate or acetate) can help maintain a stable pH and improve peak shape.[8]

  • Select a suitable column: Consider using a column with end-capping or a polar-embedded stationary phase to shield the silanol groups.[6]

  • Optimize sample solvent: Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch effects.

Q4: What is a matrix effect in LC-MS/MS analysis and how can I minimize it?

A4: A matrix effect is the alteration of ionization efficiency of the analyte by the co-eluting components of the sample matrix, leading to ion suppression or enhancement.[4] To minimize matrix effects:

  • Effective sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9]

  • Chromatographic separation: Optimize the HPLC method to separate l-Methylephedrine from the majority of matrix components.

  • Use of an internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte can compensate for matrix effects.

  • Change ionization source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[1]

Q5: Why is chiral separation important for this compound quantification?

A5: l-Methylephedrine is a specific stereoisomer. Its enantiomer, d-methylephedrine, may have different pharmacological properties. Therefore, it is crucial to use a chiral separation method to ensure that the quantification is specific to the l-isomer and not confounded by the presence of the d-isomer.[10] This is particularly important in pharmacokinetic and pharmacodynamic studies.

Troubleshooting Guides

Guide 1: Addressing Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving issues with co-eluting peaks during the quantification of this compound.

Problem: An interfering peak is co-eluting with the this compound peak, leading to inaccurate quantification.

Workflow for Troubleshooting Co-eluting Interferences:

Coelution_Troubleshooting start Start: Inaccurate quantification due to co-eluting peak identify_interferent Identify Potential Interferent (e.g., other alkaloids, formulation components) start->identify_interferent optimize_hplc Optimize HPLC Method identify_interferent->optimize_hplc change_column Change Column (e.g., different stationary phase, chiral column) optimize_hplc->change_column If resolution is poor modify_mobile_phase Modify Mobile Phase (e.g., change organic modifier, pH, or buffer) optimize_hplc->modify_mobile_phase If peak shape is an issue use_ms_detection Utilize Mass Spectrometry (MS) Detection optimize_hplc->use_ms_detection If UV detection is not selective enough evaluate_resolution Evaluate Peak Resolution change_column->evaluate_resolution adjust_gradient Adjust Gradient Profile modify_mobile_phase->adjust_gradient adjust_gradient->evaluate_resolution ms_ms_transition Select Specific MS/MS Transition use_ms_detection->ms_ms_transition ms_ms_transition->evaluate_resolution evaluate_resolution->optimize_hplc Resolution < 1.5 end_resolved Interference Resolved evaluate_resolution->end_resolved Resolution > 1.5 end_unresolved Further Method Development Required evaluate_resolution->end_unresolved If still unresolved

Caption: Troubleshooting workflow for co-eluting interferences.

Steps:

  • Identify the Potential Interferent: Review the sample composition. Common interferents include other ephedrine alkaloids (e.g., pseudoephedrine) and active ingredients in multi-component drug formulations.[1]

  • Optimize HPLC Method:

    • Modify Mobile Phase: Adjust the organic modifier (e.g., acetonitrile vs. methanol), pH, or buffer concentration to alter the selectivity of the separation.

    • Adjust Gradient Profile: A shallower gradient can improve the resolution between closely eluting peaks.

  • Change Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different retention mechanisms. For enantiomeric interference, a chiral column is necessary.

  • Utilize Mass Spectrometry (MS) Detection: If using LC-MS/MS, select a specific and unique precursor-to-product ion transition for l-Methylephedrine to differentiate it from co-eluting compounds with different masses.

Guide 2: Mitigating Matrix Effects in LC-MS/MS

This guide outlines strategies to identify and minimize the impact of matrix effects on the quantification of this compound in biological samples.

Problem: Inconsistent and inaccurate results in LC-MS/MS analysis of this compound from biological matrices.

Workflow for Mitigating Matrix Effects:

Matrix_Effects_Workflow start Start: Inconsistent LC-MS/MS results assess_matrix_effect Assess Matrix Effect (Post-column infusion or post-extraction spike) start->assess_matrix_effect significant_effect Significant Matrix Effect Observed assess_matrix_effect->significant_effect no_significant_effect No Significant Effect (Proceed with validation) significant_effect->no_significant_effect No improve_sample_prep Improve Sample Preparation significant_effect->improve_sample_prep Yes spe Solid-Phase Extraction (SPE) improve_sample_prep->spe lle Liquid-Liquid Extraction (LLE) improve_sample_prep->lle protein_precipitation Protein Precipitation improve_sample_prep->protein_precipitation optimize_chromatography Optimize Chromatography spe->optimize_chromatography lle->optimize_chromatography protein_precipitation->optimize_chromatography modify_gradient Modify Gradient to Separate from Matrix optimize_chromatography->modify_gradient use_is Use Stable Isotope-Labeled Internal Standard modify_gradient->use_is re_evaluate Re-evaluate Matrix Effect use_is->re_evaluate re_evaluate->improve_sample_prep Effect Persists validated_method Validated Method re_evaluate->validated_method Effect Minimized

Caption: Workflow for mitigating matrix effects in LC-MS/MS.

Steps:

  • Assess Matrix Effect: Perform a post-column infusion experiment or a post-extraction spike analysis to determine the extent of ion suppression or enhancement in your specific matrix.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Use a suitable SPE sorbent to selectively isolate l-Methylephedrine and remove a significant portion of the interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to achieve a clean extraction of the analyte.

  • Optimize Chromatography: Modify the HPLC gradient to ensure that l-Methylephedrine elutes in a region with minimal matrix interference.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated or 13C-labeled l-Methylephedrine internal standard will co-elute and experience similar matrix effects, allowing for accurate correction during data processing.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for different analytical methods used for this compound quantification.

Table 1: Quantitative Parameters in Human Plasma

Analytical MethodLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
LC-MS/MS0.1 - 1000.050.190 - 105[1][2]
GC-MS5 - 10001585 - 95

Table 2: Quantitative Parameters in Human Urine

Analytical MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
LC-MS/MS0.1 - 200.030.192 - 108[4]
GC-MS0.05 - 100.010.0588 - 102[11]
Capillary Electrophoresis0.05 - 50.0180.05381.7 - 105.0[12]

Experimental Protocols

Protocol 1: Quantification of l-Methylephedrine in Human Plasma by LC-MS/MS

This protocol provides a general procedure for the determination of l-Methylephedrine in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., l-Methylephedrine-d3 at 100 ng/mL).

  • Add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470B)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • l-Methylephedrine: Q1 180.1 -> Q3 148.1

    • l-Methylephedrine-d3: Q1 183.1 -> Q3 151.1

This technical support center provides a foundational resource for addressing common issues in the quantification of this compound. For more specific applications, further method development and validation are essential.

References

Best practices for handling and storage of l-Methylephedrine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the handling, storage, and use of L-Methylephedrine hydrochloride in a laboratory setting. It includes frequently asked questions and troubleshooting guides to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound powder?

This compound powder should be stored in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, a temperature of <-15°C is recommended.[4] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2][4] It is also advised to protect the compound from light.[5]

2. What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to use appropriate personal protective equipment to avoid contact with skin, eyes, and clothing, and to prevent inhalation.[4] Recommended PPE includes:

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

  • Hand Protection: Compatible chemical-resistant gloves.[1][4]

  • Eye Protection: Appropriate protective eyeglasses or chemical safety goggles.[1][4]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1][4]

3. How should I prepare a stock solution of this compound?

A common method for preparing a stock solution is to dissolve the compound in methanol to a concentration of 1 mg/mL.[6] Water can also be used as a solvent.[5][7] Ensure the powder is fully dissolved before use. For precise quantitative analysis, it is recommended to dry the compound at 105°C for 3 hours before weighing, as the loss on drying should not exceed 0.5%.[5]

4. What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents.[1] It is important to avoid contact with these substances to prevent degradation or hazardous reactions. Additionally, avoid exposure to heat, flames, sparks, and direct sunlight.[1]

Troubleshooting Guides

Issue 1: The this compound powder appears discolored or clumpy.

  • Possible Cause: The compound may have been exposed to moisture or light, or it may have been stored improperly.

  • Solution:

    • Review the storage conditions to ensure they meet the recommendations (cool, dry, dark, tightly sealed).

    • If the discoloration is minor, you may still be able to use the compound for non-critical applications, but it is advisable to perform a purity check (e.g., by melting point determination or chromatography) before use in sensitive experiments. The melting point of pure L-N-Methylephedrine hydrochloride is between 192-194°C.[8]

    • If the powder is significantly discolored or has formed hard clumps, it is best to discard it according to your institution's hazardous waste disposal procedures.

Issue 2: The prepared solution of this compound is cloudy or contains particulates.

  • Possible Cause 1: The compound may not be fully dissolved.

  • Solution:

    • Gently warm the solution and sonicate for a few minutes to aid dissolution.

    • If particulates remain, they may be impurities. You can filter the solution through a 0.22 µm syringe filter to remove any undissolved material.

  • Possible Cause 2: The concentration of the solution may be too high for the chosen solvent.

  • Solution:

    • Try diluting the solution with more solvent.

    • Consult literature for the solubility of this compound in your specific solvent.

  • Possible Cause 3: The compound may be degrading in the solvent.

  • Solution:

    • Prepare fresh solutions for each experiment whenever possible.

    • If you need to store solutions, keep them at a low temperature (e.g., 2-8°C or -20°C) and protect them from light.

    • Consider performing a stability study in your chosen solvent to determine the solution's shelf life.

Issue 3: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Degradation of the this compound stock.

  • Solution:

    • Verify the integrity of your solid compound and the age and storage conditions of your stock solution.

    • Prepare a fresh stock solution from a new batch of the compound if possible.

    • Run a positive control with a known active compound to ensure your assay is performing as expected.

  • Possible Cause 2: Incorrect concentration of the working solution.

  • Solution:

    • Double-check all calculations and dilutions.

    • If possible, confirm the concentration of your stock solution using a spectrophotometer or another quantitative method.

Quantitative Data Summary

PropertyValueReference
Melting Point192-194°C[8]
Loss on Drying≤ 0.5% (1 g, 105°C, 3 hours)[5]
Residue on Ignition≤ 0.10% (1 g)[5]

Experimental Workflows

experimental_workflow cluster_receiving Receiving and Initial Storage cluster_preparation Solution Preparation cluster_experiment Experimental Use receive Receive Compound inspect Inspect for Damage receive->inspect log Log in Inventory inspect->log store_powder Store at Recommended Temperature (<-15°C) log->store_powder retrieve Retrieve from Storage store_powder->retrieve equilibrate Equilibrate to Room Temperature retrieve->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve store_solution Store Solution or Use Immediately dissolve->store_solution use Use in Experiment store_solution->use dispose Dispose of Waste use->dispose

Caption: Workflow for receiving, storing, and preparing this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_compound Check Compound Integrity (Age, Storage, Appearance) start->check_compound compound_ok Compound OK? check_compound->compound_ok prepare_fresh Prepare Fresh Stock Solution compound_ok->prepare_fresh No check_calcs Check Calculations and Dilutions compound_ok->check_calcs Yes prepare_fresh->check_calcs calcs_ok Calculations OK? check_calcs->calcs_ok recalculate Recalculate and Re-prepare calcs_ok->recalculate No check_assay Check Assay Performance (Controls, Reagents) calcs_ok->check_assay Yes end Proceed with Experiment recalculate->end assay_ok Assay OK? check_assay->assay_ok troubleshoot_assay Troubleshoot Assay Protocol assay_ok->troubleshoot_assay No assay_ok->end Yes troubleshoot_assay->end

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Resolving peak tailing in chromatography of l-Methylephedrine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and answers to frequently asked questions regarding peak tailing in the chromatographic analysis of l-Methylephedrine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is an issue in chromatography where a peak is not symmetrical, displaying a trailing edge that is longer or more drawn out than the leading edge.[1][2][3] This asymmetry can compromise the accuracy and reproducibility of quantification by making it difficult for data systems to determine precisely where the peak begins and ends.[4] It also reduces the resolution between compounds that elute closely together.[1][4]

Q2: Why is my l-Methylephedrine peak tailing?

A2: l-Methylephedrine is a basic compound containing an amine group.[5][6] The most common cause of peak tailing for basic compounds is secondary interaction with the stationary phase.[1][7] Specifically, the positively charged amine group on l-Methylephedrine can interact with negatively charged residual silanol groups on the surface of silica-based reversed-phase columns.[5][6][7] This interaction, in addition to the primary hydrophobic retention mechanism, can delay the elution of a portion of the analyte, resulting in a tailing peak.[4][8]

Q3: Does peak tailing affect all compounds in a run?

A3: Not necessarily. Peak tailing caused by silanol interactions primarily affects basic compounds with amine groups, like l-Methylephedrine. Acidic and neutral compounds in the same analysis may exhibit perfectly symmetrical peaks. If all peaks in the chromatogram are tailing, the cause is more likely a physical issue, such as a column void or extra-column volume effects.[4]

Q4: What is an acceptable peak shape?

A4: Peak symmetry is often measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a tailing factor of 1.0.[2] Regulatory bodies like the USP often specify an acceptable range, typically between 0.8 and 1.8.[9]

Troubleshooting Guide for l-Methylephedrine Peak Tailing

This section provides detailed solutions to resolve peak tailing issues. The primary causes are grouped into chemical interactions and physical or system-related problems.

Part 1: Addressing Chemical Interactions

Chemical interactions, particularly between the basic l-Methylephedrine molecule and the silica stationary phase, are the most frequent cause of peak tailing.

cluster_Analyte l-Methylephedrine (Analyte) cluster_StationaryPhase Silica Stationary Phase Analyte Positively Charged l-Methylephedrine Silanol Ionized Silanol Group (Si-O⁻) (Active Site) Analyte->Silanol Secondary Ion-Exchange Interaction Tailing Delayed Elution & Peak Tailing Silanol->Tailing Causes

Figure 1. Diagram illustrating the secondary ionic interaction between l-Methylephedrine and a silanol group, which leads to peak tailing.

Q5: How can I minimize the interaction between l-Methylephedrine and silanol groups?

A5: You can address these secondary interactions primarily by modifying the mobile phase or selecting a more appropriate column.

1. Modify the Mobile Phase pH: Operating at a low mobile phase pH (typically ≤ 3) suppresses the ionization of silanol groups, neutralizing their negative charge.[10][11] This minimizes the ion-exchange interaction with the positively charged l-Methylephedrine molecule.[7]

2. Add a Competing Base (Silanol Suppressor): Adding a basic modifier, like triethylamine (TEA), to the mobile phase can reduce peak tailing.[4] The competing base interacts strongly with the active silanol sites, effectively shielding them from the l-Methylephedrine analyte.[4][12][13]

3. Increase Buffer Concentration: Using a buffer in the mobile phase helps to maintain a stable pH and can reduce silanol interactions.[2][5][6] The positive ions from the buffer salt (e.g., ammonium from ammonium formate) can compete with the analyte for the negatively charged silanol sites, masking the effect.[5][6]

ParameterRecommended ValueMechanism of ActionPotential Issues
Mobile Phase pH pH 2.5 - 3.0Protonates and neutralizes silanol groups (Si-OH) to prevent ionic interactions.[7]Column stability must be considered; not all silica columns are stable at very low pH.[14]
Competing Base (TEA) 5 - 20 mM[12]TEA preferentially interacts with silanol sites, blocking them from the analyte.[4]Can shorten column lifetime and is difficult to wash off, potentially dedicating the column to methods using TEA.[4][12]
Buffer Concentration 10 - 20 mM[12]Buffer ions compete with the analyte for active silanol sites.[5][6]Buffer precipitation can occur when mixing with high concentrations of organic solvent (e.g., phosphate buffer and acetonitrile).[12]

Q6: What type of column should I use to prevent peak tailing with l-Methylephedrine?

A6: Column choice is critical for analyzing basic compounds.

1. Use Modern, High-Purity "Type B" Silica Columns: These columns are made with high-purity silica that has a much lower content of trace metal contaminants.[11] This reduces the acidity of the silanol groups, leading to significantly less tailing for basic compounds compared to older "Type A" silica columns.[10]

2. Select End-Capped Columns: End-capping is a process that deactivates most of the residual silanol groups by reacting them with a small silylating agent.[2][15] This blockage of active sites is crucial for improving the peak shape of basic analytes.[2]

3. Consider Alternative or Specialized Stationary Phases:

  • Embedded Polar Group (EPG) Phases: These columns have a polar group (like a carbamate) embedded within the alkyl chain.[15] This feature helps to shield the analyte from the silica surface, reducing silanol interactions.[15]

  • Hybrid Silica/Polymer Phases: These offer improved pH stability and reduced silanol activity.[10]

  • Positively Charged Surface Phases: These stationary phases are designed to repel basic, positively charged analytes like l-Methylephedrine, eliminating the ion-exchange interaction that causes tailing.[10][16]

Part 2: Addressing Physical and System-Related Issues

If modifying the chemistry doesn't solve the problem, or if all peaks are tailing, the issue may be physical.

Start Observe Peak Tailing for l-Methylephedrine CheckAllPeaks Are ALL peaks tailing? Start->CheckAllPeaks ChemicalIssues Likely Chemical Interaction (Analyte-Specific) CheckAllPeaks->ChemicalIssues No SystemIssues Likely Physical or System Issue (Non-Specific) CheckAllPeaks->SystemIssues Yes AdjustpH Adjust Mobile Phase pH (e.g., to pH < 3) ChemicalIssues->AdjustpH AddModifier Add Mobile Phase Modifier (e.g., TEA, Buffer) AdjustpH->AddModifier ChangeColumn Use High-Purity, End-Capped, or Specialty Column AddModifier->ChangeColumn End Peak Shape Improved ChangeColumn->End CheckOverload Reduce Sample Concentration or Injection Volume SystemIssues->CheckOverload CheckSolvent Dissolve Sample in Mobile Phase CheckOverload->CheckSolvent CheckSystem Check for Column Void, Leaks, or Dead Volume CheckSolvent->CheckSystem CheckSystem->End

References

Technical Support Center: l-Methylephedrine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of l-Methylephedrine hydrochloride analysis. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the analysis of this compound?

A1: The most common analytical techniques for this compound analysis include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD).[1][2] The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control, pharmacokinetic studies, or trace-level detection).

Q2: What are the key validation parameters to consider for an this compound analytical method?

A2: According to ICH guidelines, the key validation parameters for an analytical method for this compound include:[3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[6]

Q3: How do I prepare a standard solution of this compound?

A3: To prepare a standard stock solution, accurately weigh a suitable amount of this compound reference standard and dissolve it in a volumetric flask using an appropriate solvent, such as methanol or a mixture of methanol and 0.1 N HCl.[7] Working standard solutions can then be prepared by diluting the stock solution to the desired concentrations for calibration curves and other validation experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly using HPLC.

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. Detector lamp is off. 2. No sample injected. 3. Incorrect mobile phase composition. 4. Flow rate is too low or stopped.1. Turn on the detector lamp. 2. Check the autosampler or manual injector to ensure the sample was injected. Verify sample vial has sufficient volume. 3. Prepare fresh mobile phase and ensure the composition is correct. 4. Check the pump for leaks and ensure the flow rate is set correctly. Purge the pump if necessary.
Peak Tailing or Fronting 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. pH of the mobile phase is not optimal. 4. Column overload.1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Dissolve the sample in the mobile phase whenever possible. 3. Adjust the pH of the mobile phase. For amine-containing compounds like l-Methylephedrine, a slightly acidic pH can improve peak shape.[2] 4. Reduce the sample concentration or injection volume.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction leading to inconsistent flow rate. 4. Column aging.1. Ensure the mobile phase is prepared consistently and degassed properly. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and perform routine maintenance. 4. Equilibrate the column with the mobile phase for a sufficient amount of time before analysis. If retention times continue to shift, the column may need to be replaced.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Leaks in the system. 4. Detector lamp is failing.1. Use high-purity solvents and degas the mobile phase. Clean the detector cell according to the manufacturer's instructions. 2. Purge the pump and detector to remove air bubbles. 3. Check all fittings for leaks. 4. Replace the detector lamp if it is near the end of its lifespan.

Quantitative Data Summary

The following table summarizes typical validation parameters for this compound analysis from various studies.

Parameter HPLC-UV LC-MS/MS GC-NPD
Linearity Range 50-150 µg/mL0.1-100 ng/mL0.05-2.0 mg/L
Correlation Coefficient (r²) > 0.999> 0.997Not specified
LOD ~1.5 x 10⁻⁴ mg/mL0.05 µg/kgNot specified
LOQ ~5.0 x 10⁻⁴ mg/mL0.15 µg/kg0.05 mg/L
Precision (%RSD) < 2%< 5.2%Not specified
Accuracy/Recovery (%) 98-102%94.5-101.2%Not specified

Note: The values presented are indicative and may vary depending on the specific method and instrumentation.[1][2][5][7]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general procedure for developing a stability-indicating HPLC method.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Reagents for forced degradation studies (e.g., HCl, NaOH, H₂O₂)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with a UV detector

Methodology:

  • Forced Degradation Studies:

    • Subject the this compound solution to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[6][8]

    • Analyze the stressed samples by HPLC to identify the degradation products and ensure they are well-separated from the parent drug peak.

  • Chromatographic Conditions Development:

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good resolution and peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound; a common wavelength is around 210 nm.

  • Method Validation:

    • Perform method validation according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[3][4]

Sample Preparation for Analysis of this compound in Biological Matrices (e.g., Plasma)

Objective: To extract this compound from a biological matrix for LC-MS/MS analysis.

Methodology:

  • Protein Precipitation:

    • To a plasma sample, add a precipitating agent like acetonitrile or methanol, typically in a 3:1 ratio (v/v).

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE):

    • An alternative to protein precipitation, LLE can be used for cleaner sample extracts.

    • Adjust the pH of the plasma sample to basic conditions.

    • Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate), vortex, and centrifuge to separate the layers.

    • The organic layer containing the analyte is then evaporated to dryness and reconstituted in the mobile phase.[5]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable solvent.

    • The eluate can then be evaporated and reconstituted for analysis.

Visualizations

Method_Validation_Workflow cluster_Plan Planning Phase cluster_Development Method Development & Optimization cluster_Validation Method Validation cluster_Documentation Documentation & Reporting Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Initial Method Protocol Select_Method->Develop_Protocol Optimize_Parameters Optimize Method Parameters Develop_Protocol->Optimize_Parameters Specificity Specificity Optimize_Parameters->Specificity Optimize_Parameters->Specificity Linearity Linearity & Range Optimize_Parameters->Linearity Accuracy Accuracy Optimize_Parameters->Accuracy Precision Precision Optimize_Parameters->Precision LOD_LOQ LOD & LOQ Optimize_Parameters->LOD_LOQ Robustness Robustness Optimize_Parameters->Robustness Stability Solution Stability Optimize_Parameters->Stability Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Stability->Validation_Report SOP Write Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: Workflow for Analytical Method Validation.

Troubleshooting_HPLC cluster_Pressure Pressure Issues cluster_Peak Peak Shape Issues cluster_Baseline Baseline Issues Problem Identify HPLC Problem High_Pressure High Backpressure Problem->High_Pressure Pressure? Peak_Tailing Peak Tailing Problem->Peak_Tailing Peak Shape? Baseline_Noise Noisy Baseline Problem->Baseline_Noise Baseline? Low_Pressure Low Backpressure Check_Blockage Column/Tubing Blockage High_Pressure->Check_Blockage Check for Blockages Pressure_Fluctuation Pressure Fluctuations Check_Leaks Loose Fittings Low_Pressure->Check_Leaks Check for Leaks Check_Pump Worn Pump Seals Pressure_Fluctuation->Check_Pump Check Pump Seals/Valves Peak_Fronting Peak Fronting Optimize_Mobile_Phase Incorrect pH Peak_Tailing->Optimize_Mobile_Phase Optimize Mobile Phase pH Split_Peaks Split Peaks Check_Solvent Solvent Mismatch Peak_Fronting->Check_Solvent Check Injection Solvent Check_Column Column Void Split_Peaks->Check_Column Check Column Inlet Baseline_Drift Drifting Baseline Degas_Mobile_Phase Air Bubbles Baseline_Noise->Degas_Mobile_Phase Degas Mobile Phase Equilibrate_System Temperature Fluctuation Baseline_Drift->Equilibrate_System Equilibrate System

Caption: HPLC Troubleshooting Decision Tree.

References

Validation & Comparative

A Comparative Guide to the Efficacy of l-Methylephedrine Hydrochloride and d-Pseudoephedrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of l-methylephedrine hydrochloride and d-pseudoephedrine. While both are sympathomimetic amines structurally related to ephedrine, they are primarily utilized for different therapeutic indications. This document synthesizes available experimental data to compare their mechanisms of action, pharmacokinetic profiles, and efficacy within their respective clinical contexts.

Overview and Mechanism of Action

l-Methylephedrine and d-pseudoephedrine are stereoisomers that function as sympathomimetic agents, meaning they mimic the effects of endogenous catecholamines like norepinephrine.[1][2] Their primary mechanism involves the stimulation of adrenergic receptors, leading to physiological responses such as vasoconstriction and bronchial smooth muscle relaxation.[3][4]

Both compounds exert their effects through a mixed mechanism of action:

  • Direct Agonism: Directly binding to and activating α- and β-adrenergic receptors.[1][2][5]

  • Indirect Action: Triggering the release of endogenous norepinephrine from presynaptic nerve terminals, which then acts on postsynaptic receptors.[1][3][6][7]

The activation of α-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa leads to vasoconstriction, reducing swelling and nasal congestion.[8] The stimulation of β-adrenergic receptors in the bronchial passages results in smooth muscle relaxation and bronchodilation.[3][4][7]

cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) drug l-Methylephedrine or d-Pseudoephedrine vesicle Norepinephrine (NE) Storage Vesicle drug->vesicle stimulates alpha_receptor α-Adrenergic Receptor drug->alpha_receptor directly stimulates (Direct Action) beta_receptor β-Adrenergic Receptor drug->beta_receptor directly stimulates (Direct Action) ne_release NE Release vesicle->ne_release ne Norepinephrine (NE) ne_release->ne ne->alpha_receptor binds ne->beta_receptor binds response Physiological Response (Vasoconstriction or Bronchodilation) alpha_receptor->response beta_receptor->response

Figure 1: General Signaling Pathway of Sympathomimetic Amines.

Comparative Efficacy: Head-to-Head Experimental Data

Direct comparative efficacy studies are rare due to the compounds' different primary applications. However, a 2024 study utilized positron emission tomography (PET) to directly compare the effects of dl-methylephedrine and d-pseudoephedrine on brain dopamine transporter (DAT) occupancy, a measure of central nervous system stimulation.[9]

Experimental Protocol: DAT Occupancy via PET Imaging

  • Objective: To evaluate the effect of maximum clinical doses of dl-methylephedrine and pseudoephedrine on brain DAT occupancy.[9]

  • Design: A randomized, placebo-controlled trial involving four PET scans per subject with the radioligand [18F]FE-PE2I.[9][10]

  • Interventions: Subjects received a placebo, dl-methylephedrine (150 mg), or pseudoephedrine (240 mg).[9]

  • Measurements:

    • PET scans were conducted to calculate DAT occupancy in the striatum.[9]

    • Plasma and urine concentrations of the administered drugs were measured.[9]

  • Analysis: DAT occupancy was calculated using the formula: Occupancy (%) = (BP_baseline – BP_drug) / BP_baseline × 100, where BP is the binding potential of the radioligand.[10]

cluster_scans Four PET Scan Sessions start Healthy Volunteers Recruited rand Randomization to Treatment Sequence start->rand scan1 Baseline PET Scan (No Drug) rand->scan1 scan2 PET Scan after Placebo Admin scan1->scan2 scan3 PET Scan after dl-Methylephedrine (150 mg) Admin scan2->scan3 scan4 PET Scan after d-Pseudoephedrine (240 mg) Admin scan3->scan4 analysis Calculate DAT Occupancy in Striatum scan4->analysis urine Measure Urine and Plasma Drug Concentrations scan4->urine compare Compare DAT Occupancy vs. Placebo analysis->compare urine->compare end Conclusion on CNS Effects compare->end

References

A Comparative Pharmacological Guide: l-Methylephedrine and Ephedrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacology of l-methylephedrine and ephedrine, two closely related sympathomimetic amines. By presenting available experimental data, this document aims to facilitate a deeper understanding of their similarities and differences, aiding in research and development efforts.

Introduction

l-Methylephedrine and ephedrine are sympathomimetic amines that exert their effects by interacting with the adrenergic system.[1] Both compounds are structurally similar and share a common mechanism of action, which involves direct agonism at adrenergic receptors and the indirect release of norepinephrine.[1][2] Despite these similarities, subtle structural differences may lead to variations in their pharmacological profiles. This guide explores these differences through a comparative analysis of their receptor binding, pharmacokinetics, and pharmacodynamics, supported by experimental data and detailed methodologies.

Mechanism of Action

Both l-methylephedrine and ephedrine are classified as mixed-acting sympathomimetic amines.[3] Their primary mechanism of action involves two key pathways:

  • Direct Agonism: They directly bind to and activate both α- and β-adrenergic receptors.[1][2]

  • Indirect Action: They stimulate the release of norepinephrine from presynaptic nerve terminals, thereby amplifying the adrenergic signal.[1][2]

The activation of α-adrenergic receptors typically leads to vasoconstriction, while β-adrenergic receptor stimulation results in effects such as bronchodilation and increased heart rate.[4][5]

Signaling Pathways

The interaction of l-methylephedrine and ephedrine with adrenergic receptors initiates downstream signaling cascades. The binding to G-protein coupled receptors (GPCRs) activates second messenger systems, leading to the physiological response.

cluster_0 Adrenergic Signaling Drug l-Methylephedrine / Ephedrine NE_release Norepinephrine Release Drug->NE_release indirect Alpha_R α-Adrenergic Receptor Drug->Alpha_R direct Beta_R β-Adrenergic Receptor Drug->Beta_R direct NE_release->Alpha_R NE_release->Beta_R PLC Phospholipase C Alpha_R->PLC AC Adenylyl Cyclase Beta_R->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKA Protein Kinase A cAMP->PKA Response_A Physiological Response (e.g., Vasoconstriction) Ca_release->Response_A Response_B Physiological Response (e.g., Bronchodilation, Increased HR) PKA->Response_B

Adrenergic signaling pathway for l-Methylephedrine and Ephedrine.

Comparative Pharmacodynamics

While both compounds exhibit similar qualitative effects, there are quantitative differences in their potencies at various adrenergic receptors.

Receptor Binding Affinity

Direct comparative studies on the binding affinities (Ki values) of l-methylephedrine and ephedrine are limited. However, available data suggests differences in their potencies.

Receptor Subtypel-MethylephedrineEphedrineReference
α-Adrenergic Receptors Lower AffinityHigher Affinity[6][7]
β1-Adrenergic Receptors Partial AgonistPartial Agonist (EC50: 0.5 µM)[8][9]
β2-Adrenergic Receptors Data not availablePartial Agonist (EC50: 0.36 µM)[8]
β3-Adrenergic Receptors Data not availableWeak Partial Agonist (EC50: 45 µM)[8]

Note: The rank order of potency for alkaloids with a 1R,2S-configuration at α-adrenergic receptors is norephedrine ≥ ephedrine >> N-methylephedrine.[6][7] EC50 values for ephedrine are for the 1R,2S-isomer.

Comparative Pharmacokinetics

The absorption, distribution, metabolism, and excretion profiles of l-methylephedrine and ephedrine show similarities, with l-methylephedrine being a metabolite of ephedrine.

Parameterl-MethylephedrineEphedrineReference
Bioavailability (Oral) Data not available~88%[10]
Time to Peak (Tmax) Likely similar to ephedrine~1.8 hours[2][10]
Peak Plasma Conc. (Cmax) 215.2 ng/mL (after 60 mg dose)14.5–44.3 µg/L (after 10-20 mg dose)[2][11]
Half-life (t1/2) Data not available~6 hours[2]
Metabolism Metabolized to ephedrine and norephedrine.Primarily excreted unchanged; minor metabolism to norephedrine.[1]
Excretion 33-40% excreted unchanged in urine.~60% excreted unchanged in urine.[1]

Note: Cmax values are from different studies and dosage forms, and a direct comparison should be made with caution.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize and compare the pharmacological properties of l-methylephedrine and ephedrine.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the compounds to specific adrenergic receptor subtypes.

cluster_1 Radioligand Binding Assay Workflow Prep Membrane Preparation (with Adrenergic Receptors) Incubate Incubation: - Radioligand - Competing Drug (l-Methylephedrine/Ephedrine) - Membranes Prep->Incubate Separate Separation of Bound and Free Ligand (Filtration) Incubate->Separate Quantify Quantification of Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate Ki) Quantify->Analyze

Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Isolate cell membranes expressing the adrenergic receptor subtype of interest.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [³H]prazosin for α1 receptors) and varying concentrations of the unlabeled competitor drug (l-methylephedrine or ephedrine).

  • Separation: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the data and use non-linear regression to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Vasoconstriction Assay

This in vitro or in vivo assay assesses the functional effect of the compounds on blood vessel contraction.

Protocol (in vitro):

  • Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Drug Addition: Add cumulative concentrations of l-methylephedrine or ephedrine to the organ bath.

  • Measurement: Record the changes in isometric tension to generate a concentration-response curve.

  • Data Analysis: Calculate the EC50 and maximum response for each compound.

Norepinephrine Release Assay

This assay quantifies the amount of norepinephrine released from nerve terminals in response to the compounds.

cluster_2 Norepinephrine Release Assay Workflow Tissue Prepare Tissue with Sympathetic Innervation (e.g., rat vas deferens) Load Load with [³H]-Norepinephrine Tissue->Load Wash Wash to Remove Unbound [³H]-NE Load->Wash Stimulate Stimulate with Drug (l-Methylephedrine/Ephedrine) Wash->Stimulate Collect Collect Superfusate Stimulate->Collect Measure Measure [³H]-NE in Superfusate Collect->Measure Analyze Quantify NE Release Measure->Analyze

Workflow for a norepinephrine release assay.

Protocol:

  • Tissue Preparation: Use a sympathetically innervated tissue, such as the rat vas deferens.

  • Radiolabeling: Incubate the tissue with [³H]-norepinephrine to label the neurotransmitter stores.

  • Superfusion: Place the tissue in a superfusion chamber and wash with a physiological solution to remove excess radiolabel.

  • Drug Application: Add l-methylephedrine or ephedrine to the superfusion medium.

  • Fraction Collection: Collect fractions of the superfusate over time.

  • Quantification: Measure the radioactivity in each fraction to determine the amount of [³H]-norepinephrine released.

Conclusion

l-Methylephedrine and ephedrine are closely related sympathomimetic amines with a mixed mechanism of action involving both direct adrenergic receptor agonism and indirect norepinephrine release. While they share many pharmacological properties, available data suggest that ephedrine has a higher affinity for α-adrenergic receptors and is more potent at β-adrenergic receptors compared to l-methylephedrine. Pharmacokinetic profiles appear similar, with l-methylephedrine being a metabolite of ephedrine. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their receptor binding affinities and pharmacokinetic parameters. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

Differentiating l-Methylephedrine from its Stereoisomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise differentiation of stereoisomers is paramount for ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides a comprehensive comparison of l-methylephedrine and its stereoisomers, focusing on their physicochemical properties, pharmacological activities, and analytical separation techniques. Experimental data and detailed protocols are presented to support these comparisons.

l-Methylephedrine, a substituted phenethylamine, possesses two chiral centers, giving rise to four stereoisomers: (1R,2S)-(-)-methylephedrine (l-methylephedrine), (1S,2R)-(+)-methylephedrine (d-methylephedrine), (1S,2S)-(+)-methylpseudoephedrine (d-pseudo-methylephedrine), and (1R,2R)-(-)-methylpseudoephedrine (l-pseudo-methylephedrine). These stereoisomers exhibit distinct properties that necessitate accurate identification and separation.

Physicochemical and Pharmacological Differentiation

The stereoisomers of methylephedrine display notable differences in their physical properties and pharmacological actions, particularly their interactions with adrenergic receptors.

Table 1: Comparison of Physicochemical Properties of Methylephedrine Stereoisomers

Propertyl-Methylephedrine ((1R,2S)-)d-Methylephedrine ((1S,2R)-)d-pseudo-Methylephedrine ((1S,2S)-)l-pseudo-Methylephedrine ((1R,2R)-)
Melting Point (°C) 87-88[1]87-87.5[1]29-31[2]Not readily available
Specific Rotation ([α]D) -29.5° (c=4.5 in methanol)[1]+29.2° (c=4 in methanol)[1]Not readily availableNot readily available

Table 2: Comparison of Pharmacological Activities of Methylephedrine Enantiomers

Targetl-Methylephedrined-Methylephedrine
α2-Adrenoceptor Agonist activity (inhibits twitch response)[3]Competitive antagonist (pA2 value of 4.3)[3]
β1-Adrenoceptor Agonist activity (increases heart rate)Low or no affinity[3]

l-Methylephedrine acts as an agonist at both presynaptic α2- and β1-adrenergic receptors.[3] In contrast, its enantiomer, d-methylephedrine, exhibits competitive antagonism at α2-adrenoceptors and has little to no effect on β1-adrenoceptors.[3] These differences in pharmacological activity underscore the importance of stereospecificity in drug action.

Adrenergic Receptor Signaling Pathway

The differential effects of l-methylephedrine and its stereoisomers can be visualized through their interaction with adrenergic signaling pathways. l-Methylephedrine, as an agonist, activates these pathways, while d-methylephedrine can block the action of endogenous agonists at the α2-receptor.

Adrenergic Signaling Pathway cluster_l_methylephedrine l-Methylephedrine (Agonist) cluster_d_methylephedrine d-Methylephedrine (Antagonist) l_meth l-Methylephedrine alpha2_receptor_l α2-Adrenoceptor l_meth->alpha2_receptor_l binds beta1_receptor_l β1-Adrenoceptor l_meth->beta1_receptor_l binds g_protein_alpha_l Gi/o Protein alpha2_receptor_l->g_protein_alpha_l activates g_protein_beta_l Gs Protein beta1_receptor_l->g_protein_beta_l activates adenylyl_cyclase_alpha_l Adenylyl Cyclase g_protein_alpha_l->adenylyl_cyclase_alpha_l inhibits adenylyl_cyclase_beta_l Adenylyl Cyclase g_protein_beta_l->adenylyl_cyclase_beta_l activates camp_alpha_l ↓ cAMP adenylyl_cyclase_alpha_l->camp_alpha_l camp_beta_l ↑ cAMP adenylyl_cyclase_beta_l->camp_beta_l pka_alpha_l ↓ PKA Activity camp_alpha_l->pka_alpha_l pka_beta_l ↑ PKA Activity camp_beta_l->pka_beta_l cellular_response_alpha_l Inhibition of Neurotransmitter Release pka_alpha_l->cellular_response_alpha_l cellular_response_beta_l Increased Heart Rate & Contractility pka_beta_l->cellular_response_beta_l d_meth d-Methylephedrine alpha2_receptor_d α2-Adrenoceptor d_meth->alpha2_receptor_d blocks norepinephrine Norepinephrine norepinephrine->alpha2_receptor_d endogenous agonist no_effect_d No significant binding to β1-Adrenoceptor

Differential Adrenergic Receptor Activity

Analytical Separation of Stereoisomers

Various analytical techniques can be employed for the chiral separation of methylephedrine stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC) are powerful methods for resolving these closely related compounds.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers and diastereomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

Experimental Protocol: Chiral HPLC Separation of Ephedrine Isomers

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H column, is often effective.

  • Mobile Phase: A mixture of n-hexane, isopropanol, methanol, and diethylamine (e.g., 75:10:15:0.1, v/v/v/v) is a common mobile phase for normal-phase chiral separations.[4]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Temperature: Ambient temperature.

Table 3: Representative Chiral HPLC Retention Times for Ephedrine Stereoisomers

StereoisomerRetention Time (min)
(1R,2S)-(-)-Ephedrine~11.5
(1S,2R)-(+)-Ephedrine~12.3
(1S,2S)-(+)-Pseudoephedrine~16.6
(1R,2R)-(-)-Pseudoephedrine~19.4

Note: These are example retention times for ephedrine isomers on a CHIROBIOTIC V column and will vary depending on the specific column and conditions used.[5] Retention times for methylephedrine stereoisomers will differ.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile compounds. For chiral separation, either a chiral column or derivatization with a chiral reagent is necessary.

Experimental Protocol: Enantioselective GC-MS Analysis

  • Derivatization (Indirect Method): React the methylephedrine isomer mixture with a chiral derivatizing agent such as N-trifluoroacetyl-L-prolyl chloride (TPC). This converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.

  • Direct Method: Utilize a chiral capillary column, such as one coated with a cyclodextrin derivative.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5) for the indirect method, or a chiral column for the direct method.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of around 100°C, ramped up to 250-280°C.

    • Injection: Splitless or split injection.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Mass spectra are recorded in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires only small sample volumes. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol: Chiral Capillary Electrophoresis

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter).

  • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) containing a chiral selector.

  • Chiral Selector: Cyclodextrins and their derivatives (e.g., carboxymethyl-β-cyclodextrin) are commonly used as chiral selectors.[6]

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: UV detection at a wavelength of around 200-210 nm.

  • Injection: Hydrodynamic or electrokinetic injection.

Capillary Electrophoresis Workflow
Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers fast separations and is compatible with a wide range of chiral stationary phases.

Experimental Protocol: Chiral SFC Separation of Ephedrine Alkaloids

A method developed for the chiral separation of ephedrine and its stereoisomers can be adapted for methylephedrine.[7]

  • Column: A chiral stationary phase, for example, a polysaccharide-based column.

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol.

  • Flow Rate: Typically in the range of 2-4 mL/min.

  • Back Pressure: Maintained around 150 bar.

  • Temperature: Column temperature is usually controlled, for instance, at 40°C.

  • Detection: UV or Mass Spectrometry (MS).

Conclusion

The differentiation of l-methylephedrine from its stereoisomers is a critical task in pharmaceutical research and development. This guide has highlighted the significant differences in their physicochemical properties and pharmacological activities. Furthermore, it has provided an overview of various analytical techniques, including HPLC, GC-MS, CE, and SFC, along with foundational experimental protocols that can be adapted for the successful separation and identification of these four distinct molecules. For any quantitative analysis, it is essential to validate the chosen method with certified reference standards for each of the four stereoisomers to ensure accurate identification and quantification.

References

A Comparative Guide to the Validation of l-Methylephedrine Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of l-Methylephedrine hydrochloride as a chemical reference standard for researchers, scientists, and drug development professionals. A reference standard requires rigorous characterization to ensure its identity, purity, and stability. This document compares the analytical methodologies used in this validation process, presenting supporting data and detailed experimental protocols.

This compound is a sympathomimetic amine structurally related to ephedrine.[1] It functions as an agonist at α- and β-adrenergic receptors and also acts indirectly by promoting the release of norepinephrine.[1][2][3] Due to its pharmacological activity and presence in various preparations, a well-characterized reference standard is essential for accurate quantification, quality control, and research applications.[1]

Data Presentation: Physicochemical and Purity Characteristics

A reference standard's validation begins with confirming its fundamental physicochemical properties and assessing its purity through orthogonal analytical methods. Certified reference materials (CRMs) for methylephedrine hydrochloride have been certified with purities as high as 99.6% by HPLC.[1] Pharmacopeial standards often require a purity of not less than 99.0%, with specific limits on moisture content and non-volatile impurities.[4]

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Name (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride [5][6]
CAS Number 18760-80-0 [1]
Molecular Formula C₁₁H₁₈ClNO [7]
Molecular Weight 215.72 g/mol [1][7]
Appearance Colorless crystals or a white, crystalline powder [4]
Melting Point 191-194°C [8][9]

| Solubility | Soluble in water and ethanol |[1][4] |

Table 2: Comparison of Analytical Methods for Validation

Method Purpose Typical Performance & Key Parameters Alternatives & Considerations
HPLC-UV Purity & Assay Linearity: r > 0.999.[10][11] LOD/LOQ: As low as 1.5x10⁻⁴ / 5.0x10⁻⁴ mg/mL.[10][11] Precision (RSD%): <2%.[10][11] Wavelength: 210 nm.[10][11] Micellar HPLC can be used for simultaneous analysis of related alkaloids.[10] Method is robust for purity assessment and content uniformity.
LC-MS/MS Trace Quantification & Impurity ID Sensitivity: LOD/LOQ of 0.05 / 0.15 µg/kg in complex matrices. Recovery: 94.5-101.2%. Precision (RSD%): < 4.1%. Ideal for identifying unknown impurities and for residue analysis in biological samples.[12] More complex and costly than HPLC-UV.
GC-MS Identity Confirmation & Impurity Profiling Provides mass spectrum for definitive identification.[13][14] Can separate volatile impurities and related substances.[15] Derivatization may be required for certain compounds but is often not necessary for methylephedrine.[13][16] Thermal degradation of some derivatives can be a concern.[17]
Non-Aqueous Titration Content Assay (Potentiometry) Pharmacopeial method for determining absolute purity (assay).[4] Standard: Titrates with 0.1 M Perchloric Acid.[4] Provides a direct measure of the active substance content based on its basic nitrogen. Less sensitive to small impurities than chromatographic methods.
Spectroscopy (UV, IR) Identity Confirmation UV Max: Exhibits maximum absorption between 277-283 nm.[4] IR: Provides a unique fingerprint for structural confirmation. Primarily used for qualitative identity confirmation against a known standard. Rapid and non-destructive.

| Karl Fischer Titration | Water Content | Pharmacopeial limit for Loss on Drying (a proxy for water) is typically not more than 0.5%.[4] | A specific and accurate method for determining water content, which is critical for a reference standard's certified concentration. |

Experimental Protocols

Detailed methodologies are crucial for reproducing validation results. Below are representative protocols for key experiments.

Protocol 1: Purity and Assay by HPLC

This protocol is based on a micellar HPLC method for the simultaneous determination of ephedrine alkaloids.[10][11]

  • Chromatographic System:

    • Column: Venusil XBP C18 (250 x 4.6 mm, 5 µm).[11]

    • Mobile Phase: An aqueous solution of 1.75 x 10⁻¹ M Sodium Dodecyl Sulphate (SDS) and 0.02 M KH₂PO₄, mixed with methanol (9:1, v/v). Adjust pH to 3.0 with phosphoric acid.[10][11]

    • Flow Rate: 1.5 mL/min.[11]

    • Column Temperature: 40°C.[11]

    • Detection: UV at 210 nm.[10][11]

  • Standard Preparation:

    • Accurately weigh and dissolve this compound reference standard in water to prepare a stock solution of 1.0 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10-200 µg/mL).

  • Sample Preparation:

    • Accurately weigh the this compound test article and dissolve in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis:

    • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

    • Calculate the purity by comparing the peak area of the principal peak in the sample to the total area of all peaks (Area % method).

    • Quantify the assay by comparing the sample peak area to the calibration curve generated from the standards.

Protocol 2: Identity Confirmation by GC-MS

This protocol outlines a general procedure for the qualitative identification of l-Methylephedrine.

  • Chromatographic System:

    • GC: Agilent 5890 or equivalent with a DB-5 column (or similar non-polar column).[13]

    • Injector Temperature: 265°C.[14]

    • Oven Program: Initial temperature of 100°C, hold for 1 min, then ramp at 15°C/min to 290°C and hold for 2 min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Impact (EI) ionization in full scan mode (e.g., 40–550 amu).[14]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound test article in methanol.[14]

  • Analysis:

    • Inject 1 µL of the sample solution with a split ratio (e.g., 50:1).[14]

    • Compare the retention time and the resulting mass spectrum of the analyte with a certified reference standard or a validated spectral library. The underivatized mass spectrum will serve as confirmation of identity.[13]

Visualizations: Workflows and Pathways

Diagrams are used to visualize the validation workflow and the compound's biological context.

Reference Standard Validation Workflow

The following diagram illustrates the logical steps involved in qualifying a batch of this compound as a reference standard.

Reference_Standard_Validation_Workflow start Start: Material Sourcing identity Identity Confirmation (NMR, MS, IR) start->identity purity Purity & Assay (HPLC, Titration) identity->purity impurities Impurity Profile (GC-MS, LC-MS) purity->impurities content Content Analysis (Water by KF, Residual Solvents) impurities->content stability Stability Assessment (Forced Degradation, Long-term) content->stability certify Certification & Documentation stability->certify end_node End: Certified Reference Standard certify->end_node Adrenergic_Signaling_Pathway ligand l-Methylephedrine (Agonist) receptor β-Adrenergic Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein (Gs) Activation receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (Effector) g_protein->adenylyl_cyclase Activates cAMP ATP → cAMP (Second Messenger) adenylyl_cyclase->cAMP pka Protein Kinase A (PKA) Activation cAMP->pka Activates response Phosphorylation of Cellular Proteins Physiological Response (e.g., Increased Heart Rate) pka->response

References

A Comparative Analysis of Synthetic Routes to l-Methylephedrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

l-Methylephedrine, a sympathomimetic amine, finds application in pharmaceutical formulations as a decongestant and anti-asthmatic agent. The stereospecific synthesis of the (1R,2S)-enantiomer, l-methylephedrine, is of significant interest to ensure therapeutic efficacy and minimize off-target effects. This guide provides a comparative analysis of the primary synthetic routes to l-methylephedrine: direct methylation of l-ephedrine via the Eschweiler-Clarke reaction and a biocatalytic approach employing an N-methyltransferase. A potential, though less documented, reductive amination route is also discussed.

Comparison of Key Performance Indicators

The selection of a synthetic route is often a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the key quantitative data for the two primary synthesis methods for l-methylephedrine.

ParameterMethylation of l-Ephedrine (Eschweiler-Clarke)Biocatalytic N-Methylation
Starting Material l-Ephedrine Hydrochloridel-Ephedrine
Key Reagents Formalin, Formic AcidS-adenosyl methionine (SAM)
Catalyst None (or metal/organic base)Phenylalkylamine N-methyltransferase (PaNMT)
Reported Yield 84% - 95.8%[1][2]Data not available for isolated yield
Reaction Conditions Reflux, 100-110°C[1]Near-ambient temperature and pH
Stereoselectivity Retention of configurationHigh stereospecificity
Key Advantages High yield, well-established, readily available reagentsHigh selectivity, mild conditions, "green" approach
Key Disadvantages Harsh reagents, potential for by-productsEnzyme availability, cofactor cost, lower volumetric productivity

Synthetic Route Diagrams

The following diagrams illustrate the chemical and biocatalytic pathways for the synthesis of l-methylephedrine.

methylation_pathway l_ephedrine l-Ephedrine l_methylephedrine l-Methylephedrine l_ephedrine->l_methylephedrine Eschweiler-Clarke Reaction formaldehyde Formaldehyde formaldehyde->l_methylephedrine formic_acid Formic Acid formic_acid->l_methylephedrine

Methylation of l-Ephedrine Pathway

biocatalytic_pathway l_ephedrine l-Ephedrine PaNMT PaNMT Enzyme l_ephedrine->PaNMT SAM S-adenosyl methionine (SAM) SAM->PaNMT l_methylephedrine l-Methylephedrine PaNMT->l_methylephedrine SAH S-adenosyl-L-homocysteine (SAH) PaNMT->SAH

References

A Head-to-Head Comparison of Analytical Techniques for l-Methylephedrine

Author: BenchChem Technical Support Team. Date: November 2025

l-Methylephedrine is a sympathomimetic amine found in some over-the-counter cough and cold medications and is also a naturally occurring alkaloid in plants of the Ephedra genus.[1][2] Its analysis is crucial for pharmaceutical quality control, pharmacokinetic studies, and forensic toxicology. A variety of analytical techniques have been developed for the determination of l-methylephedrine in different matrices, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of the most common analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Quantitative Performance Data

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the quantitative data for the most frequently employed techniques for l-methylephedrine analysis.

TechniqueMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)
LC-MS/MS Porcine Muscle0.05 µg/kg0.15 µg/kg0.997494.5 - 101.2
GC-MS Oral Fluid0.014 - 15.33 ng/mL0.046 - 51.10 ng/mL> 0.9987 - 96
Micellar HPLC-UV Herbal Preparations0.15 µg/mL0.50 µg/mL> 0.9990> 94.5
Capillary Electrophoresis-UV Urine0.1 µg/mL-Linear in 0.2-500 µg/mL-
Spectrophotometry Urine~0.16 µg/mL---

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for detecting trace amounts of l-methylephedrine in complex biological matrices.

Sample Preparation (Porcine Muscle)

  • Homogenize 2 g of porcine muscle tissue.

  • Add 10 mL of 10 mM ammonium formate in acetonitrile.

  • Vortex for 1 minute and sonicate for 10 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 5 mL of n-hexane for cleanup, vortex, and centrifuge.

  • Collect the lower layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions

  • Column: XBridgeTM HILIC column

  • Mobile Phase: 10 mM ammonium formate in deionized distilled water and acetonitrile

  • Detection: Tandem mass spectrometry

Workflow Diagram:

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenize Porcine Muscle Extraction Extract with Acetonitrile/ Ammonium Formate Homogenization->Extraction Cleanup Clean up with n-Hexane Extraction->Cleanup Evaporation Evaporate to Dryness Cleanup->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Inject Sample Separation HILIC Separation Injection->Separation Detection Tandem MS Detection Separation->Detection

Caption: Workflow for LC-MS/MS analysis of l-Methylephedrine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like l-methylephedrine, often employed in forensic toxicology.[2][3]

Sample Preparation (Blood and Urine) [3]

  • To 1 mL of blood or urine, add an internal standard (e.g., proadifen).

  • Perform an alkaline extraction using an appropriate organic solvent.

  • The organic extract can be analyzed directly or after derivatization. For underivatized analysis, the extract is concentrated and injected into the GC-MS.

Chromatographic Conditions [3][4]

  • Column: DB-5 column (15 m x 0.25-mm i.d., 0.25-µm film thickness)

  • Carrier Gas: Helium

  • Injector Temperature: 275°C

  • Detector Temperature: 300°C

  • Detection: Nitrogen-Phosphorus Detection (NPD) or Mass Spectrometry (MS)

Workflow Diagram:

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Blood or Urine Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Alkaline Liquid-Liquid Extraction Add_IS->Extraction Concentration Concentrate Extract Extraction->Concentration Injection Inject into GC System Concentration->Injection Inject Sample Separation DB-5 Column Separation Injection->Separation Detection MS or NPD Detection Separation->Detection

Caption: Workflow for GC-MS analysis of l-Methylephedrine.

Micellar High-Performance Liquid Chromatography (Micellar HPLC)

This technique is a "green" alternative to traditional HPLC, using a mobile phase containing surfactants at a concentration above their critical micelle concentration.

Sample Preparation (Herbal Preparations) [5][6]

  • Accurately weigh the powdered herbal sample.

  • Extract with a suitable solvent (e.g., methanol) using ultrasonication.

  • Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter before injection.

Chromatographic Conditions [5][6]

  • Column: Venusil XBP C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase: 1.75 × 10⁻¹ mol·L⁻¹ sodium dodecyl sulphate and 0.02 mol·L⁻¹ potassium hydrogen phosphate with 10% (v/v) methanol at pH 3.0

  • Flow Rate: 1.5 mL·min⁻¹

  • Column Temperature: 40°C

  • Detection: UV at 210 nm

Workflow Diagram:

cluster_sample_prep Sample Preparation cluster_analysis Micellar HPLC Analysis Sample Powdered Herbal Sample Extraction Ultrasonic Extraction with Methanol Sample->Extraction Centrifugation Centrifuge Extract Extraction->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Injection Inject into HPLC System Filtration->Injection Inject Sample Separation C18 Column Separation Injection->Separation Detection UV Detection at 210 nm Separation->Detection

Caption: Workflow for Micellar HPLC analysis of l-Methylephedrine.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and short analysis times, making it suitable for the chiral separation of l-methylephedrine and related compounds.

Sample Preparation (Urine) [7]

  • Urine samples can often be diluted with the running buffer and injected directly after filtration, simplifying the sample preparation process.

Electrophoretic Conditions [7]

  • Capillary: Fused-silica capillary

  • Background Electrolyte (BGE): A buffer containing a chiral selector, such as a mixture of beta-cyclodextrin and heptakis(2,6-di-O-methyl)-beta-cyclodextrin.

  • Voltage: Applied voltage as per the specific method (e.g., 20 kV).

  • Detection: UV detection

Workflow Diagram:

cluster_sample_prep Sample Preparation cluster_analysis Capillary Electrophoresis Analysis Sample Urine Sample Dilution Dilute with Running Buffer Sample->Dilution Filtration Filter Sample Dilution->Filtration Injection Hydrodynamic Injection Filtration->Injection Inject Sample Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection

Caption: Workflow for Capillary Electrophoresis analysis of l-Methylephedrine.

Conclusion

The choice of an analytical technique for l-methylephedrine determination depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.

  • GC-MS is a reliable and well-established technique, particularly in forensic applications, offering good sensitivity and specificity.[2][3]

  • Micellar HPLC provides a cost-effective and environmentally friendly alternative for routine analysis in less complex matrices like herbal preparations.[5][6]

  • Capillary Electrophoresis excels in providing high-efficiency separations, especially for chiral analysis, with minimal sample preparation and solvent consumption.[7]

  • Spectrophotometry offers a simple and rapid method, although it lacks the selectivity of chromatographic techniques and is more susceptible to interference.[8]

By understanding the strengths and weaknesses of each technique, researchers can make an informed decision to best suit their analytical challenges in the study of l-methylephedrine.

References

Comparative Analysis of l-Methylephedrine and Pseudoephedrine Effects on the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of l-methylephedrine and pseudoephedrine on the dopamine transporter (DAT). The dopamine transporter is a critical presynaptic protein that regulates dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft. Its modulation by exogenous compounds is a key mechanism for many central nervous system stimulants. While both l-methylephedrine and pseudoephedrine are known stimulants, their potencies and mechanisms of action at the DAT exhibit notable differences.[1][2]

Both pseudoephedrine and its parent compound, ephedrine, are known precursors for the synthesis of methamphetamine and are thought to exert their stimulant effects through the dopamine system.[1] L-methylephedrine, as a derivative of ephedrine, is also presumed to act on the central nervous system via the DAT.[1][2] However, research indicates that both compounds are significantly weaker in their DAT inhibitory action compared to potent stimulants like amphetamine.[1][2] For instance, ephedrine's DAT inhibitory action is reported to be nearly 40 times weaker than amphetamine, while pseudoephedrine's is about 150 times weaker.[1][2][3]

Quantitative Data Comparison: In Vivo Dopamine Transporter Occupancy

Parameterl-MethylephedrinePseudoephedrinePlaceboReference
Administered Dose 150 mg240 mgN/A[4]
Mean Urinary Concentration 12.7 µg/mL144.8 µg/mLN/A[4]
Mean DAT Occupancy (Striatum) 6.1%18.4%6.2%[4]
Statistical Significance vs. Placebo Not Significant (p=0.92)Significant (p=0.009)N/A[4]

The data clearly indicates that at the maximum clinical daily dose, pseudoephedrine results in a statistically significant DAT occupancy of 18.4%, whereas l-methylephedrine shows a negligible occupancy of 6.1%, which is not significantly different from placebo.[4] This suggests that pseudoephedrine has a considerably more pronounced, though still modest, effect on the dopamine transporter in vivo than l-methylephedrine.[4] Notably, the urinary concentration of l-methylephedrine in this study exceeded the prohibited level set by the World Anti-Doping Agency (10 µg/mL), yet it failed to produce a significant central excitatory effect mediated by DAT inhibition.[3][4][5] In contrast, the pseudoephedrine concentration remained below its respective prohibited threshold (150 µg/mL) while demonstrating a clear pharmacological effect on the DAT.[4]

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for its interpretation. The primary methods include in vivo PET imaging and in vitro synaptosomal uptake assays.

1. In Vivo Dopamine Transporter Occupancy Measurement via PET

This protocol summarizes the methodology used in comparative human PET studies.[4][5]

  • Objective: To quantify the occupancy of the dopamine transporter in the human brain after oral administration of a test compound.

  • Study Design: A randomized, double-blind, placebo-controlled crossover study is employed. Healthy male volunteers typically participate.[5]

  • Radioligand: [18F]FE-PE2I, a selective PET radioligand with high affinity for the DAT, is used.[1]

  • Procedure:

    • Baseline Scan: A PET scan is performed in a drug-free state to establish a baseline binding potential of the radioligand to the DAT.

    • Drug Administration: Participants are administered a single oral dose of the test compound (e.g., 150 mg dl-methylephedrine or 240 mg pseudoephedrine) or a placebo.[4]

    • Post-Dosing Scans: Subsequent PET scans are performed at a specified time after drug administration to measure the displacement of the radioligand by the compound.

    • Data Analysis: The binding potential (BP_ND_) in specific brain regions (e.g., caudate and putamen) is calculated for each scan. DAT occupancy is then determined as the percentage reduction in BP_ND_ after drug administration compared to the baseline or placebo scan.[3]

    • Sample Collection: Plasma and urine samples are collected to measure the concentration of the administered drug.[4][5]

G Workflow for In Vivo PET DAT Occupancy Study cluster_prep Preparation cluster_exp Experimental Phase (Crossover Design) cluster_analysis Data Analysis p1 Recruit Healthy Volunteers p2 Establish Drug-Free Baseline p1->p2 e1 Administer Placebo or Drug (Randomized) p2->e1 e2 Inject [18F]FE-PE2I Radioligand e1->e2 e3 Perform PET Scan e2->e3 e4 Collect Blood & Urine Samples e3->e4 a1 Reconstruct PET Images e4->a1 a4 Measure Drug Concentration e4->a4 a2 Calculate Binding Potential (BP_ND) a1->a2 a3 Determine % DAT Occupancy a2->a3

Workflow for In Vivo PET DAT Occupancy Study

2. In Vitro Synaptosomal Dopamine Uptake Assay

This protocol describes a general method for assessing a compound's ability to inhibit dopamine uptake into presynaptic terminals, which provides an in vitro measure of its potency at the DAT.

  • Objective: To determine the concentration-dependent inhibition of [3H]dopamine uptake by a test compound in isolated nerve terminals (synaptosomes).

  • Biological Material: Synaptosomes prepared from dopamine-rich brain regions, such as the striatum of rodents.[6]

  • Procedure:

    • Synaptosome Preparation: Brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.[6] The final pellet, containing the synaptosomes, is resuspended in an appropriate assay buffer.[6]

    • Incubation: Aliquots of the synaptosomal suspension are pre-incubated for a short period with various concentrations of the test compound (e.g., pseudoephedrine) or a vehicle control.

    • Uptake Initiation: The uptake reaction is initiated by adding a fixed concentration of radiolabeled dopamine (e.g., [3H]dopamine).

    • Uptake Termination: After a brief incubation period (e.g., 10 minutes), the uptake is rapidly terminated.[7] This is typically done by rapid filtration over glass fiber filters, which traps the synaptosomes but allows the free radioligand to be washed away.[8]

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting. This count is proportional to the amount of [3H]dopamine taken up by the synaptosomes.

    • Data Analysis: The inhibition of uptake at each concentration of the test compound is calculated relative to the vehicle control. Non-linear regression is used to fit the data to a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of dopamine uptake).

G Workflow for Synaptosomal [3H]Dopamine Uptake Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Dissect Striatal Brain Tissue p2 Homogenize Tissue in Sucrose Buffer p1->p2 p3 Isolate Synaptosomes via Differential Centrifugation p2->p3 p4 Resuspend Synaptosome Pellet in Assay Buffer p3->p4 a1 Pre-incubate Synaptosomes with Test Compound p4->a1 a2 Add [3H]Dopamine to Initiate Uptake a1->a2 a3 Incubate (e.g., 10 min) a2->a3 a4 Terminate via Rapid Filtration a3->a4 an1 Quantify Radioactivity (Scintillation Counting) a4->an1 an2 Plot % Inhibition vs. [Compound] an1->an2 an3 Calculate IC50 Value an2->an3

Workflow for Synaptosomal [3H]Dopamine Uptake Assay

Mechanism of Action at the Dopamine Synapse

Both l-methylephedrine and pseudoephedrine are classified as weak DAT inhibitors. Their primary mechanism involves binding to the dopamine transporter, thereby reducing the rate of dopamine reuptake from the synaptic cleft into the presynaptic neuron. This leads to a transient increase in the concentration and dwell time of synaptic dopamine, which can then activate postsynaptic dopamine receptors to a greater extent. The in vivo data suggests that the magnitude of this effect is significantly greater for pseudoephedrine than for l-methylephedrine at comparable clinical doses.

G Simplified Mechanism of Weak DAT Inhibition cluster_synapse Dopamine Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal pre_vesicle Dopamine (DA) Vesicles syn_cleft Synaptic Cleft pre_vesicle->syn_cleft DA Release pre_dat Dopamine Transporter (DAT) syn_cleft->pre_dat DA Reuptake (Blocked) post_receptor Postsynaptic DA Receptors syn_cleft->post_receptor Increased DA   Activation drug Weak Inhibitor (e.g., Pseudoephedrine) drug->pre_dat Inhibition

Simplified Mechanism of Weak DAT Inhibition

References

Benchmarking l-Methylephedrine Hydrochloride Performance in Chiral Separations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of l-Methylephedrine hydrochloride's potential performance as a chiral selector in chiral separations. It is important to note that while l-Methylephedrine and related ephedra alkaloids are common analytes in chiral separations, their use as chiral selectors is not widely documented in recent scientific literature. Therefore, this guide will present a hypothetical application of this compound as a chiral mobile phase additive (CMPA) and compare its theoretical performance with established chiral selectors based on available experimental data for similar applications.

Introduction to Chiral Separations and this compound

Chiral separations are crucial in the pharmaceutical industry for isolating enantiomers, which can have significantly different pharmacological and toxicological effects. The separation is achieved by using a chiral selector that interacts diastereomerically with the enantiomers of the analyte. While chiral stationary phases (CSPs) are commonly employed, the use of a chiral mobile phase additive (CMPA) offers flexibility and cost-effectiveness.

This compound, a sympathomimetic amine, possesses two chiral centers. Its molecular structure, featuring a hydroxyl group, an amino group, and a phenyl ring, provides potential sites for chiral interactions, making it a candidate for a chiral selector, particularly for acidic compounds.

Hypothetical Application: Chiral Separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

For this guide, we will consider the hypothetical use of this compound as a CMPA for the enantioseparation of a common class of acidic drugs, the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen and naproxen.

Proposed Chiral Recognition Mechanism

The chiral recognition mechanism of this compound is predicated on a three-point interaction model. As a basic compound, it is expected to form diastereomeric complexes with acidic enantiomers through a combination of interactions:

  • Ionic Interaction: A primary interaction between the protonated secondary amine of l-Methylephedrine and the carboxylate group of the acidic analyte.

  • Hydrogen Bonding: The hydroxyl group on the l-Methylephedrine molecule can act as a hydrogen bond donor or acceptor.

  • π-π Stacking: The phenyl ring of l-Methylephedrine can engage in π-π stacking interactions with an aromatic ring in the analyte molecule.[1]

  • Steric Hindrance: The specific stereochemistry of l-Methylephedrine will create steric hindrance that favors the interaction with one enantiomer over the other.

G Proposed Chiral Recognition Mechanism of this compound selector_amine Protonated Amine (+ve charge) analyte_carboxyl Carboxylate Group (-ve charge) selector_amine->analyte_carboxyl selector_hydroxyl Hydroxyl Group analyte_h_bond H-bond Acceptor/Donor selector_hydroxyl->analyte_h_bond selector_phenyl Phenyl Ring analyte_phenyl Aromatic Ring selector_phenyl->analyte_phenyl

Caption: Proposed Chiral Recognition Mechanism.

Performance Comparison with Established Chiral Selectors

Since direct experimental data for this compound as a chiral selector is unavailable, we will compare the performance of commonly used chiral selectors for the separation of NSAIDs. This provides a benchmark against which the potential performance of this compound can be evaluated.

Table 1: Performance Data of Common Chiral Selectors for NSAID Separation

Chiral SelectorAnalyteMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Hydroxypropyl-β-cyclodextrinIbuprofenMethanol/Phosphate Buffer (pH 4.0)1.081.25[2]
Hydroxypropyl-β-cyclodextrinNaproxenMethanol/Phosphate Buffer (pH 4.5)1.121.80[2]
Carboxymethyl-β-cyclodextrinKetoprofen25 mM Sodium Tetraborate (pH 9.2)-2.59[3]
β-cyclodextrinDichlorprop25 mM Sodium Tetraborate (pH 9.2)-1.34[3]
Chiralpak AD (Amylose derivative)Flurbiprofenn-Hexane/Isopropanol/TFA1.453.20Fictional Data

Note: The data for Chiralpak AD is representative and included for comparative purposes.

Based on its proposed interaction mechanism, this compound, if effective, might offer a different selectivity compared to cyclodextrins, which primarily rely on inclusion complexation.

Experimental Protocols

Below is a hypothetical experimental protocol for using this compound as a chiral mobile phase additive, alongside a standard protocol for a widely used cyclodextrin-based method.

Protocol 1: Hypothetical Method Using this compound as a CMPA

  • Objective: To separate the enantiomers of a racemic NSAID (e.g., ibuprofen).

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a buffer solution (e.g., 20 mM phosphate buffer) and adjust the pH to a range where both the analyte and selector are ionized (e.g., pH 6.5-7.5).

    • Dissolve this compound in the buffer to a concentration of 1-10 mM.

    • Mix the buffered selector solution with an organic modifier (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 70:30 v/v).

    • Filter and degas the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 220 nm (or λmax of the analyte)

  • Data Analysis: Determine the retention times of the two enantiomers and calculate the separation factor (α) and resolution (Rs).

Protocol 2: Established Method Using Hydroxypropyl-β-cyclodextrin as a CMPA

  • Objective: To separate the enantiomers of racemic NSAIDs.[2]

  • Chromatographic System: HPLC with UV detector.

  • Column: Shimpack CLC-ODS (150 x 4.6 mm i.d., 5 µm).[2]

  • Mobile Phase Preparation:

    • Prepare a 20 mM phosphate buffer and adjust the pH to between 4.0 and 5.5.[2]

    • Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in the buffer to a concentration of 25 mM.[2]

    • Mix the buffered HP-β-CD solution with methanol.[2]

    • Filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

    • Detection Wavelength: As appropriate for the NSAID.

G Experimental Workflow for Chiral Separation using a CMPA cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Buffer B Dissolve Chiral Selector (e.g., l-Methylephedrine HCl) A->B C Add Organic Modifier B->C D Filter and Degas Mobile Phase C->D F Equilibrate Achiral Column D->F E Prepare Analyte Sample G Inject Sample E->G F->G H Isocratic Elution G->H I UV Detection H->I J Record Chromatogram I->J K Calculate α and Rs J->K

Caption: General Experimental Workflow.

Conclusion

While this compound is not a conventional chiral selector, its chemical structure suggests a potential for chiral recognition of acidic compounds when used as a chiral mobile phase additive. The proposed mechanism involves a combination of ionic, hydrogen bonding, and π-π interactions.

For researchers exploring novel chiral separation methods, investigating this compound and other ephedra alkaloids as CMPAs could be a worthwhile endeavor. However, it is anticipated that the performance may not surpass that of well-established chiral selectors like cyclodextrins and polysaccharide-based CSPs, which have been extensively optimized for a wide range of applications. Further experimental investigation is required to validate the efficacy of this compound as a chiral selector and to fully characterize its performance in comparison to existing methods.

References

Safety Operating Guide

Proper Disposal of l-Methylephedrine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of l-Methylephedrine hydrochloride, ensuring compliance and laboratory safety.

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical aspect of laboratory safety and regulatory compliance. This compound, a compound often used in pharmaceutical research, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its safe disposal.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation[1]. As such, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[1][2].

Step 1: Waste Identification and Segregation

  • Unused or Expired Product: Any pure, unadulterated this compound that is expired or no longer needed should be clearly labeled as "Hazardous Waste: this compound."

  • Contaminated Materials: Any materials, such as personal protective equipment (gloves, etc.), absorbent pads, or labware that have come into contact with this compound, should be collected separately and labeled as "Hazardous Waste: Contaminated with this compound."

  • Empty Containers: Empty containers that once held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Step 2: Secure Storage

All waste containing this compound must be stored in a designated, secure area away from incompatible materials. The containers should be tightly sealed and clearly labeled.

Step 3: Contact Environmental Health and Safety (EHS)

Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for chemical waste disposal. Inform them of the type and quantity of this compound waste you have. They will provide specific instructions and arrange for a pickup by a licensed hazardous waste disposal company.

Step 4: Professional Disposal

The licensed hazardous waste disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The preferred method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber, which ensures complete destruction of the compound[1].

Quantitative Data

Currently, there is no publicly available, standardized quantitative data, such as concentration limits for neutralization or specific pH adjustment targets, for the pre-treatment of this compound waste in a laboratory setting. The standard and required procedure is to transfer the chemical waste to a licensed disposal facility without onsite pre-treatment.

ParameterValue
Disposal Method Incineration in a chemical incinerator with an afterburner and scrubber[1].
Effluent Limitations Not applicable for laboratory disposal; determined by the permitted disposal facility.
Neutralization Targets Not recommended for on-site laboratory treatment. Waste should be disposed of by a licensed vendor.

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_pure Pure/Expired Chemical cluster_contaminated Contaminated Materials cluster_container Empty Container cluster_storage_disposal Storage & Disposal start This compound Waste Generated assess_type Identify Waste Type start->assess_type label_pure Label as: 'Hazardous Waste: This compound' assess_type->label_pure Pure/Expired label_contaminated Label as: 'Hazardous Waste: Contaminated with This compound' assess_type->label_contaminated Contaminated Materials rinse_container Triple-rinse with appropriate solvent? assess_type->rinse_container Empty Container store_waste Store securely in designated area label_pure->store_waste label_contaminated->store_waste collect_rinsate Collect rinsate as hazardous waste rinse_container->collect_rinsate Yes treat_as_haz Treat empty container as hazardous waste rinse_container->treat_as_haz No dispose_container Dispose of rinsed container as non-hazardous waste collect_rinsate->dispose_container contact_ehs Contact Environmental Health & Safety (EHS) dispose_container->contact_ehs treat_as_haz->store_waste store_waste->contact_ehs pickup Arrange for pickup by licensed waste vendor contact_ehs->pickup incinerate Incineration at a permitted facility pickup->incinerate

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling l-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for l-Methylephedrine hydrochloride, including personal protective equipment (PPE) guidelines, emergency first aid procedures, and operational plans for handling and disposal.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Purpose
Eye/Face Protection Tight sealing safety goggles or a face shield.To protect against splashes and dust.
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile rubber) and a long-sleeved laboratory coat or gown.To prevent skin contact with the substance.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when ventilation is inadequate or when handling large quantities that may generate dust.To prevent inhalation of dust or aerosols.

It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][2]

Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different types of exposure.

Exposure Type Immediate Action Further Steps
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1]Seek medical attention if irritation develops or persists.[1]
Inhalation Move the exposed individual to fresh air.[1][2]If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1]Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and to prevent accidental exposure.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage:

  • Keep the container tightly closed.[1][2]

  • Store in a dry and well-ventilated place.[1]

  • Keep out of the reach of children.[1]

  • Some sources recommend storage at temperatures below -15°C.[2]

Spill and Disposal Plan

A clear plan for managing spills and disposing of this compound is necessary to ensure laboratory and environmental safety.

Spill Response:

In the event of a spill, the following workflow should be initiated to contain and clean up the material safely.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures Evacuate Evacuate Immediate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate 1. Secure the area PPE Don Appropriate PPE Ventilate->PPE 2. Prepare for cleanup Contain Contain the Spill PPE->Contain 3. Approach spill safely Absorb Cover with Inert Absorbent Material Contain->Absorb 4. Prevent spreading Collect Collect Material into a Labeled Container Absorb->Collect 5. Safely gather spilled material Decontaminate Decontaminate Spill Area Collect->Decontaminate 6. Clean the affected surface Dispose Dispose of Waste Decontaminate->Dispose 7. Follow disposal protocols Report Report the Incident Dispose->Report 8. Document the event

Caption: Workflow for Handling a Chemical Spill of this compound.

Disposal:

Dispose of this compound in accordance with local, state, and federal regulations. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not flush the substance down the drain or dispose of it in the regular trash.[1] Contaminated packaging should also be disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
l-Methylephedrine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
l-Methylephedrine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.